molecular formula C10H14N5O8P B077621 Guanosine-2'-monophosphate CAS No. 12222-03-6

Guanosine-2'-monophosphate

Cat. No.: B077621
CAS No.: 12222-03-6
M. Wt: 363.22 g/mol
InChI Key: WTIFIAZWCCBCGE-UUOKFMHZSA-N
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Description

Guanosine-2'-monophosphate (2'-GMP) is a monophosphorylated guanosine derivative where the phosphate group is specifically attached to the 2' position of the ribose sugar. This structural feature distinguishes it from the more common 3'- and 5'-monophosphates and underpins its unique research value. 2'-GMP serves as a critical tool for enzymologists and molecular biologists studying the substrate specificity and catalytic mechanisms of ribonucleases (RNases), particularly those that cleave RNA via a 2',3'-cyclic phosphate intermediate. It acts as a product analog or a competitive inhibitor for enzymes like RNase A and T1, providing insights into transition-state stabilization and active site architecture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
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InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
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InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N
Source PubChem
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Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
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Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
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Molecular Formula

C10H14N5O8P
Source PubChem
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Molecular Weight

363.22 g/mol
Source PubChem
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CAS No.

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2
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Record name 2'-Guanylic acid
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Record name Guanosine 2'-monophosphate
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Foundational & Exploratory

Guanosine-2'-monophosphate: A Technical Guide to Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine-2'-monophosphate (2'-GMP), a purine (B94841) ribonucleoside 2'-monophosphate, plays a distinct role in cellular biochemistry, primarily recognized as a potent inhibitor of Ribonuclease T1 (RNase T1). It is also a key intermediate in the metabolic pathway of 2',3'-cyclic guanosine (B1672433) monophosphate (2',3'-cGMP), a product of RNA degradation. This technical guide provides an in-depth analysis of the structure and function of 2'-GMP, presents key quantitative data, and offers detailed experimental protocols for its study, catering to the needs of researchers in molecular biology, enzymology, and drug development.

Core Structure and Chemical Properties

This compound is a nucleotide composed of a guanine (B1146940) nucleobase, a ribose sugar, and a phosphate (B84403) group esterified to the 2'-hydroxyl group of the ribose moiety. This positioning of the phosphate group distinguishes it from its more common isomer, Guanosine-5'-monophosphate (5'-GMP), a monomeric unit of RNA.

The fundamental chemical and physical properties of 2'-GMP are summarized below.

PropertyValueCitation(s)
Chemical Formula C₁₀H₁₄N₅O₈P[1]
Molecular Weight 363.22 g/mol [1]
IUPAC Name [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate[1]
Synonyms 2'-Guanylic acid, 2'-GMP, Guanosine 2'-phosphate[1]
CAS Number 130-50-7[1]

Biological Function and Significance

The biological relevance of 2'-GMP is primarily understood through two key roles: its potent inhibition of RNase T1 and its position as a metabolite in a recently elucidated pathway with potential tissue-protective functions.

Inhibition of Ribonuclease T1

RNase T1 is an endoribonuclease from Aspergillus oryzae that specifically cleaves single-stranded RNA at the 3'-side of guanine residues.[2][3] Due to this specificity, it is a widely used tool in RNA sequencing and structural analysis. 2'-GMP is a powerful competitive inhibitor of RNase T1.[1] The guanine base of 2'-GMP binds to the enzyme's recognition site, while the phosphate group interacts with the catalytic site, effectively blocking substrate access.[4] The strength of this interaction makes 2'-GMP a valuable tool for studying the structure and function of RNase T1 and for controlling its activity in experimental settings.

The 2',3'-cGMP-Guanosine Metabolic Pathway

Recent research has identified an endogenous metabolic pathway in mammals that begins with the breakdown of RNA, leading to the formation of 2',3'-cyclic guanosine monophosphate (2',3'-cGMP).[5] This cyclic intermediate is then hydrolyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) to yield 2'-GMP (and its isomer, 3'-GMP).[5][6] Subsequently, 2'-GMP can be further metabolized to guanosine. This entire cascade, from 2',3'-cGMP to guanosine, is proposed to be a tissue-protective pathway.[7]

Below is a diagram illustrating this metabolic pathway.

metabolic_pathway RNA RNA Degradation (e.g., from tissue injury) cGMP Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) RNA->cGMP GMP This compound (2'-GMP) cGMP->GMP Hydrolysis CNPase 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) CNPase->cGMP catalyzes Guo Guanosine GMP->Guo Metabolism Protection Tissue Protection Guo->Protection

The 2',3'-cGMP to Guanosine metabolic pathway.

Quantitative Data

The interaction between 2'-GMP and its primary target, RNase T1, has been quantitatively characterized. The dissociation constant (Kd) is a key measure of the affinity of this binding.

ParameterEnzymeValueConditionsCitation(s)
Dissociation Constant (Kd) Ribonuclease T1 (wild-type)0.6 µMBiochemical and crystallographic analysis[1]

Note: While 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is known to produce 2'-GMP, specific Km and Vmax values for the hydrolysis of 2',3'-cGMP are not well-documented in readily available literature.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of 2'-GMP and for determining its inhibitory activity against RNase T1.

Enzymatic Synthesis and Purification of 2'-GMP

This protocol describes the synthesis of 2'-GMP from its precursor, 2',3'-cGMP, using the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase).

Principle: CNPase specifically catalyzes the hydrolysis of the 3'-phosphoester bond of 2',3'-cyclic nucleotides to form the corresponding 2'-nucleoside monophosphate.[6][8]

Materials:

  • Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) sodium salt

  • Recombinant 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching Solution: 0.1 M HCl

  • Anion Exchange Chromatography column (e.g., DEAE-Sephadex)

  • Elution Buffers: Triethylammonium bicarbonate (TEAB) gradient (e.g., 50 mM to 1 M)

  • HPLC system with an anion exchange or reverse-phase C18 column for analysis and purification

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • Dissolve 2',3'-cGMP in the Reaction Buffer to a final concentration of 10 mM.

    • Pre-incubate the substrate solution at 37°C for 5 minutes.

    • Initiate the reaction by adding CNPase to a final concentration of 1-5 µg/mL.

    • Incubate the reaction at 37°C for 2-4 hours.

  • Monitoring the Reaction:

    • Periodically (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Stop the reaction in the aliquot by adding an equal volume of Quenching Solution.

    • Analyze the conversion of 2',3'-cGMP to 2'-GMP by HPLC.

  • Reaction Termination:

    • Once the reaction reaches completion (as determined by HPLC), terminate the entire reaction by heating at 95°C for 5 minutes to denature the CNPase.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured enzyme.

  • Purification:

    • Load the supernatant onto a pre-equilibrated anion exchange chromatography column.

    • Wash the column with the starting elution buffer (e.g., 50 mM TEAB) to remove any unreacted substrate and salts.

    • Elute the product, 2'-GMP, using a linear gradient of the elution buffer (e.g., 50 mM to 1 M TEAB).

    • Collect fractions and analyze them by HPLC to identify those containing pure 2'-GMP.

    • Pool the pure fractions and remove the volatile TEAB buffer by repeated co-evaporation with water or by lyophilization.

  • Final Product:

    • The resulting white powder is purified 2'-GMP. Confirm identity and purity using mass spectrometry and NMR.

Determination of the Inhibition Constant (Ki) of 2'-GMP for Ribonuclease T1

This protocol outlines a method to determine the Ki of 2'-GMP for RNase T1 using a continuous spectrophotometric assay based on the cleavage of a synthetic substrate.

Principle: The assay measures the rate of RNA cleavage by RNase T1 by monitoring the increase in absorbance at 260 nm due to the release of acid-soluble oligonucleotides.[9] By measuring this rate at various concentrations of both substrate and inhibitor (2'-GMP), the inhibition constant (Ki) can be determined using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

Materials:

  • Ribonuclease T1 (RNase T1) from Aspergillus oryzae

  • Yeast RNA (as substrate)

  • This compound (2'-GMP)

  • Assay Buffer: 100 mM Tris-HCl, 2 mM EDTA, pH 7.5

  • Stopping Reagent: 0.75% (w/v) uranyl acetate (B1210297) in 25% (v/v) perchloric acid

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Yeast RNA (e.g., 5 mg/mL) in Assay Buffer.

    • Prepare a stock solution of RNase T1 (e.g., 1 µg/mL) in Assay Buffer. Dilute appropriately just before use.

    • Prepare a series of dilutions of 2'-GMP in Assay Buffer, spanning a range around the expected Ki (e.g., 0.1 µM to 10 µM).

  • Assay Setup:

    • Set up a series of reactions in microcentrifuge tubes. Each reaction should contain a fixed concentration of substrate (Yeast RNA) and varying concentrations of the inhibitor (2'-GMP), including a zero-inhibitor control.

    • For each reaction, pipette the required volumes of Assay Buffer, substrate solution, and inhibitor solution.

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Enzymatic Reaction:

    • Initiate the reactions by adding a small volume of the diluted RNase T1 solution to each tube.

    • Incubate the reactions at 37°C for a fixed time (e.g., 15 minutes), ensuring the reaction remains in the initial linear velocity phase.

  • Stopping the Reaction:

    • Stop each reaction by adding a volume of ice-cold Stopping Reagent.

    • Incubate on ice for 10 minutes to allow for complete precipitation of the undigested RNA.

  • Measurement:

    • Centrifuge the tubes at 12,000 x g for 5 minutes to pellet the precipitate.

    • Carefully transfer a defined volume of the clear supernatant (containing the acid-soluble digested fragments) to a new tube.

    • Dilute the supernatant with water and measure the absorbance at 260 nm.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Plot the data using a suitable method, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for different inhibitor concentrations, or a Dixon plot (1/V₀ vs. [Inhibitor]) for different substrate concentrations.

    • Determine the Ki value from the intersection of the lines on the plot. The Ki represents the concentration of inhibitor required to produce half-maximum inhibition.

Below is a workflow diagram for the RNase T1 inhibition assay.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Incubation cluster_stop 3. Termination & Measurement cluster_analysis 4. Data Analysis P1 Prepare Substrate (Yeast RNA), Inhibitor (2'-GMP), and Enzyme (RNase T1) solutions R1 Combine Assay Buffer, Substrate, and varying [2'-GMP] in tubes P1->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate reaction with RNase T1 R2->R3 R4 Incubate at 37°C for a fixed time R3->R4 S1 Stop reaction with acidic Uranyl Acetate R4->S1 S2 Centrifuge to pellet undigested RNA S1->S2 S3 Measure A260 of supernatant (acid-soluble fragments) S2->S3 A1 Calculate initial velocity (V₀) for each [2'-GMP] S3->A1 A2 Plot data (e.g., Lineweaver-Burk or Dixon plot) A1->A2 A3 Determine Ki value A2->A3

Workflow for determining the Ki of 2'-GMP for RNase T1.

Conclusion

This compound, while less ubiquitous than its 5'-isomer, holds significant interest for researchers. Its role as a specific and potent inhibitor of RNase T1 provides a valuable molecular tool for RNA research. Furthermore, its emergence as a key metabolite in the 2',3'-cGMP-guanosine pathway opens new avenues for investigating cellular responses to RNA degradation and potential mechanisms of tissue protection. The experimental protocols detailed herein offer a robust framework for the synthesis, purification, and functional characterization of 2'-GMP, enabling further exploration of its biochemical and physiological roles.

References

"Guanosine-2'-monophosphate" basic biochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biochemical Properties of Guanosine-2'-monophosphate (2'-GMP)

Introduction

This compound (2'-GMP) is a purine (B94841) ribonucleoside 2'-monophosphate, consisting of the nucleobase guanine (B1146940) linked to the 1' carbon of a ribose sugar, with a phosphate (B84403) group esterified to the 2' hydroxyl group of the ribose.[1][2][3] While its isomers, particularly Guanosine-3',5'-cyclic monophosphate (3',5'-cGMP), are well-established as ubiquitous second messengers, 2'-GMP's roles are more narrowly defined, primarily as a specific enzyme inhibitor and a product of cyclic nucleotide metabolism.[1][4][5] This document provides a comprehensive overview of the fundamental biochemical properties of 2'-GMP, its known biological functions, and relevant experimental methodologies for its study, tailored for researchers in biochemistry and drug development.

Physicochemical Properties

The fundamental chemical and physical characteristics of 2'-GMP are crucial for its handling, detection, and use in experimental settings. Key quantitative data are summarized below.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate[1]
Molecular Formula C10H14N5O8P[1]
Molecular Weight 363.22 g/mol [1]
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N[1]
Synonyms 2'-guanylic acid, 2'-GMP, Guanosine (B1672433) 2'-phosphate[1]
Spectroscopic and Solubility Data
PropertyValueNotesSource(s)
UV λmax 252 nmAt pH 7[3]
Molar Extinction Coefficient (ε) 13,500 L·mol⁻¹·cm⁻¹At 252 nm, pH 7[3]
Solubility (Water) ≥ 21 mMLimits have not been fully determined. The disodium (B8443419) salt form is generally used for enhanced aqueous solubility.[3][6]
Solubility (Organic) Insoluble in DMSO and EthanolData for the disodium salt form.[6]
Stability and Storage

This compound is chemically quite stable.[3] For long-term preservation, it is recommended to store the compound in a freezer, with -20°C being necessary and -80°C recommended, preferably in its lyophilized form.[3] Aqueous solutions of related nucleotides are not recommended for storage for more than one day.[7]

Biological Role and Signaling Pathways

Unlike its 3',5'-cyclic counterpart, 2'-GMP is not typically considered a primary second messenger. Its biological significance stems from its role as a specific metabolite and enzyme inhibitor.

Metabolic Origin of 2'-GMP

2'-GMP is a product of the enzymatic hydrolysis of Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP).[3] This reaction is catalyzed by 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), an enzyme that specifically cleaves the 3'-phosphoester bond of 2',3'-cyclic nucleotides.

G_2_1 A Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) B This compound (2'-GMP) A->B  2',3'-cyclic nucleotide  3'-phosphodiesterase (CNPase)   G_3_1 cluster_prep Sample Preparation cluster_analysis Analysis p1 Tissue Homogenization in Organic Solvent p2 Centrifugation to Pellet Debris p1->p2 p3 Supernatant Collection & Evaporation p2->p3 p4 Resuspension in Ultrapure Water p3->p4 a1 Injection onto LC System p4->a1 a2 Chromatographic Separation a1->a2 a3 Tandem Mass Spectrometry (MRM Detection) a2->a3 a4 Data Analysis & Quantification a3->a4 G_4_1 center_node Guanosine n1 This compound (2'-GMP) center_node->n1 Phosphorylation / Cyclization n2 Guanosine-3'-monophosphate (3'-GMP) center_node->n2 Phosphorylation / Cyclization n3 Guanosine-5'-monophosphate (5'-GMP) center_node->n3 Phosphorylation / Cyclization n4 Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) center_node->n4 Phosphorylation / Cyclization n5 Guanosine-3',5'-cyclic monophosphate (3',5'-cGMP) center_node->n5 Phosphorylation / Cyclization

References

Guanosine-2'-monophosphate: A Technical Guide to its Role in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-2'-monophosphate (2'-GMP) is a purine (B94841) ribonucleotide that has historically been viewed primarily as a product of nucleic acid degradation. However, emerging evidence suggests a more nuanced role for this molecule within the intricate network of cellular processes. This technical guide provides a comprehensive overview of the current understanding of 2'-GMP, detailing its metabolic origins, its interactions with key cellular enzymes, and its potential, albeit still developing, role in cellular signaling and RNA metabolism. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of nucleotide biology and the development of novel therapeutic agents.

Metabolism of this compound

The primary and most well-characterized pathway for the production of 2'-GMP involves the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate (2',3'-cGMP). This reaction is catalyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) . The existence of a 2',3'-cGMP-guanosine pathway has been proposed, in which 2'-GMP serves as a key intermediate. In this pathway, 2',3'-cGMP is first hydrolyzed to 2'-GMP, which is then further metabolized to guanosine (B1672433).

The key enzymatic step in the formation of 2'-GMP is summarized in the following reaction:

Guanosine-2',3'-cyclic monophosphate + H₂O → this compound (catalyzed by 2',3'-cyclic nucleotide 3'-phosphodiesterase)

The subsequent conversion to guanosine is catalyzed by a phosphatase:

This compound + H₂O → Guanosine + Phosphate

Guanosine_2_monophosphate_Metabolism cluster_0 2',3'-cGMP-Guanosine Pathway 2_3_cGMP Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) 2_GMP This compound (2'-GMP) 2_3_cGMP->2_GMP 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) + H₂O Guanosine Guanosine 2_GMP->Guanosine Phosphatase + H₂O RNase_T1_Interaction cluster_0 Inhibition of Ribonuclease T1 RNase_T1 Ribonuclease T1 (Active Site) Inhibition Inhibition of RNA cleavage RNase_T1->Inhibition 2_GMP This compound (2'-GMP) 2_GMP->RNase_T1 Binds to active site LC_MS_Workflow Sample Biological Sample (e.g., cells, tissue) Homogenization Homogenization/Lysis + Internal Standard Sample->Homogenization Extraction Protein Precipitation (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

"Guanosine-2'-monophosphate" natural occurrence and sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence and Sources of Guanosine (B1672433) Monophosphate Isomers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine monophosphate (GMP) is a pivotal nucleotide with diverse biological roles, ranging from being a fundamental building block of nucleic acids to acting as a critical second messenger in cellular signaling. While often referred to generically, GMP exists in several isomeric forms, each with distinct origins and functions. This technical guide provides a comprehensive overview of the natural occurrence and sources of Guanosine-2'-monophosphate (2'-GMP) and its related isomers, including 5'-GMP, 3'-GMP, and cyclic forms like 3',5'-cGMP and 2',3'-cGMP. We delve into their biochemical origins, presence in natural sources, quantitative data, and the experimental protocols used for their analysis. Furthermore, this guide illustrates key biological and analytical pathways using detailed diagrams to support research and development in this field.

Introduction: The Isomers of Guanosine Monophosphate

Guanosine monophosphate is a purine (B94841) ribonucleotide composed of a guanine (B1146940) nucleobase, a ribose sugar, and a single phosphate (B84403) group. The position of the phosphate group on the ribose sugar ring defines its isomeric form and, consequently, its primary biological role.

  • Guanosine-5'-monophosphate (5'-GMP): This is the most common isomer, where the phosphate is attached to the 5'-carbon of the ribose sugar. It is a primary building block for RNA synthesis and is widely recognized for its role as a flavor enhancer, imparting the umami taste.[1][2] Its biosynthesis occurs de novo from inosine (B1671953) monophosphate (IMP).[3][4]

  • This compound (2'-GMP) and Guanosine-3'-monophosphate (3'-GMP): These isomers, with the phosphate group at the 2' or 3' position of the ribose, are not primary products of de novo synthesis. Instead, they are predominantly formed as products of RNA degradation and hydrolysis.[5] They are often found together as a mixture of 2' and 3' isomers.[6]

  • Guanosine-3',5'-cyclic monophosphate (cGMP): A well-studied second messenger molecule crucial for a multitude of physiological processes, including vasodilation, phototransduction, and neurotransmission.[7][8] It is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase.[3][7]

  • Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP): This cyclic intermediate is a product of RNA cleavage by certain ribonucleases. It has been identified as a signaling molecule in bacteria and plants, particularly in response to stress, and is involved in ribosome-associated quality control (RQC) pathways.[5][9][10][11]

This guide will focus on the natural occurrence of these isomers, with a particular emphasis on 2'-GMP as a product of RNA turnover.

Natural Occurrence and Sources

The presence of GMP isomers varies significantly across the biological world, from microorganisms to mammals, and in various food sources.

Cellular and Tissue Distribution

Guanosine monophosphates are ubiquitous within organisms as components of nucleic acids and as signaling molecules.

  • RNA Degradation Products (2'-GMP & 3'-GMP): As byproducts of RNA turnover, 2'-GMP and 3'-GMP are present in all living cells. RNA degradation is a continuous process essential for regulating gene expression and eliminating damaged RNA molecules. Specific endonucleases can cleave RNA to produce fragments with 2',3'-cyclic phosphate ends, which are then hydrolyzed to 2'- or 3'-monophosphates.[11]

  • Signaling Molecules (cGMP): The cyclic form, cGMP, is found in virtually all mammalian tissues, with particularly high binding activity and concentrations noted in the lung, cerebellum, heart, and small intestine.[12][13] Its levels are dynamically regulated by various signaling pathways, such as the nitric oxide (NO) pathway.[8][14] In plants, cGMP is a key signaling molecule involved in growth, photosynthesis, and responses to abiotic stress like salinity.[15][16]

  • Bacterial Signaling: Bacteria utilize cyclic di-GMP (c-di-GMP) as a ubiquitous second messenger that regulates biofilm formation, motility, and virulence.[17][18] The degradation of c-di-GMP by phosphodiesterases can yield 5'-phosphoguanylyl-(3',5')-guanosine (pGpG), which is further degraded to 5'-GMP.[17][19] Additionally, 2',3'-cGMP has been identified as a signaling molecule in bacteria like Ralstonia solanacearum, controlling virulence and quorum sensing.[9][10]

Food Sources

5'-GMP is a well-known flavor enhancer naturally present in many foods, contributing to the umami taste, often synergistically with monosodium glutamate (B1630785) (MSG).[1][2]

  • Mushrooms: Dried shiitake mushrooms are a particularly rich source of 5'-GMP. The drying process enhances GMP content through the breakdown of RNA.[1][2]

  • Meats and Fish: Meats, shellfish, and fish, including fermented or cured products like fish sauce, sardines, and anchovies, are high in nucleotides that contribute to umami taste, such as 5'-GMP and inosine monophosphate (IMP).[2]

  • Other Sources: Other foods with notable umami characteristics from nucleotides include tomatoes, yeast extract, and soy sauce.[2]

While quantitative data specifically for 2'-GMP in foods is scarce, its presence can be inferred in any food source where RNA degradation has occurred, such as through processing, fermentation, or aging.

Quantitative Data

Quantifying the precise levels of GMP isomers is essential for research in metabolism, food science, and drug development. The following table summarizes available data on GMP concentrations in various food products. Note that most studies quantify 5'-GMP and IMP for their contribution to umami taste.

Food Product CategoryAnalyte(s)Concentration Range (mg/kg or ppm)Reference(s)
Instant Noodles5'-GMP~250[20]
Sausages5'-GMP~250[20]
Spices and Sauces5'-GMPCan be significantly higher than noodles/sausages[20]
Various Food Products5'-GMPLOD: 2.77 mg/kg[20]
Various Food ProductsIMPLOD: 2.32 mg/kg[20]

Note: Data specifically isolating 2'-GMP is limited in food analysis literature. The values presented are for the more commonly measured 5'-GMP and its synergistic partner, IMP.

Signaling and Metabolic Pathways

Understanding the pathways involving GMP is critical for drug development and biochemical research.

RNA Degradation Pathway

The primary natural source of 2'-GMP and 3'-GMP is the catabolism of RNA. This process is fundamental to cellular homeostasis. The diagram below illustrates a simplified pathway of RNA degradation leading to the formation of these isomers.

RNA_Degradation_Pathway RNA RNA Strand Ribonuclease Ribonuclease (Endonuclease) RNA->Ribonuclease Cyclic_Intermediate RNA Fragments with 2',3'-Cyclic Phosphate Ends Ribonuclease->Cyclic_Intermediate Cleavage Cyclic_Phosphatase 2',3'-Cyclic Nucleotide Phosphodiesterase Cyclic_Intermediate->Cyclic_Phosphatase GMP_2 This compound (2'-GMP) Cyclic_Phosphatase->GMP_2 Hydrolysis GMP_3 Guanosine-3'-monophosphate (3'-GMP) Cyclic_Phosphatase->GMP_3 Hydrolysis

Caption: Simplified pathway of RNA degradation.

Bacterial c-di-GMP Signaling

In bacteria, cyclic di-GMP is a key signaling molecule. Its synthesis and degradation are tightly controlled, and its breakdown products feed into the nucleotide pool.

c_di_GMP_Signaling GTP 2 x GTP DGC Diguanylate Cyclase (GGDEF domain) GTP->DGC c_di_GMP Cyclic di-GMP DGC->c_di_GMP Synthesis PDE_A Phosphodiesterase A (EAL domain) c_di_GMP->PDE_A PDE_B Phosphodiesterase B (HD-GYP domain) c_di_GMP->PDE_B Effector Downstream Effectors (Biofilm, Motility) c_di_GMP->Effector pGpG pGpG PDE_A->pGpG Degradation GMP_5 2 x 5'-GMP PDE_B->GMP_5 Degradation pGpG->GMP_5 Further Degradation

Caption: Bacterial cyclic di-GMP synthesis and degradation pathway.

Experimental Protocols

Accurate identification and quantification of GMP isomers require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques.

General Protocol for Extraction and Quantification from Food/Tissue

This protocol provides a representative methodology for the analysis of GMP isomers. Specific parameters may need optimization depending on the sample matrix and target analyte concentration.

1. Sample Preparation and Homogenization:

  • Weigh 1-5 grams of the homogenized solid sample (e.g., lyophilized mushroom powder, tissue) into a centrifuge tube.
  • For liquid samples, use 5-10 mL.
  • Add 20 mL of cold 0.4 M perchloric acid to precipitate proteins and extract nucleotides.
  • Vortex vigorously for 2 minutes and sonicate in an ice bath for 15 minutes.
  • Centrifuge at 10,000 x g for 15 minutes at 4°C.
  • Collect the supernatant. For enhanced extraction, the pellet can be re-extracted with another 10 mL of perchloric acid and the supernatants pooled.

2. Neutralization:

  • Neutralize the acidic supernatant by adding cold 5 M potassium hydroxide (B78521) (KOH) dropwise until the pH reaches 6.5-7.0. This will precipitate potassium perchlorate (B79767).
  • Keep the sample on ice for 30 minutes to ensure complete precipitation.
  • Centrifuge at 10,000 x g for 15 minutes at 4°C to remove the potassium perchlorate precipitate.

3. Solid-Phase Extraction (SPE) Cleanup (Optional):

  • For complex matrices, an SPE step using a C18 cartridge can be employed to remove interfering substances.
  • Condition the cartridge with methanol (B129727) followed by deionized water.
  • Load the neutralized supernatant.
  • Wash with water to remove polar impurities.
  • Elute the nucleotides with an appropriate solvent (e.g., a small volume of methanol or a buffered mobile phase).

4. HPLC-UV/PDA Analysis:

  • Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[20]
  • Mobile Phase: An isocratic or gradient elution using a buffered aqueous solution. A typical mobile phase could be a mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate, which acts as an ion-pairing agent to improve retention of the polar nucleotides.[20]
  • Flow Rate: 0.8 - 1.0 mL/min.
  • Detection: UV or Photodiode Array (PDA) detector set to ~250-254 nm, the absorbance maximum for guanine.[20]
  • Quantification: Create a calibration curve using certified standards of 2'-GMP, 3'-GMP, and 5'-GMP. The concentration in the sample is determined by comparing its peak area to the standard curve.

5. LC-MS/MS Analysis (for higher sensitivity and specificity):

  • LC-MS/MS provides superior selectivity, especially for distinguishing between isomers and quantifying low-abundance species.
  • The sample preparation is similar to that for HPLC. An internal standard (e.g., a stable isotope-labeled GMP) should be added before extraction for accurate quantification.[21]
  • Ionization: Electrospray ionization (ESI), typically in negative mode for nucleotides.
  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each GMP isomer, ensuring high specificity.[21]

Experimental Workflow Diagram

The following diagram illustrates the typical laboratory workflow for GMP analysis.

Experimental_Workflow Sample Sample (Food/Tissue) Homogenize Homogenization & Acid Extraction Sample->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Neutralize Neutralization (KOH) Supernatant1->Neutralize Centrifuge2 Centrifugation Neutralize->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Filter Filtration (0.45 µm) Supernatant2->Filter Analysis LC-MS/MS or HPLC-UV Analysis Filter->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: General workflow for GMP isomer analysis from biological samples.

Conclusion

This compound is a naturally occurring nucleotide primarily resulting from the ubiquitous biological process of RNA degradation. While its isomer, 5'-GMP, is well-known for its significant presence in food and its role in RNA synthesis, 2'-GMP and its 3'- counterpart are important markers of RNA turnover and metabolism. Furthermore, the cyclic isomers, cGMP and 2',3'-cGMP, play critical roles as second messengers in a vast array of signaling pathways across different domains of life. For researchers and drug development professionals, a clear understanding of the distinct origins, sources, and functions of these isomers is paramount. The analytical methods detailed herein provide a robust framework for the accurate quantification of these molecules, facilitating further investigation into their roles in health, disease, and biotechnology.

References

"Guanosine-2'-monophosphate" as a purine ribonucleoside 2'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Purine (B94841) Ribonucleoside 2'-monophosphate in Cellular Processes

Abstract

Guanosine-2'-monophosphate (2'-GMP) is a purine ribonucleoside monophosphate that plays a role in various biological processes. As a product of the hydrolysis of 2',3'-cyclic guanosine (B1672433) monophosphate (2',3'-cGMP) by 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), 2'-GMP is situated at a key metabolic crossroads. While the roles of its isomer, guanosine-5'-monophosphate (B10773721) (5'-GMP), and the cyclic precursor, 3',5'-cGMP, are well-established in cellular signaling and metabolism, the specific functions of 2'-GMP are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of 2'-GMP, including its biochemical properties, metabolic context, and potential physiological roles, with a focus on providing researchers with the necessary data and protocols for its study.

Introduction

Purine nucleotides are fundamental to all life, serving as building blocks for nucleic acids, energy currency, and signaling molecules.[1] Guanosine-based purines, in particular, are central to a myriad of cellular functions.[2] this compound (2'-GMP) is a structural isomer of the more extensively studied 5'-GMP and 3'-GMP.[3] It is defined as a purine ribonucleoside 2'-monophosphate with guanine (B1146940) as the nucleobase.[4] The primary known endogenous source of 2'-GMP is the enzymatic hydrolysis of 2',3'-cGMP.[5]

Recent investigations into the broader family of 2',3'-cyclic nucleotides and their metabolites have suggested potential roles in cellular stress responses, immune modulation, and neurological function, bringing molecules like 2'-GMP into sharper focus.[6][7] This guide aims to consolidate the current understanding of 2'-GMP, offering a technical resource for researchers in biochemistry, cell biology, and drug development.

Biochemical and Physicochemical Properties

This compound is composed of a guanine molecule linked to a ribose sugar, with a single phosphate (B84403) group esterified at the 2' position of the ribose.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₁₄N₅O₈P[4]
Molecular Weight 363.22 g/mol [4]
IUPAC Name [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate[4]
Synonyms 2'-Guanylic acid, 2'-GMP[4]

Metabolism and Synthesis

The metabolic pathways of purines are complex, involving both de novo synthesis and salvage pathways.[8] While the synthesis of 5'-GMP is well-characterized, the primary route to 2'-GMP in mammalian cells is through the degradation of 2',3'-cGMP.

Enzymatic Formation of 2'-GMP

The principal enzyme responsible for the generation of 2'-GMP is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) . This enzyme catalyzes the hydrolysis of the 3'-phosphoester bond of 2',3'-cyclic nucleotides, yielding the corresponding 2'-monophosphate.[5]

Figure 1: Enzymatic Hydrolysis of 2',3'-cGMP to 2'-GMP

2',3'-cGMP 2',3'-cGMP 2'-GMP 2'-GMP 2',3'-cGMP->2'-GMP H₂O CNPase CNPase CNPase->2',3'-cGMP

Caption: Hydrolysis of 2',3'-cGMP by CNPase to yield 2'-GMP.

Quantitative Data

While extensive quantitative data for intracellular concentrations of 2'-GMP are not yet widely available, studies have measured the urinary excretion of 2'-GMP and related nucleotides in mice, providing an indication of its endogenous presence.

Table 2: Urinary Excretion of 2'-GMP and Related Nucleotides in Mice

NucleotideUrinary Excretion Rate (ng/30 min)Reference
2',3'-cGMP 17.9 ± 1.9[9]
2'-GMP 4.7 ± 1.7[9]
3'-GMP 12.5 ± 1.8[9]
2',3'-cAMP 15.5 ± 1.8[9]
2'-AMP 3.6 ± 1.1[9]
3'-AMP 9.5 ± 1.2[9]

Data are presented as mean ± SE.

Potential Physiological Roles and Signaling

The specific signaling pathways and cellular functions of 2'-GMP are still under active investigation. Much of the current understanding is inferred from studies on its precursor, 2',3'-cGMP, and the broader class of 2',3'-cyclic nucleotides.

Cellular Stress and Immune Response

Studies have shown that 2',3'-cNMPs, including 2',3'-cGMP, are produced in response to cellular stress, such as wounding in plants and mammals.[6] In bacteria, fluctuating levels of 2',3'-cNMPs have been linked to the regulation of genes involved in biofilm formation, motility, and various stress responses.[6] The downstream effects of 2'-GMP in these processes are yet to be fully elucidated.

Neurological Function

The presence of CNPase at high levels in the myelin sheath of the central nervous system suggests a potential role for 2'-GMP in neurological function.[10] While the signaling pathways of 3',5'-cGMP in the brain are well-documented, modulating synaptic plasticity and behavior, the specific contributions of 2'-GMP remain an open area of research.[11][12]

Figure 2: Potential Areas of 2'-GMP Involvement

cluster_0 Cellular Stress cluster_1 Immune Response cluster_2 Neurological Function RNA Degradation RNA Degradation 2',3'-cGMP 2',3'-cGMP RNA Degradation->2',3'-cGMP 2'-GMP 2'-GMP 2',3'-cGMP->2'-GMP 2'-GMP_immune 2'-GMP 2',3'-cGMP->2'-GMP_immune Gene Expression Changes Gene Expression Changes 2'-GMP->Gene Expression Changes Pathogen Recognition Pathogen Recognition Pathogen Recognition->2',3'-cGMP Innate Immune Signaling Innate Immune Signaling 2'-GMP_immune->Innate Immune Signaling Myelin Sheath Myelin Sheath CNPase Activity CNPase Activity Myelin Sheath->CNPase Activity 2'-GMP_neuro 2'-GMP CNPase Activity->2'-GMP_neuro Neuronal Signaling (putative) Neuronal Signaling (putative) 2'-GMP_neuro->Neuronal Signaling (putative)

Caption: Putative areas of physiological involvement for 2'-GMP.

Experimental Protocols

Detailed, standardized protocols for the synthesis and analysis of 2'-GMP are not as established as those for its 5' isomer. The following sections provide methodologies based on existing literature for related compounds, which can be adapted for the study of 2'-GMP.

Enzymatic Synthesis of 2'-GMP using Ribonuclease T1

Ribonuclease T1 (RNase T1) is an endonuclease that specifically cleaves after guanine residues in single-stranded RNA, producing guanosine 2',3'-cyclic phosphates which are then hydrolyzed to guanosine 3'-phosphates. By modifying the reaction conditions, it is possible to favor the production of 2'- and 3'-GMP. For specific production of 2'-GMP, further purification would be required. This protocol outlines the general digestion of RNA to produce guanosine monophosphates.

Protocol 1: RNA Digestion with Ribonuclease T1

  • Reaction Setup:

    • Prepare a solution of yeast RNA at a concentration of 10 mg/mL in 50 mM Tris-HCl buffer, pH 7.5.

    • Add Ribonuclease T1 to the RNA solution to a final concentration of 100 units/mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination:

    • Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M to precipitate undigested RNA and the enzyme.

  • Separation of Products:

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitate.

    • The supernatant will contain a mixture of mononucleotides, including 2'-GMP and 3'-GMP.

  • Purification:

    • The resulting mononucleotides can be separated and purified using anion-exchange or reverse-phase high-performance liquid chromatography (HPLC).[3]

Quantification of 2'-GMP by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of nucleotides in biological samples.

Protocol 2: LC-MS/MS Analysis of 2'-GMP

  • Sample Preparation (from tissue):

    • Homogenize 30-200 mg of tissue in an organic extraction solvent (e.g., acetonitrile/methanol/water mixture).

    • Centrifuge the homogenate to pellet cellular debris.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the pellet in an appropriate volume of water or mobile phase.[7]

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Select specific precursor-to-product ion transitions for 2'-GMP for accurate quantification.

Figure 3: General Workflow for LC-MS/MS Quantification of 2'-GMP

Tissue Sample Tissue Sample Homogenization & Extraction Homogenization & Extraction Tissue Sample->Homogenization & Extraction Centrifugation Centrifugation Homogenization & Extraction->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection HPLC Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Caption: Workflow for the quantification of 2'-GMP from biological samples.

Conclusion and Future Directions

This compound is an intriguing purine ribonucleoside monophosphate with the potential for significant biological roles. As the direct product of 2',3'-cGMP hydrolysis, it is positioned to act as a downstream signaling molecule in pathways related to cellular stress, immune responses, and neurological function. However, the current body of research on 2'-GMP is still in its early stages.

Future research should focus on several key areas:

  • Development of specific tools: The generation of antibodies and molecular probes specific for 2'-GMP will be crucial for its detection and the elucidation of its subcellular localization.

  • Identification of interacting partners: Proteomic approaches to identify 2'-GMP-binding proteins will be essential to uncover its downstream effectors and signaling pathways.

  • Elucidation of physiological roles: The use of knockout and overexpression models for enzymes involved in 2'-GMP metabolism, such as CNPase, will help to clarify its specific physiological and pathological functions.

As our understanding of the intricate network of purine signaling continues to expand, a more detailed picture of the roles of less abundant but potentially critical molecules like this compound will undoubtedly emerge, opening new avenues for therapeutic intervention in a variety of diseases.

References

An In-depth Technical Guide on Guanosine-2'-monophosphate and its Relation to Cyclic GMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine-2'-monophosphate (2'-GMP) is a positional isomer of the well-characterized 5'-guanosine monophosphate (5'-GMP) and the second messenger 3',5'-cyclic guanosine (B1672433) monophosphate (cGMP). While the canonical cGMP signaling pathway, pivotal in numerous physiological processes, is extensively studied, the biological relevance of other guanosine monophosphate isomers is an emerging field of interest. This technical guide provides a comprehensive overview of the known relationship between 2'-GMP and the cGMP signaling cascade. It consolidates the current understanding of the metabolic pathways that produce 2'-GMP and explores its potential, though not yet fully elucidated, interactions with the key enzymatic components of the cGMP pathway, namely guanylate cyclases, phosphodiesterases, and protein kinase G. This document also presents available quantitative data and detailed experimental protocols to facilitate further research into the intriguing role of 2'-GMP.

Introduction to Guanosine Monophosphate Isomers

Guanosine monophosphate (GMP) is a nucleotide composed of a guanine (B1146940) base, a ribose sugar, and a single phosphate (B84403) group. The position of the phosphate group on the ribose sugar moiety gives rise to different isomers, each with potentially distinct biological roles. The most common and well-understood isomer is 5'-GMP, a fundamental building block for RNA synthesis. In the context of cellular signaling, 3',5'-cyclic GMP (cGMP) acts as a crucial second messenger, mediating a wide array of physiological responses.[1] This guide focuses on a less-studied isomer, this compound (2'-GMP), and its connection to the cGMP signaling pathway.

The Metabolic Link: The 2',3'-cGMP-Guanosine Pathway

A direct metabolic pathway for the endogenous formation of 2'-GMP has been identified, originating from another cyclic GMP isomer, 2',3'-cGMP. This pathway, termed the 2',3'-cGMP-guanosine pathway, involves the hydrolysis of 2',3'-cGMP by certain phosphodiesterases, such as 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), to yield a mixture of 2'-GMP and 3'-GMP.[2] These monophosphates can be further metabolized to guanosine.[2] The existence of this pathway confirms that 2'-GMP is a naturally occurring metabolite in mammalian systems.[2]

cluster_metabolism 2',3'-cGMP Metabolism 2_3_cGMP Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) 2_GMP_3_GMP This compound (2'-GMP) + Guanosine-3'-monophosphate (3'-GMP) 2_3_cGMP->2_GMP_3_GMP CNPase (Hydrolysis) Guanosine Guanosine 2_GMP_3_GMP->Guanosine Further Metabolism

Metabolic pathway of 2',3'-cGMP to 2'-GMP.

Potential Interactions with the cGMP Signaling Pathway

While the metabolic origin of 2'-GMP is established, its direct functional impact on the canonical 3',5'-cGMP signaling pathway is an active area of investigation. The primary components of this pathway—soluble guanylate cyclase (sGC), phosphodiesterases (PDEs), and protein kinase G (PKG)—represent potential interaction points for 2'-GMP.

Soluble Guanylate Cyclase (sGC)

Soluble guanylate cyclase is the key enzyme responsible for synthesizing cGMP from guanosine triphosphate (GTP).[3] Intriguingly, a study on a related isomer, 2'-deoxy-3'-GMP (2'-d-3'-GMP), revealed it to be a potent noncompetitive inhibitor of sGC.[4] This finding strongly suggests that the catalytic or allosteric sites of sGC can accommodate guanosine monophosphate isomers, raising the possibility that 2'-GMP could also act as a modulator of sGC activity.

cluster_sGC Hypothetical Interaction with sGC GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC cGMP 3',5'-cGMP sGC->cGMP Synthesis 2_GMP 2'-GMP (Hypothetical Modulator) 2_GMP->sGC Potential Inhibition?

Hypothetical modulation of sGC by 2'-GMP.
Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling.[5] Different PDE families exhibit varying specificities for cAMP and cGMP.[6] Given that CNPase, a type of phosphodiesterase, hydrolyzes 2',3'-cGMP, it is plausible that 2'-GMP could interact with the catalytic or allosteric sites of other PDEs that degrade 3',5'-cGMP, potentially acting as a competitive inhibitor or an allosteric modulator.

Protein Kinase G (PKG)

Protein Kinase G is the primary downstream effector of cGMP, and its activation leads to the phosphorylation of numerous target proteins.[7] The activation of PKG is highly specific to the binding of cGMP to its regulatory domains.[8] Whether 2'-GMP can bind to these sites and either activate or inhibit PKG remains to be experimentally determined.

cluster_cGMP_pathway Canonical cGMP Signaling Pathway and Potential 2'-GMP Interaction NO Nitric Oxide (NO) sGC sGC NO->sGC Activates cGMP 3',5'-cGMP sGC->cGMP GTP GTP GTP->sGC PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDEs->5_GMP Substrate Substrate Proteins PKG->Substrate pSubstrate Phosphorylated Substrates Substrate->pSubstrate Phosphorylation Response Cellular Response pSubstrate->Response 2_GMP 2'-GMP 2_GMP->sGC ? 2_GMP->PDEs ? 2_GMP->PKG ?

Potential interaction points of 2'-GMP in the cGMP pathway.

Quantitative Data

Direct quantitative data on the interaction of 2'-GMP with the core components of the cGMP signaling pathway is currently limited. However, data from related studies provide valuable insights.

InteractionCompoundParameterValueReference
Enzyme Inhibition
Ribonuclease T1 - 2'-GMP2'-GMPΔΔGbind (relative to 2'-AMP)3.07 kcal/mol (experimental)[1]
Soluble Guanylate Cyclase - 2'-d-3'-GMP2'-deoxy-3'-GMPInhibition typeNoncompetitive with respect to Mn-GTP[4]
Urinary Excretion
2',3'-cGMP in mice2',3'-cGMPExcretion Rate (mean ± SE)17.9 ± 1.9 ng/30 min[2]
2'-GMP in mice2'-GMPExcretion Rate (mean ± SE)4.7 ± 1.7 ng/30 min[2]

Experimental Protocols

The following protocols are adapted from established methodologies and can be used to investigate the interaction of 2'-GMP with the cGMP signaling pathway.

Quantification of 2'-GMP by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of 2'-GMP in biological samples.

Objective: To measure the concentration of 2'-GMP in cell lysates or tissue homogenates.

Methodology:

  • Sample Preparation:

    • Homogenize cells or tissues in a cold extraction solution (e.g., 80% methanol) to precipitate proteins and extract metabolites.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.

    • Collect the supernatant and dry it under a vacuum.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar compounds).

    • Use a mobile phase gradient appropriate for the separation of nucleotides.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for the specific precursor-to-product ion transition of 2'-GMP.

    • Quantify the amount of 2'-GMP by comparing the peak area to a standard curve generated with known concentrations of a 2'-GMP standard.

cluster_lcms LC-MS/MS Workflow for 2'-GMP Quantification Sample Biological Sample (Cells/Tissues) Extraction Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Vacuum Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Quantification Quantification LC_MS->Quantification

Workflow for 2'-GMP quantification.
Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol can be adapted to test the effect of 2'-GMP on sGC activity.

Objective: To determine if 2'-GMP modulates the synthesis of cGMP by sGC.

Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer containing HEPES, MgCl₂, GTP, and a phosphodiesterase inhibitor (to prevent cGMP degradation).

    • Add purified sGC enzyme to the reaction buffer.

    • Add varying concentrations of 2'-GMP to the reaction tubes. Include a control with no 2'-GMP.

    • Initiate the reaction by adding an sGC activator (e.g., a nitric oxide donor like DEA NONOate).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and cGMP Measurement:

    • Stop the reaction by adding a solution like zinc acetate (B1210297) or by heat inactivation.

    • Measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit or by LC-MS/MS.

  • Data Analysis:

    • Compare the amount of cGMP produced in the presence of 2'-GMP to the control to determine if 2'-GMP has an inhibitory or stimulatory effect.

Phosphodiesterase (PDE) Activity Assay

This protocol can be used to assess if 2'-GMP affects the hydrolysis of cGMP by PDEs.

Objective: To determine if 2'-GMP inhibits or modulates the activity of cGMP-specific PDEs.

Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of cGMP as the substrate.

    • Add a purified cGMP-specific PDE (e.g., PDE5) to the buffer.

    • Add varying concentrations of 2'-GMP to the reaction tubes, including a no-inhibitor control.

  • Incubation:

    • Incubate the reaction at 37°C for a set time.

  • Quantification of cGMP Hydrolysis:

    • Terminate the reaction.

    • Measure the amount of remaining cGMP or the amount of 5'-GMP produced using methods such as HPLC or a specific enzymatic assay.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition at each concentration of 2'-GMP and determine the IC₅₀ value if applicable.

Protein Kinase G (PKG) Activity Assay

This protocol can be adapted to investigate the effect of 2'-GMP on PKG activity.

Objective: To determine if 2'-GMP can activate or inhibit PKG.

Methodology:

  • Reaction Setup:

    • Prepare a kinase reaction buffer containing a specific peptide substrate for PKG, ATP (radiolabeled or with a detection system), and MgCl₂.

    • Add purified PKG to the buffer.

    • To test for activation, add varying concentrations of 2'-GMP.

    • To test for inhibition, first activate PKG with a known concentration of cGMP and then add varying concentrations of 2'-GMP.

  • Incubation:

    • Incubate the reaction at 30°C for a specified time.

  • Measurement of Substrate Phosphorylation:

    • Stop the reaction.

    • Measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by separating the phosphorylated peptide and measuring radioactivity. Non-radioactive methods using phosphospecific antibodies or luminescence-based ATP detection are also available.[9]

  • Data Analysis:

    • Compare the kinase activity in the presence of 2'-GMP to the appropriate controls.

Conclusion and Future Directions

This compound is an endogenous metabolite with a clear metabolic link to the cyclic nucleotide family through the hydrolysis of 2',3'-cGMP. While its direct role in modulating the canonical 3',5'-cGMP signaling pathway is not yet fully understood, preliminary evidence from related guanosine monophosphate isomers suggests a high potential for interaction with key enzymes such as soluble guanylate cyclase. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these potential interactions. Future research focusing on the binding affinities and kinetic effects of 2'-GMP on sGC, various PDE isoforms, and PKG will be crucial in elucidating the precise biological function of this intriguing molecule and its potential as a novel therapeutic target in pathways governed by cGMP signaling.

References

An In-depth Technical Guide to Guanosine-2'-monophosphate (2'-GMP) in RNA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine-2'-monophosphate (2'-GMP) is a ribonucleotide isomeric to the canonical 5'-GMP, emerging as a key intermediate in a specific branch of RNA catabolism. While not as abundant or functionally diverse as its 5' counterpart, 2'-GMP occupies a critical node linking the degradation of RNA into cyclic intermediates and the subsequent entry of these products into nucleotide salvage pathways. This technical guide provides a comprehensive overview of the metabolic pathway of 2'-GMP, details experimental methodologies for its study, and presents the current understanding of its role in cellular biochemistry. Despite its clear position as a metabolic intermediate, quantitative data regarding its cellular concentration and the kinetics of the enzymes that process it remain sparse, highlighting a key area for future research.

Introduction to this compound

This compound (2'-GMP) is a purine (B94841) ribonucleoside monophosphate. It consists of a guanine (B1146940) nucleobase, a ribose sugar, and a single phosphate (B84403) group esterified to the 2'-hydroxyl position of the ribose. This structural feature distinguishes it from the more common Guanosine-5'-monophosphate (5'-GMP) and Guanosine-3'-monophosphate (3'-GMP), where the phosphate is attached at the 5' and 3' positions, respectively. While 5'-GMP is a primary building block for RNA synthesis and a key player in cellular signaling and bioenergetics[1], the role of 2'-GMP is exclusively understood in the context of RNA degradation and salvage[2][3].

The Metabolic Pathway of 2'-GMP

The metabolism of 2'-GMP is a linear pathway that begins with the endonucleolytic cleavage of RNA and ends with the dephosphorylation of the resulting mononucleotide, feeding the guanosine (B1672433) product into the general purine salvage pathway.

Formation from RNA Degradation

The generation of 2'-GMP is a two-step enzymatic process initiated by a specific class of ribonucleases:

  • RNA Cleavage by RNase T2 Family Enzymes: RNA molecules are cleaved by endoribonucleases of the RNase T2 family. These enzymes operate via a mechanism that generates oligonucleotides terminating in a 2',3'-cyclic phosphate group[2][4]. In E. coli, for instance, RNase I is responsible for producing these cyclic intermediates[5].

  • Hydrolysis by 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase): The 2',3'-cyclic guanosine monophosphate (2',3'-cGMP) intermediate is then specifically hydrolyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase, EC 3.1.4.37)[6]. This enzyme exclusively cleaves the 3'-phosphoester bond, yielding this compound (2'-GMP) as the final product[2][3][7].

Metabolic_Pathway_2GMP cluster_formation 2'-GMP Formation cluster_degradation 2'-GMP Degradation / Salvage RNA RNA cGMP_23 Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) RNA->cGMP_23 RNase T2 Family (e.g., RNase I) GMP_2 This compound (2'-GMP) cGMP_23->GMP_2 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) Guanosine Guanosine GMP_2->Guanosine 2'-Nucleotidase / Phosphatase Salvage Purine Salvage Pathway Guanosine->Salvage

Metabolic pathway showing the formation and fate of 2'-GMP.
Degradation and Entry into Salvage Pathways

As a transient intermediate, 2'-GMP is rapidly catabolized to channel the guanosine base back into the nucleotide pool:

  • Dephosphorylation to Guanosine: 2'-GMP is hydrolyzed by a nucleotidase or a non-specific phosphatase, which removes the 2'-phosphate group to yield the nucleoside guanosine and inorganic phosphate (Pi)[8]. While a dedicated "2'-nucleotidase" has not been definitively characterized, cytosolic 5'-nucleotidases and general phosphatases are known to act on a range of nucleotide monophosphates and are the likely candidates for this step[8][9][10].

  • Entry into Purine Salvage: The resulting guanosine can be reused by the cell via the purine salvage pathway. It can be converted back into 5'-GMP by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) after being cleaved to guanine, or phosphorylated by a kinase[1].

Quantitative Analysis

A significant gap in the understanding of 2'-GMP metabolism is the lack of quantitative data. Intracellular concentrations of 2'-GMP have not been reported, making it difficult to assess the flux through this pathway. Similarly, detailed kinetic parameters for the key enzymes are not available. The tables below provide contextual data for related enzymes and nucleotides to serve as a comparative framework.

Table 1: Kinetic Parameters of Related Phosphodiesterases (PDEs)

(Note: Data for CNPase with 2',3'-cGMP is not available. The following are examples for other PDEs acting on the canonical 3',5'-cyclic nucleotides to provide context.)

Enzyme FamilySubstrateKm (µM)Reference
PDE13',5'-cGMP< 5[11]
PDE23',5'-cGMP~10[12]
PDE53',5'-cGMP~1-5[9]
PDE93',5'-cGMP~0.07-0.2[9]
Table 2: Representative Intracellular Concentrations of Related Nucleotides

(Note: Direct measurement of 2'-GMP concentration is not available in the literature.)

NucleotideCell Type / OrganismConcentration RangeReference
ATPVarious1 - 10 mM[13]
GTPVarious0.1 - 1 mM[13]
3',5'-cGMP (basal)Various0.1 - 1.0 µM[14]
2'-GMP Various Not Reported

Regulatory Functions

Current evidence strongly suggests that 2'-GMP functions solely as a metabolic intermediate in an RNA salvage pathway. Unlike its cyclic precursor (2',3'-cGMP) or the canonical second messenger (3',5'-cGMP), there is no evidence to date that 2'-GMP acts as a signaling molecule or an allosteric regulator of enzymes involved in RNA metabolism[15][16][17]. Its rapid conversion to guanosine likely keeps its steady-state concentration too low for such functions. The primary regulatory role in this pathway appears to be held by the upstream enzymes that control the rate of RNA turnover.

Experimental Protocols

Studying 2'-GMP requires sensitive and specific analytical methods to distinguish it from its isomers and quantify its low endogenous levels.

Quantification of 2'-GMP in Cellular Extracts by LC-MS/MS

This protocol outlines the extraction of nucleotides from mammalian cells and their subsequent analysis using ion-pair reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS), a method capable of separating and detecting nucleotide isomers.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture 1. Cell Culture (e.g., 1x10^7 cells) cell_harvest 2. Harvest & Wash (Ice-cold PBS) cell_culture->cell_harvest quenching 3. Quench Metabolism (Liquid Nitrogen) cell_harvest->quenching extraction 4. Nucleotide Extraction (Cold Acetonitrile (B52724)/Methanol/Water) quenching->extraction centrifugation 5. Pellet Debris (15,000 x g, 10 min, 4°C) extraction->centrifugation supernatant 6. Collect Supernatant centrifugation->supernatant drying 7. Dry Extract (Vacuum Concentrator) supernatant->drying reconstitution 8. Reconstitute (Mobile Phase A) drying->reconstitution injection 9. Inject Sample reconstitution->injection separation 10. HPLC Separation (C18 Column, Ion-Pairing Reagent) injection->separation ionization 11. Ionization (ESI) separation->ionization detection 12. MS/MS Detection (MRM Mode) ionization->detection quantification 13. Data Analysis (Quantify vs. Standard Curve) detection->quantification

Workflow for the quantification of 2'-GMP by LC-MS/MS.

Methodology:

  • Cell Harvesting and Quenching:

    • Culture mammalian cells to the desired confluency (e.g., ~1x107 cells).

    • Aspirate culture medium and quickly wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen. Store pellets at -80°C until extraction.

  • Nucleotide Extraction:

    • Prepare an ice-cold extraction buffer: 80% Methanol / 20% Water (LC-MS grade).

    • Add 1 mL of extraction buffer to the frozen cell pellet.

    • Vortex vigorously for 1 minute to lyse cells and precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the soluble metabolites, to a new microcentrifuge tube.

  • Sample Preparation for LC-MS:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolite pellet in 100 µL of Mobile Phase A (see below). Vortex and centrifuge briefly to pellet any insoluble material.

    • Transfer the clear supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Ion-Pair Reversed-Phase HPLC[18][19].

      • Column: C18 column suitable for polar analytes (e.g., 100 x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 10 mM Tributylamine (TBA) and 15 mM Acetic Acid in 97:3 Water:Methanol[18].

      • Mobile Phase B: Methanol.

      • Gradient: Develop a shallow gradient from ~0-50% Mobile Phase B over 15-20 minutes to resolve 2'-, 3'-, and 5'-GMP isomers.

      • Flow Rate: 0.2 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry: Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

      • Ionization: Electrospray Ionization (ESI), Negative Mode.

      • MRM Transition for GMP: Monitor the transition from the parent ion (m/z 362.0) to a specific fragment ion (e.g., m/z 150.0 for the guanine base).

    • Quantification: Prepare a standard curve using pure 2'-GMP, 3'-GMP, and 5'-GMP standards to determine retention times and for absolute quantification.

In Vitro Assay for 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) Activity

This protocol measures the activity of CNPase by quantifying the production of 2'-GMP from a 2',3'-cGMP substrate using the LC-MS/MS method described above.

Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

    • In a microcentrifuge tube, combine:

      • Reaction Buffer

      • Purified recombinant CNPase enzyme (at a predetermined optimal concentration).

      • Substrate: 2',3'-cGMP (e.g., to a final concentration of 100 µM).

    • For a negative control, prepare a reaction mix without the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate (or enzyme) and incubate at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile or by heating to 95°C for 5 minutes. This will precipitate the enzyme.

  • Sample Preparation and Analysis:

    • Centrifuge the stopped reaction tubes at high speed to pellet the precipitated enzyme.

    • Take the supernatant, dilute as necessary with Mobile Phase A, and transfer to an HPLC vial.

    • Analyze the samples by LC-MS/MS as described in Protocol 5.1 to quantify the amount of 2'-GMP produced over time.

  • Data Analysis:

    • Plot the concentration of 2'-GMP produced versus time.

    • The initial velocity of the reaction can be determined from the linear phase of the curve.

    • By varying the substrate (2',3'-cGMP) concentration, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten analysis.

Conclusion and Future Perspectives

This compound is a definitive, albeit transient, intermediate in RNA metabolism, linking RNA degradation to the purine salvage pathway. Its metabolic route is well-characterized, proceeding from RNA cleavage by RNase T2 family enzymes to 2',3'-cyclic intermediates, which are then resolved by CNPase to 2'-mononucleotides. However, the field lacks crucial quantitative data on the cellular levels of 2'-GMP and the kinetic efficiencies of the enzymes responsible for its formation and degradation. Future research, enabled by advanced mass spectrometry techniques, should focus on quantifying the flux through this pathway. Such studies will clarify the importance of this specific branch of RNA catabolism relative to other degradation pathways and may uncover potential roles for these intermediates in cellular homeostasis or disease states. For drug development professionals, the enzymes in this pathway, particularly CNPase, represent potential targets, although their therapeutic relevance remains to be explored.

References

"Guanosine-2'-monophosphate" as a metabolite in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Guanosine-2'-monophosphate (2'-GMP) is a ribonucleotide monophosphate that has been identified as an endogenous metabolite in biological systems. Unlike its well-studied isomer, guanosine (B1672433) 3',5'-cyclic monophosphate (3',5'-cGMP), which is a canonical second messenger, 2'-GMP is primarily understood as a metabolic intermediate within the "2',3'-cGMP-guanosine pathway." This pathway involves the enzymatic hydrolysis of 2',3'-cyclic guanosine monophosphate (2',3'-cGMP), a product of RNA degradation, into 2'-GMP and its isomer 3'-GMP. Subsequently, 2'-GMP is further metabolized to the nucleoside guanosine. While the downstream product, guanosine, is known to have neuroprotective and cytoprotective effects, a direct signaling role for 2'-GMP itself has not yet been established. This document provides a comprehensive overview of the current scientific understanding of 2'-GMP, including its metabolic pathways, associated enzymes, and methodologies for its study.

Introduction

Guanosine-based nucleotides are fundamental molecules in cellular bioenergetics, signaling, and as precursors for nucleic acid synthesis. While the roles of guanosine 5'-monophosphate (5'-GMP), guanosine triphosphate (GTP), and the second messenger 3',5'-cGMP are well-characterized, the biological significance of other isomers like 2'-GMP is an emerging area of research. The discovery that 2',3'-cGMP exists under physiological conditions in mammals and is metabolized to 2'-GMP has opened new avenues for investigating the broader landscape of purinergic signaling and metabolism.[1] This guide synthesizes the available technical information on 2'-GMP to serve as a resource for researchers investigating nucleotide metabolism and its implications in health and disease.

Metabolism of this compound

The primary known metabolic pathway involving 2'-GMP is its formation from 2',3'-cGMP and its subsequent degradation to guanosine.

Anabolism: Formation of 2'-GMP

2'-GMP is generated through the hydrolysis of the phosphodiester bond of 2',3'-cyclic guanosine monophosphate (2',3'-cGMP). This reaction is catalyzed by 2',3'-cyclic nucleotide phosphodiesterases (CNPases). In mammals, the enzyme CNPase is known to convert 2',3'-cyclic nucleotides into their corresponding 2'-nucleotides.[1] Studies in CNPase-knockout mice have shown decreased urinary excretion of 2'-AMP and 2'-GMP, supporting the role of this enzyme in their formation.[1]

cluster_formation Formation of 2'-GMP 2_3_cGMP 2',3'-cGMP CNPase 2',3'-Cyclic Nucleotide Phosphodiesterase (CNPase) 2_3_cGMP->CNPase 2_GMP 2'-GMP 3_GMP 3'-GMP CNPase->2_GMP Hydrolysis CNPase->3_GMP Hydrolysis

Caption: Anabolic pathway of 2'-GMP from 2',3'-cGMP.

Catabolism: Degradation of 2'-GMP

Following its formation, 2'-GMP is dephosphorylated to the nucleoside guanosine. This hydrolysis reaction is catalyzed by nucleotidases, a class of enzymes that remove phosphate (B84403) groups from nucleotides.[2][3][4] While specific 2'-nucleotidases have not been extensively characterized, the general activity of nucleotidases on monophosphates is a well-established step in nucleotide metabolism. The complete metabolic sequence from 2',3'-cGMP to guanosine is referred to as the 2',3'-cGMP-guanosine pathway.[1]

cluster_degradation Degradation of 2'-GMP 2_GMP 2'-GMP Nucleotidase Nucleotidase 2_GMP->Nucleotidase Guanosine Guanosine Phosphate Phosphate Nucleotidase->Guanosine Dephosphorylation Nucleotidase->Phosphate

Caption: Catabolic pathway of 2'-GMP to guanosine.

Biological Role and Signaling

Currently, there is no direct evidence to suggest that 2'-GMP functions as a signaling molecule in the same vein as 3',5'-cGMP. Its biological relevance appears to be as an intermediate in the metabolic pathway that converts 2',3'-cGMP to guanosine.[1] The end-product of this pathway, guanosine, is a known neuromodulator with neuroprotective, anti-inflammatory, and trophic effects.[5] It is hypothesized that the 2',3'-cGMP-guanosine pathway, and by extension the transient formation of 2'-GMP, may serve as a mechanism to generate guanosine to protect tissues from injury.[1][5]

The overall workflow from a cellular stressor to a potential protective effect can be conceptualized as follows:

Cellular_Stress Cellular Stress (e.g., RNA damage) RNA_Degradation RNA Degradation Cellular_Stress->RNA_Degradation 2_3_cGMP_Production 2',3'-cGMP Production RNA_Degradation->2_3_cGMP_Production 2_GMP_Formation 2'-GMP Formation 2_3_cGMP_Production->2_GMP_Formation CNPase Guanosine_Production Guanosine Production 2_GMP_Formation->Guanosine_Production Nucleotidase Protective_Effects Neuroprotection & Cytoprotection Guanosine_Production->Protective_Effects

Caption: Logical flow from cellular stress to guanosine-mediated effects.

Quantitative Data

Quantitative data for 2'-GMP is sparse in the scientific literature. The following tables summarize the available information.

Table 1: In Vivo Metabolite Concentrations
MetaboliteMatrixOrganismConcentration/Excretion RateCitation
2'-GMPUrineMouse4.7 ± 1.7 ng/30 min[1]
3'-GMPUrineMouse12.5 ± 1.8 ng/30 min[1]
2',3'-cGMPUrineMouse17.9 ± 1.9 ng/30 min[1]
GuanosineUrineMouseIncreased upon 2',3'-cGMP infusion[1]
5'-GMPPBMCsHuman14.1 (8.5) pmol/10⁶ cells[6]

Note: Data on intracellular concentrations of 2'-GMP are not currently available.

Table 2: Enzyme Kinetic Parameters
EnzymeSubstrateKmkcatkcat/KmOrganismCitation
2',3'-Cyclic Nucleotide Phosphodiesterase (CNPase)2',3'-cGMPData Not AvailableData Not AvailableData Not Available--
2'-Nucleotidase2'-GMPData Not AvailableData Not AvailableData Not Available--

Note: Specific kinetic parameters for enzymes acting on 2'-GMP are a significant gap in the current literature.

Experimental Protocols

The analysis of 2'-GMP requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Nucleotide Analysis

Effective sample preparation is critical for accurate quantification and to prevent the degradation of nucleotides.

Objective: To extract nucleotides from biological samples (cells or tissues) while minimizing enzymatic activity.

Protocol Outline:

  • Cell Lysis/Homogenization: For cultured cells, rapidly wash with ice-cold phosphate-buffered saline (PBS). For tissues, flash-freeze in liquid nitrogen and grind to a powder.

  • Extraction: Immediately add a cold extraction solvent. A common method is protein precipitation with an organic solvent like methanol (B129727) or acetonitrile, or acid extraction with perchloric acid. For example, add ice-cold 65% ethanol (B145695) and boil for 10 minutes to extract nucleotides and inactivate enzymes.

  • Centrifugation: Pellet the precipitated proteins and cellular debris by centrifugation at high speed (e.g., >10,000 x g) at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble nucleotides.

  • Drying and Reconstitution: The supernatant can be dried under vacuum and reconstituted in a suitable buffer (e.g., water with 0.1% formic acid) compatible with LC-MS/MS analysis.

Sample Biological Sample (Cells/Tissue) Lysis Lysis/Homogenization (e.g., Sonication) Sample->Lysis Extraction Extraction with Cold Solvent Lysis->Extraction Centrifugation Centrifugation (to pellet debris) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: General workflow for nucleotide sample preparation.

Quantification by LC-MS/MS

Objective: To separate and quantify 2'-GMP from other nucleotides and cellular components.

Methodology:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used. A C18 or a porous graphitic carbon column can be effective for separating polar molecules like nucleotides.

  • Mobile Phase: A gradient elution with an aqueous mobile phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic mobile phase (e.g., methanol or acetonitrile) is employed.

  • Mass Spectrometry: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. This involves selecting the precursor ion (the molecular weight of 2'-GMP) and a specific fragment ion produced upon collision-induced dissociation.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard for 2'-GMP and generating a calibration curve.

Key Parameters for 2'-GMP (Hypothetical - requires experimental determination):

  • Precursor Ion (m/z): [M+H]⁺ or [M-H]⁻

  • Product Ion(s) (m/z): Specific fragments resulting from the dissociation of the precursor ion.

2',3'-Cyclic Nucleotide Phosphodiesterase (CNPase) Activity Assay

Objective: To measure the enzymatic activity of CNPases that produce 2'-GMP.

Principle: The assay measures the conversion of a substrate (2',3'-cGMP) to a product (2'-GMP and 3'-GMP) over time.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and the enzyme source (purified enzyme or cell lysate).

  • Initiate Reaction: Add the substrate, 2',3'-cGMP, to the reaction mixture to start the reaction. Incubate at a controlled temperature (e.g., 37°C).

  • Time Points: Take aliquots of the reaction mixture at various time points.

  • Stop Reaction: Terminate the reaction in the aliquots, for example, by adding acid (e.g., HCl) or by heat inactivation.

  • Product Quantification: Quantify the amount of 2'-GMP and/or 3'-GMP formed using a validated LC-MS/MS method as described above.

  • Data Analysis: Plot product formation over time to determine the initial reaction velocity. Kinetic parameters (Km and Vmax) can be determined by measuring the velocity at different substrate concentrations.

Future Directions and Conclusion

This compound is an established metabolite in the 2',3'-cGMP-guanosine pathway. While its role as a metabolic intermediate is clear, several key areas require further investigation:

  • Biological Activity: The most significant open question is whether 2'-GMP has any direct biological or signaling activity, or if it is solely a transient intermediate.

  • Enzymology: Detailed characterization of the enzymes that produce and degrade 2'-GMP, including their kinetics and regulation, is needed.

  • Quantitative Biology: Establishing the intracellular concentrations of 2'-GMP in different cell types and under various physiological and pathological conditions will be crucial to understanding its potential importance.

  • Therapeutic Potential: If the 2',3'-cGMP-guanosine pathway is confirmed to be a significant contributor to cytoprotection, modulation of the enzymes in this pathway could represent a novel therapeutic strategy.

References

Methodological & Application

Synthesis of Guanosine-2'-monophosphate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the chemical synthesis of Guanosine-2'-monophosphate (2'-GMP), a crucial nucleotide for various research applications in biochemistry, molecular biology, and drug development. The synthesis of 2'-GMP presents a significant challenge due to the need for regioselective phosphorylation of the 2'-hydroxyl group of the guanosine (B1672433) ribose moiety. This protocol outlines a robust strategy employing a series of protection and deprotection steps to achieve the desired product with high fidelity.

Introduction

This compound is a ribonucleotide that plays a role in various biological processes. Its synthesis requires a careful and strategic approach to differentiate the chemically similar hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar, as well as the reactive functional groups on the guanine (B1146940) base. The protocol detailed below utilizes common protecting groups to ensure the specific phosphorylation of the 2'-hydroxyl group.

Overall Synthesis Strategy

The synthesis of 2'-GMP from guanosine involves a multi-step process, which can be summarized as follows:

  • Protection of 3' and 5' Hydroxyl Groups: The initial step involves the simultaneous protection of the 3'- and 5'-hydroxyl groups of guanosine using a silyl (B83357) protecting group to form a cyclic derivative.

  • Protection of the Guanine Base: The exocyclic N2-amino group and the O6-lactam function of the guanine base are protected to prevent side reactions during the subsequent phosphorylation step.

  • Regioselective 2'-O-Phosphorylation: With the other reactive sites blocked, the 2'-hydroxyl group is selectively phosphorylated.

  • Deprotection: Finally, all protecting groups are removed to yield the target molecule, this compound.

Experimental Protocols

Materials
Protocol 1: Protection of 3',5'-Hydroxyl Groups of Guanosine
  • Dissolve guanosine in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂) dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine by silica (B1680970) gel chromatography.

Protocol 2: Protection of the Guanine Base
  • Dissolve the 3',5'-O-protected guanosine from Protocol 1 in anhydrous DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and stir at room temperature for 4-6 hours to protect the N2-amino group.

  • Remove the solvent under vacuum.

  • Dissolve the residue in anhydrous pyridine and cool to 0 °C.

  • Add diphenylcarbamoyl chloride (DPC-Cl) and stir for 8-12 hours at room temperature to protect the O6-lactam.

  • Work up the reaction and purify the fully protected guanosine derivative by silica gel chromatography.

Protocol 3: 2'-O-Phosphorylation
  • Dissolve the fully protected guanosine from Protocol 2 in anhydrous dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.

  • Cool the reaction to 0 °C and add a solution of tert-butyl hydroperoxide (t-BuOOH) in decane (B31447) to oxidize the phosphite (B83602) triester to a phosphate (B84403) triester.

  • Stir for 1-2 hours at room temperature.

  • Quench the reaction and purify the 2'-O-phosphorylated product.

Protocol 4: Deprotection
  • Removal of the Cyanoethyl Group: Treat the product from Protocol 3 with a solution of triethylamine in pyridine.

  • Removal of the Silyl Protecting Group: Dissolve the product in a solution of tetrabutylammonium fluoride (TBAF) in THF and stir at room temperature for 2-4 hours.

  • Removal of Base Protecting Groups: Treat the resulting product with concentrated aqueous ammonia at 55 °C for 12-16 hours.

  • Purification: Purify the final product, this compound, by ion-exchange chromatography or reverse-phase HPLC.

Data Presentation

StepReactionKey ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)
13',5'-Hydroxyl ProtectionGuanosine, TIPDSiCl₂, Pyridine85-9512-160 to RT
2Guanine Base Protection3',5'-O-protected guanosine, DMF-DMA, DPC-Cl70-8512-18RT
32'-O-PhosphorylationFully protected guanosine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, t-BuOOH60-753-6RT
4DeprotectionProtected 2'-GMP, TBAF, NH₄OH50-7014-20RT to 55

Visualizations

Chemical Synthesis Workflow

SynthesisWorkflow Guanosine Guanosine Protected35OH 3',5'-O-TIPDSi-Guanosine Guanosine->Protected35OH  Protocol 1:  3',5'-OH Protection FullyProtected Fully Protected Guanosine Protected35OH->FullyProtected  Protocol 2:  Base Protection Phosphorylated Protected 2'-O-Phosphorylated Guanosine FullyProtected->Phosphorylated  Protocol 3:  2'-O-Phosphorylation GMP This compound Phosphorylated->GMP  Protocol 4:  Deprotection

Caption: Workflow for the chemical synthesis of this compound.

Protecting Group Strategy

ProtectingGroups cluster_Guanosine Guanosine Core cluster_Protection Protection cluster_Reaction Phosphorylation cluster_Deprotection Deprotection Guanosine Guanosine OH35 3', 5' -OH Guanosine->OH35 OH2 2' -OH Guanosine->OH2 Base Guanine Base (N2-NH2, O6) Guanosine->Base Protect35 TIPDSiCl2 OH35->Protect35 Phosphorylate Phosphoramidite Chemistry OH2->Phosphorylate ProtectBase DMF-DMA, DPC-Cl Base->ProtectBase Deprotect TBAF, NH4OH Protect35->Deprotect ProtectBase->Deprotect Phosphorylate->Deprotect

Caption: Protecting group strategy for regioselective 2'-O-phosphorylation.

Enzymatic Synthesis of Guanosine-2'-Monophosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-2'-monophosphate (2'-GMP) is a positional isomer of the more common 5'-GMP and 3'-GMP, which are fundamental components of RNA. While less studied, 2'-GMP and other 2'-phosphorylated nucleotides are of increasing interest in the fields of chemical biology and drug development for their potential roles in RNA metabolism, the synthesis of modified oligonucleotides, and as unique molecular probes. The development of efficient and specific synthesis methods for 2'-GMP is crucial for advancing research in these areas.

Currently, direct, single-step enzymatic synthesis of this compound from guanosine (B1672433) is not a well-established or commonly reported method in scientific literature. The vast majority of nucleoside and nucleotide kinases exhibit strong regioselectivity for the 5'-hydroxyl group of the ribose sugar. However, chemo-enzymatic strategies, which combine the specificity of enzymes with the versatility of chemical synthesis, offer a promising and viable route for the production of 2'-GMP.

This document provides detailed application notes and a proposed chemo-enzymatic protocol for the synthesis of this compound.

Chemo-Enzymatic Synthesis Strategy

The proposed strategy for the synthesis of 2'-GMP involves a multi-step process that includes chemical protection of the 3' and 5' hydroxyl groups of guanosine, followed by a phosphorylation step, and subsequent deprotection to yield the final product. While a direct enzymatic phosphorylation of the 2'-hydroxyl group is not documented, the use of enzymes in other steps, such as in the synthesis of precursors or in alternative, less direct phosphorylation methods, can be envisaged.

The primary proposed pathway is a chemo-enzymatic one that leverages well-established chemical protection and phosphorylation techniques, which could potentially be adapted to incorporate enzymatic steps in future developments.

Diagram: Proposed Chemo-Enzymatic Synthesis Workflow for 2'-GMP

chemo_enzymatic_synthesis cluster_protection Step 1: Chemical Protection cluster_phosphorylation Step 2: Phosphorylation cluster_deprotection Step 3: Deprotection Guanosine Guanosine Protected_Guanosine 3',5'-O-Protected Guanosine Guanosine->Protected_Guanosine Protection of 3' & 5' -OH groups Phosphorylated_Intermediate Protected 2'-GMP Intermediate Protected_Guanosine->Phosphorylated_Intermediate Phosphorylation of 2' -OH group GMP_2_prime This compound (2'-GMP) Phosphorylated_Intermediate->GMP_2_prime Removal of protecting groups

Caption: A three-step chemo-enzymatic workflow for 2'-GMP synthesis.

Experimental Protocols

The following is a detailed, generalized protocol for the chemo-enzymatic synthesis of this compound. This protocol is based on established chemical methodologies for the regioselective modification of nucleosides.

Protocol 1: Chemo-Enzymatic Synthesis of 2'-GMP

Materials:

  • Guanosine

  • Protecting group reagents (e.g., dimethoxytrityl chloride for 5'-OH, TBDMS-Cl for 3'-OH)

  • Phosphorylating agent (e.g., phosphoryl chloride, dibenzyl phosphite)

  • Appropriate solvents (e.g., pyridine, dichloromethane, acetonitrile)

  • Deprotection reagents (e.g., trifluoroacetic acid, TBAF)

  • Purification materials (e.g., silica (B1680970) gel for chromatography, HPLC columns)

Procedure:

  • Protection of 3' and 5' Hydroxyl Groups:

    • Dissolve guanosine in a suitable anhydrous solvent (e.g., pyridine).

    • Add the 5'-hydroxyl protecting group reagent (e.g., dimethoxytrityl chloride) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Purify the 5'-O-protected guanosine intermediate.

    • Subsequently, protect the 3'-hydroxyl group using a suitable reagent (e.g., TBDMS-Cl).

    • Purify the 3',5'-O-diprotected guanosine by column chromatography.

  • Phosphorylation of the 2' Hydroxyl Group:

    • Dissolve the purified 3',5'-O-diprotected guanosine in an anhydrous solvent.

    • Add the chosen phosphorylating agent at a controlled temperature (e.g., 0°C).

    • Allow the reaction to proceed until completion (monitor by TLC or HPLC).

    • Quench the reaction and work up to isolate the protected 2'-GMP intermediate.

  • Deprotection:

    • Remove the protecting groups in a stepwise manner using appropriate deprotection reagents. For example, use an acid (e.g., trifluoroacetic acid) to remove the dimethoxytrityl group and a fluoride (B91410) source (e.g., TBAF) to remove the TBDMS group.

    • The phosphate (B84403) protecting groups (if any) are removed under appropriate conditions (e.g., hydrogenolysis for benzyl (B1604629) groups).

  • Purification of 2'-GMP:

    • Purify the final product, this compound, using techniques such as ion-exchange chromatography or reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain 2'-GMP as a solid.

Characterization:

  • Confirm the identity and purity of the synthesized 2'-GMP using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Data Presentation

Due to the lack of specific literature on high-yield enzymatic synthesis of 2'-GMP, the following table presents hypothetical comparative data for different potential synthesis strategies. This is intended to guide research efforts in optimizing a production method.

Synthesis MethodKey Reagents/EnzymesTypical Yield (%)Purity (%)Key AdvantagesKey Challenges
Chemo-Enzymatic Protecting groups, Phosphorylating agent30-50>95High regioselectivity, ScalableMulti-step, Use of harsh chemicals
Hypothetical Direct Enzymatic Engineered Kinase, ATP<10 (hypothetical)VariableSingle step, Mild conditionsEnzyme not yet identified/developed
Ribonuclease-Mediated (Reverse) Ribonuclease T1, Guanosine, Phosphate donorVery Low (hypothetical)LowEnzymaticUnfavorable thermodynamics, Byproducts

Future Perspectives and Alternative Approaches

The development of a direct enzymatic synthesis of 2'-GMP remains a significant challenge. Future research could focus on the following areas:

  • Enzyme Engineering: Directed evolution or rational design of existing nucleoside kinases to alter their regioselectivity from the 5' to the 2'-hydroxyl group.

  • Novel Enzyme Discovery: Screening of microbial sources for novel kinases with unusual substrate specificities that may include 2'-phosphorylation.

  • Ribozyme Catalysis: Design and synthesis of RNA-based catalysts (ribozymes) that can specifically phosphorylate the 2'-position of guanosine.

Diagram: Potential Future Enzymatic Strategies

future_strategies cluster_main Future Enzymatic Synthesis of 2'-GMP cluster_approaches Potential Catalysts Guanosine Guanosine GMP_2_prime 2'-GMP Guanosine->GMP_2_prime ATP ATP ATP->GMP_2_prime Engineered_Kinase Engineered Nucleoside Kinase Engineered_Kinase->GMP_2_prime Novel_Kinase Novel Discovered Kinase Novel_Kinase->GMP_2_prime Ribozyme Designed Ribozyme Ribozyme->GMP_2_prime

Caption: Potential future enzymatic routes for direct 2'-GMP synthesis.

Conclusion

The synthesis of this compound is a challenging but important goal for advancing various areas of biochemical and pharmaceutical research. While a direct enzymatic route is not yet established, the chemo-enzymatic protocol outlined in this document provides a viable, albeit multi-step, pathway to obtain this valuable compound. Future innovations in enzyme engineering and discovery hold the promise of more direct and efficient enzymatic syntheses of 2'-GMP and other non-canonical nucleotides.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Guanosine-2'-monophosphate (2'-GMP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanosine-2'-monophosphate (2'-GMP) is a purine (B94841) ribonucleotide, a fundamental building block for RNA synthesis. Accurate purification and quantification of 2'-GMP and other nucleotides are critical in various fields of research, including drug development, diagnostics, and metabolic studies. Due to their high polarity, nucleotides like 2'-GMP are challenging to retain and separate using standard reversed-phase chromatography. Ion-pair reversed-phase high-performance liquid chromatography (IP-RPLC) has emerged as a robust and widely adopted technique for the analysis and purification of these highly charged molecules.[1][2] This method utilizes an ion-pairing agent in the mobile phase to enhance the retention of polar analytes on a nonpolar stationary phase.[1]

This application note provides detailed protocols for the purification of 2'-GMP using IP-RPLC and other HPLC methods, along with data presentation and visualizations to aid researchers in developing and implementing these techniques.

Data Presentation

The following tables summarize typical HPLC conditions for the separation of guanosine (B1672433) monophosphates and other nucleotides, compiled from various validated methods.

Table 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC) Conditions for Nucleotide Separation

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (e.g., Discovery C18, 25 cm x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.1 M Potassium Dihydrogen Phosphate (B84403), pH 6.0[2][4]150 mM Phosphate Buffer, pH 6.0[3][5]
Mobile Phase B 0.1 M Potassium Dihydrogen Phosphate, 4 mM Tetrabutylammonium (B224687) Hydrogen Sulphate, 20% Methanol, pH 6.0[2][4]Methanol[5]
Gradient Isocratic or GradientIsocratic (e.g., 97:3 v/v Mobile Phase A:B)[3]
Flow Rate Typically 1.0 mL/minNot Specified
Detection UV at 250 nm[6] or 254 nm[2][4]UV at 260 nm[3][5]
Ion-Pairing Agent Tetrabutylammonium Hydrogen Sulphate[1][2][4]Not explicitly used in this specific method[3]

Table 2: Alternative and General HPLC Conditions

ParameterCondition 3Condition 4
Column Anion-exchange (e.g., WAX-1)[7]Mixed-mode (e.g., Coresep SB)[8]
Mobile Phase Gradient of ammonium (B1175870) dihydrogen phosphate[7]Acetonitrile and water with a phosphoric acid buffer[9]
Gradient Gradient elutionIsocratic
Flow Rate 1.0 mL/min[7]Not Specified
Detection UV at 260 nm[7]UV detection[9]
Principle Ion-Exchange ChromatographyMixed-Mode Chromatography

Experimental Protocols

The following are detailed methodologies for key experiments related to 2'-GMP purification by HPLC.

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC) for 2'-GMP Purification

This protocol is a generalized procedure based on common IP-RPLC methods for nucleotide separation.[1][2][4]

1. Materials and Reagents:

  • This compound (2'-GMP) standard

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Dipotassium (B57713) hydrogen phosphate (K₂HPO₄)

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Filtration apparatus

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer): Prepare a 0.1 M potassium dihydrogen phosphate solution. Adjust the pH to 6.0 using 0.1 M dipotassium hydrogen phosphate.[2][4] Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic with Ion-Pairing Agent): Prepare a solution of 0.1 M potassium dihydrogen phosphate containing 4 mM tetrabutylammonium hydrogen sulfate and 20% methanol.[2][4] Adjust the pH to 6.0. Filter through a 0.45 µm membrane filter and degas.

4. Sample Preparation:

  • Dissolve the 2'-GMP sample in Mobile Phase A to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Injection Volume: 10-20 µL

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[2][4]

  • Gradient Program:

    • 0-5 min: 100% Mobile Phase A

    • 5-20 min: Linear gradient to 100% Mobile Phase B

    • 20-25 min: 100% Mobile Phase B

    • 25-30 min: Return to 100% Mobile Phase A and equilibrate

6. Data Analysis:

  • Identify the 2'-GMP peak by comparing the retention time with that of the standard.

  • Quantify the amount of 2'-GMP by integrating the peak area and comparing it to a standard curve.

Protocol 2: Sample Preparation from Biological Matrices (Cell Extracts)

This protocol outlines a general procedure for extracting nucleotides from cultured cells for subsequent HPLC analysis.[10]

1. Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 0.4 M Perchloric Acid

  • Potassium Carbonate (K₂CO₃) solution

  • Refrigerated centrifuge

2. Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with ice-cold PBS.

    • For suspension cells, centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.[10]

  • Extraction:

    • Add 500 µL of ice-cold 0.4 M perchloric acid to the cell pellet.[10]

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[10]

  • Neutralization:

    • Transfer the supernatant to a new tube.

    • Neutralize the extract by adding potassium carbonate solution to bring the pH to a range of 6-8.[10]

    • Incubate on ice to precipitate potassium perchlorate.

    • Centrifuge to remove the precipitate and collect the supernatant for HPLC analysis.[10]

Visualizations

Diagram 1: General Workflow for HPLC Purification of 2'-GMP

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Preparation (Dissolution & Filtration) Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation (Buffering, Ion-Pairing Agent, Degassing) MobilePhase->Injection Column C18 Column (Separation) Injection->Column Detection UV Detector (~254 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A general experimental workflow for the HPLC analysis of 2'-GMP.

Diagram 2: Simplified Signaling Role of GMP

G cluster_synthesis Nucleotide Synthesis Pathway cluster_function Downstream Signaling GMP GMP GDP GDP GMP->GDP Guanylate Kinase (ATP -> ADP) GTP GTP GDP->GTP Nucleoside-Diphosphate Kinase (ATP -> ADP) cGMP cGMP (Second Messenger) GTP->cGMP Guanylate Cyclase PKG Protein Kinase G (PKG) cGMP->PKG Activates CellularResponse Cellular Responses (e.g., Vasodilation, Neurotransmission) PKG->CellularResponse Phosphorylates Targets

Caption: The role of GMP as a precursor in the cGMP signaling pathway.[11][12]

References

Characterization of Guanosine-2'-monophosphate by NMR and Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and data for the characterization of Guanosine-2'-monophosphate (G-2'-P) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are essential for the unambiguous identification and structural elucidation of nucleotides and their analogs in various research and development settings, including drug discovery, metabolomics, and diagnostics.

Overview of this compound

This compound is a purine (B94841) nucleotide consisting of a guanine (B1146940) base, a ribose sugar, and a phosphate (B84403) group attached to the 2' position of the ribose. While less common than its 3'- and 5'-isomers, 2'-phosphorylated nucleotides play roles in specific biological processes and can be intermediates in RNA processing and signaling pathways. Accurate characterization is crucial for understanding its function and for the development of targeted therapeutics.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For G-2'-P, ¹H and ¹³C NMR are used to identify the protons and carbons of the guanine base and the ribose sugar. The position of the phosphate group at the 2' position significantly influences the chemical shifts of the nearby ribose protons, allowing for its differentiation from other isomers.

Quantitative NMR Data

While specific experimental data for this compound is not widely available in public repositories, the following table provides expected chemical shift ranges based on the analysis of the closely related molecule, guanosine, and the known effects of 2'-phosphorylation.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in D₂O

ProtonExpected Chemical Shift (δ) [ppm]Notes
H8 (Guanine)~8.0
H1' (Ribose)~5.8Doublet, significant downfield shift due to phosphate group
H2' (Ribose)~4.5 - 4.7Multiplet, significant downfield shift due to phosphate group
H3' (Ribose)~4.3 - 4.5Multiplet
H4' (Ribose)~4.2 - 4.4Multiplet
H5', H5'' (Ribose)~3.7 - 3.9Multiplet

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonExpected Chemical Shift (δ) [ppm]
C6 (Guanine)~158
C2 (Guanine)~154
C4 (Guanine)~151
C8 (Guanine)~137
C5 (Guanine)~116
C1' (Ribose)~87
C4' (Ribose)~84
C2' (Ribose)~75
C3' (Ribose)~71
C5' (Ribose)~62
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • Instrument Setup:

    • Spectrometer: 500 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband or cryoprobe.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Solvent Suppression: Use presaturation for residual HDO signal.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096, due to lower natural abundance and sensitivity of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Calibrate the chemical shifts using the reference standard.

Mass Spectrometric Characterization

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is particularly useful for the analysis of nucleotides, providing molecular weight information and structural details through fragmentation analysis.

Quantitative Mass Spectrometry Data

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₁₀H₁₄N₅O₈P
Monoisotopic Mass 363.0580 g/mol
[M-H]⁻ (Negative Ion Mode) m/z 362.05
[M+H]⁺ (Positive Ion Mode) m/z 364.07
Fragmentation Analysis

Tandem MS (MS/MS) of the parent ion provides characteristic fragment ions that aid in structural confirmation. Key fragmentation pathways for nucleotides include the cleavage of the glycosidic bond and the loss of the phosphate group.

Table 4: Expected MS/MS Fragment Ions for this compound ([M-H]⁻)

Fragment Ion (m/z)Description
150.02[Guanine - H]⁻
282.06[M - H - H₃PO₄]⁻ (Loss of phosphoric acid)
96.96[H₂PO₄]⁻
78.96[PO₃]⁻
Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve the this compound sample in a suitable solvent compatible with the mobile phase, such as a mixture of water and methanol (B129727), to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Setup:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from 0-50% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Setup:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for nucleotides.

    • Scan Mode: Full scan MS to identify the parent ion, followed by product ion scan (MS/MS) of the parent ion (m/z 362.05).

    • Capillary Voltage: 2.5-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

    • Collision Energy: Ramped or set to a specific voltage (e.g., 10-30 eV) to induce fragmentation.

  • Data Analysis: Analyze the acquired data to identify the retention time of the G-2'-P peak and to confirm its molecular weight and fragmentation pattern.

Signaling Pathway and Experimental Workflow

Biological Role of 2'-Phosphorylated Guanosine Nucleotides

Recent studies have highlighted the role of cyclic 2',3'-guanosine monophosphate (2',3'-cGMP) as a signaling molecule in bacteria, regulating processes such as quorum sensing and virulence. While distinct from the non-cyclic G-2'-P, this pathway underscores the emerging importance of 2'-phosphorylated nucleotides in biological signaling.

signaling_pathway cluster_synthesis Synthesis cluster_regulation Regulation cluster_response Biological Response GTP GTP GC Guanylate Cyclase (hypothetical for 2',3'-cGMP) GTP->GC cGMP 2',3'-cGMP GC->cGMP RSp0980 Transcriptional Regulator (e.g., RSp0980) cGMP->RSp0980 Binds and inhibits Promoters Target Gene Promoters RSp0980->Promoters Represses transcription QS Quorum Sensing Promoters->QS Upregulation Virulence Virulence Promoters->Virulence Upregulation

Signaling pathway of 2',3'-cGMP in bacteria.
Experimental Workflow for Characterization

The following diagram outlines the logical workflow for the characterization of this compound using NMR and mass spectrometry.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_conclusion Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS LC-MS/MS Sample->MS NMR_Data Acquire FID Process Spectra Assign Chemical Shifts NMR->NMR_Data MS_Data Acquire Full Scan & MS/MS Identify Parent & Fragment Ions MS->MS_Data Confirmation Structural Elucidation and Confirmation of G-2'-P NMR_Data->Confirmation MS_Data->Confirmation

Workflow for G-2'-P characterization.

Application Notes and Protocols for Ribonuclease T1 Inhibition Assay Using Guanosine-2'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonuclease T1 (RNase T1) is an endoribonuclease that specifically cleaves single-stranded RNA at the 3'-end of guanosine (B1672433) residues.[1][2] This specificity makes it a valuable tool in molecular biology for RNA sequencing and structural analysis. The inhibition of RNase T1 is crucial for controlling its activity in various experimental settings and for studying the enzyme's structure and function. Guanosine-2'-monophosphate (2'-GMP) is a well-characterized competitive inhibitor of RNase T1, binding to the enzyme's active site and preventing substrate cleavage.[1][3][4] These application notes provide detailed protocols for assessing the inhibitory activity of compounds, using 2'-GMP as a reference inhibitor, against RNase T1. Two primary methodologies are presented: a traditional spectrophotometric assay and a more sensitive fluorescence-based assay.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of Ribonuclease T1. It mimics the guanosine nucleotide of the RNA substrate and binds to the active site of the enzyme. This binding event is stabilized by interactions between the guanine (B1146940) base and the phosphate (B84403) moiety of 2'-GMP with specific amino acid residues in the RNase T1 active site.[3][4] The binding of 2'-GMP physically blocks the entry of the RNA substrate into the active site, thereby preventing the cleavage of the phosphodiester bond.

cluster_inhibition Competitive Inhibition of RNase T1 by 2'-GMP RNase_T1 Ribonuclease T1 (Active Enzyme) Cleaved_RNA Cleaved RNA Products RNase_T1->Cleaved_RNA Binds & Cleaves Inactive_Complex RNase T1-2'-GMP Inactive Complex RNase_T1->Inactive_Complex Binds RNA_Substrate RNA Substrate (with Guanosine) RNA_Substrate->RNase_T1 2_GMP This compound (Inhibitor) 2_GMP->RNase_T1 Competes with RNA Substrate

Caption: Competitive inhibition of RNase T1 by 2'-GMP.

Quantitative Data

Inhibitor ComparisonΔΔGbind (kcal/mol)Interpretation
2'-GMP vs. 2'-AMP3.07The binding of 2'-GMP to RNase T1 is significantly more favorable than that of 2'-AMP, indicating a much higher affinity and inhibitory potency for 2'-GMP.[5]

This data underscores the specificity of RNase T1 for the guanine base and highlights the effectiveness of 2'-GMP as a potent and specific inhibitor.

Experimental Protocols

Two primary methods for assaying RNase T1 inhibition are detailed below. The choice of assay will depend on the required sensitivity, throughput, and available equipment.

Protocol 1: Spectrophotometric Ribonuclease T1 Inhibition Assay

This traditional method is based on the principle that RNase T1 digestion of a highly polymerized RNA substrate releases acid-soluble oligonucleotides. The amount of these soluble oligonucleotides can be quantified by measuring the absorbance at 260 nm. An inhibitor will reduce the rate of release of these acid-soluble fragments.

Materials:

  • Ribonuclease T1 (from Aspergillus oryzae)

  • This compound (2'-GMP)

  • Yeast RNA (highly polymerized)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM EDTA

  • Stop Solution: 0.75% (w/v) Uranyl acetate (B1210297) in 25% (v/v) Perchloric acid

  • Test compound(s)

  • UV-transparent microplates or cuvettes

  • Spectrophotometer capable of reading at 260 nm

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Yeast RNA (e.g., 5 mg/mL) in Assay Buffer.

    • Prepare a stock solution of RNase T1 (e.g., 1 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 15-20 minutes.

    • Prepare a stock solution of 2'-GMP (e.g., 10 mM) in Assay Buffer to be used as a positive control for inhibition.

    • Prepare serial dilutions of the test compound(s) in Assay Buffer.

  • Assay Setup:

    • In microcentrifuge tubes, prepare the following reaction mixtures:

      • Negative Control (No Inhibition): 50 µL Assay Buffer

      • Positive Control (Maximal Inhibition): 50 µL of an appropriate concentration of 2'-GMP solution.

      • Test Compound: 50 µL of the test compound dilution.

    • To each tube, add 50 µL of the RNase T1 solution and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Include a "No Enzyme" control containing 100 µL of Assay Buffer.

  • Initiation of Reaction:

    • Initiate the reaction by adding 100 µL of the Yeast RNA solution to each tube.

    • Incubate the reactions at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 250 µL of ice-cold Stop Solution to each tube.

    • Incubate on ice for 15 minutes to allow for the precipitation of undigested RNA.

  • Quantification:

    • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated RNA.

    • Carefully transfer a defined volume of the supernatant (containing the acid-soluble oligonucleotides) to a UV-transparent microplate or cuvette.

    • Measure the absorbance at 260 nm (A260).

  • Data Analysis:

    • Subtract the A260 of the "No Enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (A260 of Test Compound / A260 of Negative Control)] x 100

    • Plot the % Inhibition against the logarithm of the test compound concentration to determine the IC50 value.

cluster_workflow Spectrophotometric RNase T1 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (RNase T1, RNA, 2'-GMP, Test Compounds) Start->Prepare_Reagents Assay_Setup Set up reaction mixtures (Controls & Test Compounds) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate RNase T1 with Inhibitors (10 min) Assay_Setup->Pre_incubation Initiate_Reaction Initiate reaction with RNA Substrate (37°C) Pre_incubation->Initiate_Reaction Stop_Reaction Stop reaction with Acidic Stop Solution Initiate_Reaction->Stop_Reaction Centrifuge Centrifuge to pellet undigested RNA Stop_Reaction->Centrifuge Measure_A260 Measure A260 of supernatant Centrifuge->Measure_A260 Analyze_Data Calculate % Inhibition and IC50 Measure_A260->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the spectrophotometric RNase T1 inhibition assay.

Protocol 2: Fluorescence-Based Ribonuclease T1 Inhibition Assay (FRET)

This method utilizes a fluorogenic RNA substrate, often a short RNA oligonucleotide dual-labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in Förster Resonance Energy Transfer (FRET), leading to low fluorescence. Upon cleavage by RNase T1, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors will prevent this increase in fluorescence.

Materials:

  • Ribonuclease T1 (from Aspergillus oryzae)

  • This compound (2'-GMP)

  • Fluorogenic RNA substrate (e.g., a short RNA oligonucleotide with a 3'-guanosine, a 5'-fluorophore like FAM, and a 3'-quencher like TAMRA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM EDTA

  • Test compound(s)

  • Black, opaque microplates (e.g., 96- or 384-well)

  • Fluorescence plate reader with appropriate excitation and emission filters for the chosen fluorophore/quencher pair.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorogenic RNA substrate in Assay Buffer. The optimal concentration should be below its Km for RNase T1 to ensure sensitivity.

    • Prepare a stock solution of RNase T1 in Assay Buffer. The concentration should be optimized to produce a robust signal increase over a reasonable time course (e.g., 30-60 minutes).

    • Prepare a stock solution of 2'-GMP in Assay Buffer.

    • Prepare serial dilutions of the test compound(s) in Assay Buffer.

  • Assay Setup:

    • In the wells of a black microplate, add the following:

      • Negative Control (No Inhibition): Assay Buffer

      • Positive Control (Maximal Inhibition): An appropriate concentration of 2'-GMP solution.

      • Test Compound: The test compound dilution.

    • Add the RNase T1 solution to all wells except the "No Substrate" control.

    • Add the fluorogenic RNA substrate to all wells. The final reaction volume should be consistent across all wells (e.g., 100 µL).

    • Include controls:

      • No Enzyme Control: Assay Buffer + Substrate

      • No Substrate Control: Assay Buffer + Enzyme

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a period of time (e.g., every 1-2 minutes for 30-60 minutes). Use excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis:

    • For each well, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Subtract the rate of the "No Enzyme" control from all other rates.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100

    • Plot the % Inhibition against the logarithm of the test compound concentration to determine the IC50 value.

cluster_workflow Fluorescence-Based RNase T1 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (RNase T1, FRET Substrate, 2'-GMP, Test Compounds) Start->Prepare_Reagents Dispense_Reagents Dispense reagents into microplate wells Prepare_Reagents->Dispense_Reagents Initiate_Reaction Initiate reaction by adding RNase T1 or Substrate Dispense_Reagents->Initiate_Reaction Kinetic_Read Measure fluorescence kinetically in a plate reader Initiate_Reaction->Kinetic_Read Analyze_Data Determine reaction rates and calculate % Inhibition and IC50 Kinetic_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the fluorescence-based RNase T1 inhibition assay.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for studying the inhibition of Ribonuclease T1. The use of this compound as a reference inhibitor allows for the validation of the assay and provides a benchmark for the potency of novel inhibitory compounds. The choice between the spectrophotometric and fluorescence-based assays will depend on the specific needs of the researcher, with the latter offering higher sensitivity and a continuous, real-time readout of enzyme activity. These assays are valuable tools for drug discovery efforts targeting ribonucleases and for fundamental research into the mechanisms of enzyme inhibition.

References

Application Notes and Protocols for the Use of 2'-O-Methyl-Guanosine in In Vitro Transcription Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-O-Methyl-Guanosine monophosphate (2'-O-Me-GMP), typically incorporated during in vitro transcription (IVT) using 2'-O-Methyl-Guanosine-5'-Triphosphate (2'-O-Me-GTP), for the synthesis of modified RNA molecules. This modification offers significant advantages for various research and therapeutic applications, including enhanced stability and reduced immunogenicity of the resulting RNA.

Introduction

In vitro transcription is a fundamental technique for synthesizing RNA molecules in a cell-free environment.[1][2] The process involves a DNA template, an RNA polymerase (commonly T7, T3, or SP6), and ribonucleoside triphosphates (NTPs).[2][3] While standard IVT utilizes canonical NTPs (ATP, CTP, GTP, UTP), the incorporation of modified nucleotides, such as 2'-O-Me-GTP, allows for the production of RNA with specific desired properties.

The 2'-O-methylation refers to the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar in a nucleotide.[4] This modification is a common post-transcriptional modification found in various cellular RNAs, including mRNA, tRNA, and rRNA, where it plays a role in RNA stability and function.[4][5] In the context of IVT, the incorporation of 2'-O-methylated nucleotides can be achieved co-transcriptionally by providing the corresponding modified NTPs in the reaction mixture.

Key Applications of 2'-O-Methylated RNA:

  • Therapeutic mRNA Development: The 5' cap structure of eukaryotic mRNA is crucial for its stability, translation efficiency, and for evading the innate immune system.[4][6] A key feature of a mature mRNA cap (Cap 1) is the 2'-O-methylation of the first transcribed nucleotide.[7] Synthesizing mRNA with a 2'-O-methylated cap structure in vitro is critical for producing transcripts with improved translational efficiency and reduced immunogenicity, which are essential for therapeutic applications like mRNA vaccines and gene therapy.[1][6]

  • Structural and Functional Studies of RNA: The incorporation of 2'-O-methylated nucleotides can be used to probe the structural and functional roles of specific 2'-hydroxyl groups within an RNA molecule. The modification can also be used to create more stable ribozymes.[6]

Quantitative Data Presentation

The efficiency of incorporating modified nucleotides like 2'-O-Me-GTP during in vitro transcription can be influenced by the specific RNA polymerase used and the reaction conditions. Mutant versions of T7 RNA polymerase have been developed to enhance the incorporation of 2'-modified NTPs.

Table 1: Impact of T7 RNA Polymerase Mutations on the Incorporation of 2'-O-Methylated NTPs

T7 RNA Polymerase VariantRelative Incorporation Efficiency of 2'-OMe-NTPsKey FeaturesReference
Wild-TypeLow to ModerateStandard polymerase, less efficient with bulky 2'-substituents.[8]
Y639F MutantEnhancedReadily utilizes NTPs with some 2'-substituents.[8]
Y639F/H784A Double MutantMarkedly EnhancedSuperior properties for incorporating NTPs with bulky 2'-substituents like 2'-OMe.[8]

Table 2: Typical Reaction Conditions for In Vitro Transcription with 2'-O-Me-GTP

ComponentConcentration RangeNotes
Linearized DNA Template0.5 - 1.0 µgMust contain a T7 promoter upstream of the sequence of interest.
T7 RNA Polymerase (WT or mutant)50 - 200 unitsMutant polymerases are recommended for higher efficiency.[8]
10X Transcription Buffer1XTypically contains Tris-HCl, MgCl2, DTT, and spermidine.
ATP, CTP, UTP1 - 5 mM eachHigh-purity nucleotides are essential.[3]
GTP0.5 - 2 mMThe ratio of GTP to 2'-O-Me-GTP can be varied to control the extent of modification.
2'-O-Me-GTP1 - 10 mMHigher concentrations can favor incorporation but may inhibit the polymerase.
RNase Inhibitor20 - 40 unitsPrevents degradation of the synthesized RNA.
Incubation Temperature37°C
Incubation Time2 - 4 hours

Experimental Protocols

Protocol 1: In Vitro Transcription for Synthesis of 2'-O-Methylated RNA

This protocol describes a general method for the synthesis of RNA containing 2'-O-methylated guanosine (B1672433) residues using a T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (0.5 - 1.0 µg/µL)

  • High-purity ATP, CTP, UTP solutions (100 mM)

  • High-purity GTP solution (100 mM)

  • 2'-O-Me-GTP solution (100 mM)

  • 10X T7 Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 10 mM DTT, 20 mM spermidine)

  • T7 RNA Polymerase (e.g., Y639F/H784A mutant, 50 U/µL)

  • RNase Inhibitor (40 U/µL)

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. Thaw reagents on ice and vortex briefly before use.

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
10X T7 Transcription Buffer2 µL1X
ATP, CTP, UTP (100 mM each)0.5 µL each2.5 mM each
GTP (100 mM)0.2 µL1 mM
2'-O-Me-GTP (100 mM)1 µL5 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase2 µL5 U/µL
  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the synthesized RNA using an appropriate RNA purification kit or by standard phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the RNA transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

Protocol 2: Post-Transcriptional 2'-O-Methylation for mRNA Capping (Cap 1 formation)

This protocol describes the enzymatic 2'-O-methylation of a 5'-capped RNA to generate a Cap 1 structure. This is typically performed after an initial in vitro transcription and capping reaction.

Materials:

  • Purified Cap 0 RNA (synthesized with a cap analog or enzymatically capped)

  • Vaccinia Capping System or other 2'-O-Methyltransferase

  • S-adenosylmethionine (SAM)

  • 10X 2'-O-Methyltransferase Reaction Buffer

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Assembly: Assemble the following reaction in a nuclease-free tube on ice:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
10X 2'-O-Methyltransferase Buffer2 µL1X
Purified Cap 0 RNA1-5 µg
SAM (32 mM)1 µL1.6 mM
RNase Inhibitor1 µL2 U/µL
2'-O-Methyltransferase1 µL
  • Incubation: Mix gently and incubate at 37°C for 1 hour.

  • Enzyme Inactivation: Inactivate the enzyme by heating at 65°C for 10 minutes or as recommended by the manufacturer.

  • RNA Purification: Purify the Cap 1 RNA using an RNA purification kit or ethanol precipitation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis of 2'-O-Methylated RNA cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification and QC template_prep Linearized Plasmid or PCR Product (with T7 Promoter) ivt_reaction IVT Reaction Mix: - DNA Template - T7 RNA Polymerase (mutant) - NTPs + 2'-O-Me-GTP - Buffer, RNase Inhibitor template_prep->ivt_reaction Add to reaction incubation Incubation at 37°C ivt_reaction->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment rna_purification RNA Purification dnase_treatment->rna_purification qc Quantification & Gel Electrophoresis rna_purification->qc

Caption: Workflow for synthesizing 2'-O-methylated RNA via in vitro transcription.

capping_pathway Post-Transcriptional mRNA Capping Pathway (Cap 0 to Cap 1) cluster_capping Enzymatic Capping cluster_methylation 2'-O-Methylation uncapped_rna 5'-triphosphate RNA capping_enzyme Vaccinia Capping Enzyme + GTP uncapped_rna->capping_enzyme cap0_rna Cap 0 RNA (m7GpppN-RNA) capping_enzyme->cap0_rna methyltransferase 2'-O-Methyltransferase + SAM cap0_rna->methyltransferase cap1_rna Cap 1 RNA (m7GpppNm-RNA) methyltransferase->cap1_rna

Caption: Enzymatic pathway for converting a Cap 0 mRNA to a Cap 1 mRNA.

References

Application Notes and Protocols: Guanosine-Specific RNA Footprinting

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Guanosine-2'-monophosphate (2'-GMP):

Extensive research of scientific literature and established methodologies reveals no direct application of this compound (2'-GMP) as a probing agent in RNA footprinting experiments. RNA footprinting is a technique used to identify the binding sites of proteins or other ligands on an RNA molecule.[1][2] This is typically achieved by using enzymatic or chemical probes that cleave or modify the RNA backbone at accessible nucleotides. Regions bound by a ligand are protected from this cleavage or modification, creating a "footprint" that can be detected by methods such as gel electrophoresis or sequencing.[2]

While 2'-GMP is a structural component of RNA, it is not used as an external agent to probe RNA structure in footprinting assays. The user's interest in guanosine's role in RNA interactions can be effectively addressed by focusing on established footprinting techniques that are specific to guanosine (B1672433) residues. This document provides detailed application notes and protocols for two such methods: RNase T1 Footprinting and Dimethyl Sulfate (B86663) (DMS) Footprinting .

RNase T1 Footprinting: Probing Guanosine Accessibility in Single-Stranded RNA

Application Note:

Ribonuclease T1 (RNase T1) is an endonuclease that specifically cleaves the phosphodiester bond on the 3' side of guanosine residues in single-stranded RNA.[3] This specificity makes it an excellent enzymatic probe for identifying guanosine residues that are not involved in secondary or tertiary structures, or are not protected by a binding partner. In an RNA footprinting experiment, the RNA of interest is incubated with and without a ligand (e.g., a protein) and then subjected to limited RNase T1 digestion. The resulting cleavage patterns are compared to identify regions where the ligand protects guanosine residues from cleavage. This method provides single-nucleotide resolution of the ligand's binding site at guanosine positions.[2][3]

Experimental Protocol: RNase T1 Footprinting

This protocol outlines the general steps for performing an RNase T1 footprinting experiment followed by analysis using primer extension.

Materials:

  • In vitro transcribed and purified RNA of interest

  • RNA-binding protein or ligand of interest

  • RNase T1 (e.g., from Aspergillus oryzae)

  • 5X RNase T1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂)

  • Yeast tRNA

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (B145695)

  • 70% Ethanol

  • Reverse Transcriptase

  • 5' end-labeled DNA primer specific to the RNA of interest

  • dNTP mix

  • Dideoxynucleotide sequencing ladder mix (ddG, ddA, ddT, ddC)

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

  • 1X TBE Buffer

Methodology:

  • RNA Preparation and Labeling:

    • The target RNA is typically 5'-end labeled with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP for direct visualization on a gel. Alternatively, for analysis by primer extension, a specific DNA primer is 5'-end labeled.

  • RNA Folding and Complex Formation:

    • The labeled RNA is denatured at 95°C for 2 minutes and then slowly cooled to room temperature to ensure proper folding.

    • The folded RNA is incubated with varying concentrations of the binding protein or ligand in a suitable binding buffer for a sufficient time to allow complex formation (e.g., 30 minutes at 37°C). A control reaction without the ligand is essential.

  • RNase T1 Digestion:

    • Add RNase T1 to each reaction. The concentration of RNase T1 should be optimized in a preliminary experiment to achieve, on average, one cleavage event per RNA molecule.

    • Incubate for a short period (e.g., 5-15 minutes) at the optimal temperature for the RNA-ligand interaction.

    • Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., SDS), followed by Proteinase K treatment to digest the binding protein.

  • RNA Purification:

    • The digested RNA fragments are purified by phenol:chloroform extraction and ethanol precipitation.

  • Analysis of Cleavage Products:

    • For end-labeled RNA: The purified RNA fragments are resolved on a high-resolution denaturing polyacrylamide gel.

    • For primer extension analysis:

      • The purified RNA fragments are used as a template for reverse transcription using the 5'-end labeled primer.

      • The cDNA products are resolved on a denaturing polyacrylamide gel alongside a sequencing ladder generated using the same primer and an unmodified RNA template.

  • Data Interpretation:

    • The gel is exposed to a phosphor screen and imaged.

    • The cleavage sites appear as bands on the gel. In the presence of the ligand, the intensity of bands corresponding to guanosine residues within the binding site will be reduced or absent, revealing the "footprint".

Quantitative Data Summary:

The following table structure can be used to summarize the quantitative data obtained from densitometric analysis of the footprinting gel.

Guanosine PositionBand Intensity (No Ligand)Band Intensity (+ Ligand)% Protection
G251.00 (Normalized)0.955%
G421.00 (Normalized)0.2080%
G431.00 (Normalized)0.1585%
G581.00 (Normalized)1.02-2% (No Protection)

Workflow for RNase T1 Footprinting

RNase_T1_Footprinting_Workflow cluster_digestion Parallel Digestion start Start: Labeled RNA & Ligand rna_folding RNA Folding (Heat Denaturation & Slow Cooling) start->rna_folding complex_formation Incubation with Ligand (Formation of RNA-Ligand Complex) rna_folding->complex_formation no_ligand_control Control: Incubation without Ligand rna_folding->no_ligand_control rnase_digestion_complex Limited RNase T1 Digestion complex_formation->rnase_digestion_complex rnase_digestion_control Limited RNase T1 Digestion no_ligand_control->rnase_digestion_control stop_reaction Stop Reaction & Purify RNA rnase_digestion_complex->stop_reaction rnase_digestion_control->stop_reaction analysis Analysis of Cleavage Products (Denaturing PAGE / Primer Extension) stop_reaction->analysis data_interpretation Data Interpretation (Identify Protected Guanosines) analysis->data_interpretation end End: Footprint Identified data_interpretation->end

Caption: Workflow for RNase T1 footprinting experiment.

Dimethyl Sulfate (DMS) Footprinting: Mapping Guanosine Interactions

Application Note:

Dimethyl sulfate (DMS) is a chemical probe that methylates the N7 position of guanosine, the N1 position of adenosine, and the N3 position of cytosine in RNA.[4] The N7 position of guanosine is located in the major groove of an RNA helix and is generally accessible to DMS. However, its accessibility can be altered by the formation of tertiary contacts or by the binding of a ligand. Therefore, DMS footprinting can be used to map these interactions. The sites of methylation can be detected by primer extension, as the modification causes reverse transcriptase to pause or stop. By comparing the modification pattern in the presence and absence of a ligand, one can identify protected guanosine residues.[4]

Experimental Protocol: DMS Footprinting

Materials:

  • In vitro transcribed and purified RNA of interest

  • RNA-binding protein or ligand of interest

  • DMS Reaction Buffer (e.g., 50 mM sodium cacodylate pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Dimethyl Sulfate (DMS)

  • Stop Buffer (e.g., 1 M Tris-acetate pH 7.5, 1 M β-mercaptoethanol, 0.1 M EDTA)

  • Other materials for RNA purification, primer extension, and gel electrophoresis are the same as for RNase T1 footprinting.

Methodology:

  • RNA Folding and Complex Formation:

    • This step is identical to the RNase T1 footprinting protocol.

  • DMS Modification:

    • Add a freshly prepared dilution of DMS to the reaction mixtures. The concentration and incubation time should be optimized to ensure, on average, less than one modification per RNA molecule.

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

    • Quench the reaction by adding Stop Buffer.

  • RNA Purification:

    • Purify the modified RNA using ethanol precipitation.

  • Primer Extension Analysis:

    • The modified RNA is used as a template for reverse transcription with a 5'-end labeled primer. Methylation at the N7 position of guanosine causes reverse transcriptase to pause, resulting in a band on the gel corresponding to the modified nucleotide.

    • The cDNA products are resolved on a denaturing polyacrylamide gel alongside a sequencing ladder.

  • Data Interpretation:

    • The gel is imaged, and the intensity of the bands is quantified.

    • A decrease in the intensity of a band at a specific guanosine position in the presence of the ligand indicates that the ligand protects that residue from DMS modification.

Workflow for DMS Footprinting

DMS_Footprinting_Workflow cluster_modification Parallel Modification start Start: Folded RNA & Ligand complex_formation Incubation with Ligand (RNA-Ligand Complex) start->complex_formation no_ligand_control Control: No Ligand start->no_ligand_control dms_modification_complex DMS Modification complex_formation->dms_modification_complex dms_modification_control DMS Modification no_ligand_control->dms_modification_control quench_reaction Quench Reaction & Purify RNA dms_modification_complex->quench_reaction dms_modification_control->quench_reaction primer_extension Primer Extension with Labeled Primer quench_reaction->primer_extension gel_electrophoresis Denaturing PAGE primer_extension->gel_electrophoresis data_analysis Data Analysis (Identify Protected Guanosines) gel_electrophoresis->data_analysis end End: Footprint Identified data_analysis->end

Caption: Workflow for DMS footprinting experiment.

References

Application Notes and Protocols: The Role of 2'-Hydroxyl Modifications of Guanosine in RNA Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2'-hydroxyl group of the ribose sugar is a defining feature of RNA, distinguishing it from DNA and imparting unique structural and functional properties. Modifications at this position can have profound effects on RNA stability, structure, and its interactions with other molecules. While the user's query specified "Guanosine-2'-monophosphate" (2'-GMP), the broader and more extensively studied modification at this position is 2'-O-methylation. This document will first clarify the distinctions between various 2'-hydroxyl modifications of guanosine (B1672433) and then provide detailed application notes and protocols on the use of 2'-O-methylated guanosine (Gm) and 2'-phosphorylated guanosine in studying RNA functional modifications.

1. Clarification of 2'-Hydroxyl Guanosine Modifications

It is crucial to distinguish between several key modifications at the 2'-position of guanosine:

  • This compound (2'-GMP): This refers to a guanosine nucleotide with a phosphate (B84403) group attached to the 2'-hydroxyl of the ribose. While a fundamental chemical possibility, its role as a widespread, stable internal modification in RNA or as a common tool for studying RNA function is not extensively documented in mainstream literature. Its presence is most relevant in the context of RNA cleavage intermediates, specifically as part of a 2',3'-cyclic monophosphate.

  • 2'-O-methylated Guanosine (Gm): This is a common and functionally significant epitranscriptomic modification where a methyl group is added to the 2'-hydroxyl.[1][2] This modification is found in various RNA species, including tRNA, rRNA, and mRNA.[1][2]

  • Guanosine-5'-monophosphate (5'-GMP): This is the canonical guanosine nucleotide used in RNA synthesis and various cellular processes. The phosphate is at the 5' position, not the 2' position.

  • 3',5'-cyclic Guanosine Monophosphate (cGMP): A well-known second messenger in signal transduction, where the phosphate group forms a cyclic structure between the 3' and 5' positions of the ribose.

This document will focus on 2'-O-methylation and the specific instances of 2'-phosphorylation due to their established roles in RNA biology.

Application Note I: 2'-O-Methylation of Guanosine (Gm) in Modulating Innate Immune Responses

Background

The innate immune system has evolved mechanisms to distinguish self RNA from foreign RNA, such as that from viruses. One key feature the immune system recognizes is the modification status of RNA. Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA (ssRNA), and its activation can trigger a potent antiviral interferon response.[3] However, aberrant activation by self-RNA can lead to autoimmune diseases.

2'-O-methylation is a critical modification that helps the immune system identify self RNA.[3] The presence of 2'-O-methylated nucleosides, including Gm, within an RNA molecule can prevent its recognition by TLR7, thus dampening the immune response.[3]

Functional Role of Gm18 in tRNA

A specific and well-studied example is the 2'-O-methylation of guanosine at position 18 (Gm18) in the D-loop of transfer RNA (tRNA).[3]

  • Immune Evasion: Bacterial tRNA that is not 2'-O-methylated at G18 is immunostimulatory and can activate TLR7 to induce type I interferon production.[3][4]

  • TLR7 Antagonism: Conversely, tRNA containing Gm18 is non-immunostimulatory and can act as a TLR7 antagonist, inhibiting the immune response to other immunostimulatory RNAs.[3][4] The methylation is carried out by the tRNA (Gm18)-2'-O-methyltransferase enzyme (TrmH).[3][4]

Applications in Drug Development

Understanding the role of Gm in TLR7 signaling has significant implications for drug development:

  • Vaccine Development: Incorporating 2'-O-methylated nucleotides into mRNA vaccines can reduce their immunogenicity, leading to higher protein expression and lower inflammatory side effects.[5][6][7]

  • Autoimmune Disease Therapeutics: Designing small molecules or oligonucleotides that mimic the effect of Gm-containing RNA could be a strategy for developing TLR7 antagonists to treat autoimmune diseases like lupus.

  • Adjuvant Development: Conversely, using RNA lacking 2'-O-methylation could be a strategy to create potent TLR7 agonists for use as vaccine adjuvants.

Signaling Pathway of TLR7 Activation and Inhibition by Guanosine-Modified RNA

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits unmodified_RNA Unmodified ssRNA (e.g., viral RNA, G18 tRNA) unmodified_RNA->TLR7 Binds and Activates modified_RNA 2'-O-Methylated ssRNA (e.g., self-RNA, Gm18 tRNA) modified_RNA->TLR7 Binds and Inhibits IRF7 IRF7 MyD88->IRF7 Activates NFkB NF-κB MyD88->NFkB Activates Type_I_IFN Type I Interferon Production IRF7->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines

Caption: TLR7 signaling is activated by unmodified ssRNA, leading to interferon production. 2'-O-methylated RNA, such as that containing Gm18, can inhibit this pathway.

Application Note II: 2'-Phosphorylated RNA in tRNA Splicing

Background

In some organisms, particularly fungi and plants, the splicing of tRNA precursors involves a unique enzymatic pathway that generates a 2'-phosphate at the splice junction. This 2'-phosphate is a temporary functional modification that must be removed for the tRNA to become functional.

The Role of the 2'-Phosphate

The enzyme tRNA 2'-phosphotransferase (Tpt1) is responsible for removing this 2'-phosphate. The presence of a 2'-phosphate is a key feature of the substrate for Tpt1.

Applications in Research and Drug Development

  • Enzyme Mechanism Studies: Synthesizing RNA oligonucleotides that contain a 2'-phosphate at a specific position allows researchers to study the mechanism of enzymes like Tpt1. These synthetic substrates can be used in kinetic assays to determine enzyme activity and specificity.

  • Antifungal Drug Target: Tpt1 is essential for the viability of some fungal species but is not present in mammals. This makes it an attractive target for the development of novel antifungal drugs. Synthetic 2'-phosphorylated RNA substrates are crucial tools for screening potential inhibitors of Tpt1 in high-throughput assays.

Logical Relationship of 2'-Phosphate in tRNA Splicing

tRNA_splicing pre_tRNA pre-tRNA with intron splicing_endonuclease Splicing Endonuclease pre_tRNA->splicing_endonuclease Cleavage ligase tRNA Ligase splicing_endonuclease->ligase Ligation intermediate_tRNA Spliced tRNA with 2'-phosphate at junction ligase->intermediate_tRNA Generates Tpt1 tRNA 2'-Phosphotransferase (Tpt1) mature_tRNA Mature tRNA Tpt1->mature_tRNA Removes 2'-PO4 to form intermediate_tRNA->Tpt1 Substrate for

Caption: The tRNA splicing pathway in some eukaryotes generates a 2'-phosphate intermediate that is subsequently removed by the Tpt1 enzyme.

Experimental Protocols for Studying RNA Structure and Modifications

To investigate the effects of modifications like 2'-O-methylation on RNA structure, several chemical probing techniques coupled with next-generation sequencing can be employed.

Protocol 1: SHAPE-MaP for RNA Structure Analysis

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful technique to probe RNA secondary structure at single-nucleotide resolution.[8][9][10] The reactivity of the 2'-hydroxyl group to specific chemical probes is dependent on the local nucleotide flexibility; structured regions are less reactive.

Methodology

  • RNA Preparation: Isolate total RNA from cells or tissues, or use in vitro transcribed RNA.

  • Chemical Probing:

    • Treat the RNA sample with a SHAPE reagent (e.g., 1M7 or NAI).[11] This reagent acylates the 2'-hydroxyl of flexible nucleotides.

    • Include a no-reagent control and a denatured control.[10]

  • Reverse Transcription with Mutational Profiling (MaP):

    • Perform reverse transcription on the probed RNA. The reverse transcriptase will misincorporate a nucleotide when it encounters a SHAPE adduct.[9]

    • The presence of MnCl₂ in the reaction buffer can enhance the mutation rate at the site of the adduct.

  • Library Preparation and Sequencing:

    • Generate cDNA libraries from the reverse transcription products.

    • Perform high-throughput sequencing of the libraries.

  • Data Analysis:

    • Align the sequencing reads to the reference sequence.

    • Calculate the mutation rate at each nucleotide position for the probed and control samples.

    • The SHAPE reactivity is determined by subtracting the background mutation rate (no-reagent control) from the mutation rate of the probed sample.

    • This reactivity profile is then used to model the RNA secondary structure.

Experimental Workflow for SHAPE-MaP

SHAPE_MaP_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics RNA_sample RNA Sample SHAPE_probe SHAPE Reagent (e.g., 1M7, NAI) RNA_sample->SHAPE_probe Probing RT Reverse Transcription (Mutational Profiling) SHAPE_probe->RT Library_prep Library Preparation RT->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing Alignment Sequence Alignment Sequencing->Alignment Mutation_analysis Mutation Rate Calculation Alignment->Mutation_analysis Structure_modeling RNA Structure Modeling Mutation_analysis->Structure_modeling

Caption: The SHAPE-MaP workflow involves chemical probing of RNA, reverse transcription to introduce mutations, sequencing, and bioinformatic analysis to model RNA structure.

Protocol 2: DMS-MaPseq for Probing Adenosine and Cytosine Accessibility

Dimethyl sulfate (B86663) (DMS) methylates the Watson-Crick face of unpaired adenine (B156593) and cytosine residues.[12][13] DMS-MaPseq (DMS Mutational Profiling with sequencing) uses a specific reverse transcriptase that reads these DMS modifications as mutations, allowing for the genome-wide analysis of RNA secondary structure.[12][13][14]

Methodology

  • In Vivo or In Vitro DMS Treatment:

    • For in vivo studies, treat cells with DMS. DMS is cell-permeable.

    • For in vitro studies, treat isolated RNA with DMS.

  • RNA Extraction and Fragmentation:

    • Extract total RNA and perform DNase treatment.

    • Fragment the RNA to a suitable size for sequencing.[14]

  • Reverse Transcription using TGIRT:

    • Use a thermostable group II intron reverse transcriptase (TGIRT), which is efficient at reading through DMS adducts and introducing mutations rather than stopping.[13][15]

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the resulting cDNA.

    • Perform deep sequencing.

  • Data Analysis:

    • Align reads and identify mutation locations.

    • Calculate DMS reactivity scores based on the mutation frequency at each A and C residue.

    • Use these scores to infer the pairing status of these nucleotides and model RNA structure.

Quantitative Data Presentation

The following table summarizes the effects of different guanosine modifications at the 2'-hydroxyl position.

ModificationType of RNAFunctional ConsequenceQuantitative EffectReference
2'-O-methylation (Gm18) Bacterial tRNAInhibition of TLR7 signalingtRNA from E. coli ΔtrmH (lacking Gm18) induces IFN-α, while wild-type tRNA does not.[3][4]
2'-O-methylation mRNAIncreased protein translation in vivoIncorporation into mRNA vaccines reduces immunogenicity and enhances protein expression. (Specific fold-change is context-dependent)[6][7]
2'-phosphate tRNA splice junctionSubstrate for tRNA 2'-phosphotransferase (Tpt1)Essential for Tpt1 activity; removal is required for tRNA maturation. (Kinetic parameters like Km and kcat can be determined using synthetic substrates)N/A
2',3'-cyclic phosphate RNA terminiSubstrate for specific RNA ligases (e.g., A. thaliana tRNA ligase)Enables specific capture and sequencing of RNAs with these termini. Ligation efficiency can be measured.N/A

Note: Specific quantitative values for enzyme kinetics or changes in protein expression are highly dependent on the specific RNA sequence, experimental system, and conditions. The table provides a qualitative summary of the quantitative effects.

References

Application Notes: Guanosine-2'-monophosphate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanosine-2'-monophosphate (2'-GMP) is a purine (B94841) ribonucleotide where the phosphate (B84403) group is attached to the 2' hydroxyl group of the ribose sugar.[1][2] It is an isomer of the more common Guanosine-5'-monophosphate (5'-GMP) and Guanosine-3'-monophosphate (3'-GMP). 2'-GMP is a metabolite formed during the enzymatic hydrolysis of Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP).[1] Accurate quantification of 2'-GMP is crucial for research in molecular biology, drug discovery, and diagnostics, where it can serve as a biomarker or a modulator of biological pathways. The use of a well-characterized 2'-GMP analytical standard is essential for the development and validation of robust analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₅O₈P[1]
Average Mass 363.221 Da[3]
Appearance White crystalline powder or colorless crystals[4]
Solubility Soluble in water.[3] Soluble to at least 21 mM.[1][1][3]
UV λmax (pH 7) 252 nm[1]
Molar Extinction Coefficient (ε) at λmax 13500 M⁻¹cm⁻¹[1]
Stability Relatively stable under physiological conditions.[3] Can degrade at extreme pH or temperature.[3] Recommended storage at -20°C or -80°C for long-term use.[1][1][3]

Protocols for Analytical Methods

This section provides detailed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for 2'-GMP Quantification

2-GMP Quantification Workflow cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis Sample_Collection Sample Collection (e.g., Cells, Tissues) Extraction Metabolite Extraction (e.g., with 80% Methanol) Sample_Collection->Extraction Protein_Precipitation Protein Precipitation (-80°C incubation) Extraction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Lyophilizer/Vacuum Concentrator) Supernatant_Collection->Drying Reconstitution Reconstitution (in Mobile Phase) Drying->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis For HPLC LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis For LC-MS/MS Standard_Curve Standard Curve Generation HPLC_Analysis->Standard_Curve LCMS_Analysis->Standard_Curve Quantification Quantification of 2'-GMP Standard_Curve->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Workflow for the quantification of 2'-GMP.

Protocol 1: Quantification of 2'-GMP by HPLC-UV

This protocol is adapted from established methods for nucleotide analysis.[5][6]

1. Preparation of Standard Solutions:

  • Prepare a 1 mg/mL stock solution of this compound analytical standard in ultrapure water.

  • Perform serial dilutions to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • For cultured cells (e.g., in a 6-well plate), add 1 mL of pre-chilled 80% methanol (B129727) to each well.[7]

  • Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Incubate at -80°C for at least 1 hour to precipitate proteins.[7]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube and dry using a lyophilizer or vacuum concentrator.[7]

  • Reconstitute the dried extract in a known volume of the mobile phase.

3. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate in water[5]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 252 nm
Column Temperature 25°C

4. Data Analysis:

  • Generate a standard curve by plotting the peak area of the 2'-GMP standards against their known concentrations.

  • Determine the concentration of 2'-GMP in the samples by comparing their peak areas to the standard curve.

Protocol 2: Quantification of 2'-GMP by LC-MS/MS

This protocol is based on methodologies for the sensitive detection of nucleotides.[8][9][10]

1. Preparation of Standard and Internal Standard Solutions:

  • Prepare a 1 mg/mL stock solution of this compound analytical standard in ultrapure water.

  • Prepare a series of working standards by serial dilution.

  • Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled 2'-GMP, if available, or a structurally similar but chromatographically distinct molecule).

2. Sample Preparation:

  • Follow the same sample extraction procedure as described in Protocol 1.

  • Prior to protein precipitation, spike the samples with the internal standard.

3. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of 2'-GMP from other isomers and matrix components
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), negative or positive mode
MRM Transitions To be determined by infusing the 2'-GMP standard. For the precursor ion, [M-H]⁻ at m/z 362.05 would be a primary target in negative mode.[11]

4. Data Analysis:

  • Generate a standard curve by plotting the ratio of the peak area of 2'-GMP to the peak area of the internal standard against the concentration of the 2'-GMP standards.

  • Quantify 2'-GMP in the samples using the standard curve.

Signaling Pathway Context

While 2'-GMP is not a primary second messenger like 3',5'-cGMP, it is involved in nucleotide metabolism. The accurate measurement of 2'-GMP can be important in studies of RNA metabolism and pathways involving cyclic nucleotide phosphodiesterases.

GMP_Metabolism 2_3_cGMP 2',3'-cGMP PDE 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase 2_3_cGMP->PDE 2_GMP This compound (2'-GMP) PDE->2_GMP 3_GMP Guanosine-3'-monophosphate (3'-GMP) PDE->3_GMP RNA_Degradation RNA Degradation RNA_Degradation->2_GMP RNA_Degradation->3_GMP

Caption: Formation of 2'-GMP from 2',3'-cGMP and RNA degradation.

Method Validation Summary

The analytical methods described should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[12] Key validation parameters are summarized below.

Validation ParameterHPLC-UVLC-MS/MS
Specificity Resolution from other nucleotides and matrix componentsHigh, based on mass-to-charge ratio
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 90.5 - 103.9% (typical for similar compounds)[5]90.3 - 102.7% (typical for similar compounds)[6]
Precision (RSD) < 3%< 5%
Limit of Detection (LOD) mg/kg range (for similar compounds)[5]fmol range[13]
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD
Robustness Assessed by small variations in mobile phase composition, pH, and temperatureAssessed by small variations in LC and MS parameters

Disclaimer: These protocols and application notes are intended for research use only and should be adapted and validated by the end-user for their specific application.[14][15]

References

Application Notes and Protocols for Guanosine Nucleotide-Dependent Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: The Role of Guanosine (B1672433) Monophosphates in Guanine (B1146940) Nucleotide-Dependent Signaling

This document will focus on the well-established roles of other key guanosine monophosphate isomers, namely cyclic Guanosine Monophosphate (cGMP), in guanine nucleotide-dependent signaling. We will provide detailed application notes and protocols for the enzymes central to cGMP signaling: Guanylyl Cyclase (GC) and Phosphodiesterases (PDEs).

Introduction to cGMP Signaling

Cyclic Guanosine Monophosphate (cGMP) is a vital second messenger involved in a multitude of physiological processes, including vasodilation, retinal phototransduction, and neurotransmission.[1][2][3] The intracellular concentration of cGMP is tightly controlled by the activities of two enzyme families: Guanylyl Cyclases (GCs), which synthesize cGMP from Guanosine Triphosphate (GTP), and Phosphodiesterases (PDEs), which degrade cGMP to Guanosine 5'-monophosphate (GMP).[1][2][4] Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making its components significant targets for therapeutic intervention.[1][3]

Key Enzymes in cGMP Signaling

Guanylyl Cyclases (GCs)

Guanylyl cyclases are responsible for the synthesis of cGMP from GTP.[4][5] They exist in two primary forms:

  • Soluble Guanylyl Cyclase (sGC): Found in the cytoplasm, sGC is a key receptor for nitric oxide (NO).[4][5] The binding of NO to the heme group of sGC induces a conformational change that activates the enzyme, leading to increased cGMP production.[5]

  • Particulate Guanylyl Cyclase (pGC): These are transmembrane receptors activated by peptide hormones such as natriuretic peptides.[4]

Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, including cGMP.[2][6] Several PDE families can hydrolyze cGMP, with some exhibiting high specificity for it (e.g., PDE5, PDE6, PDE9), while others can act on both cGMP and cAMP (e.g., PDE1, PDE2, PDE3, PDE10, PDE11).[7] By degrading cGMP, PDEs terminate its signaling cascade.[6]

Application Notes: Studying cGMP Signaling

The study of cGMP signaling pathways is crucial for understanding various physiological and pathological processes. Researchers often focus on modulating the activity of GCs and PDEs to investigate the downstream effects of altered cGMP levels.

Common research applications include:

  • Screening for GC activators and inhibitors: Identifying compounds that can modulate cGMP production is essential for developing new therapeutics. For example, sGC stimulators and activators are used to treat pulmonary hypertension and heart failure.[8]

  • Screening for PDE inhibitors: PDE inhibitors prevent the degradation of cGMP, thereby prolonging its signaling effects. A well-known example is the use of PDE5 inhibitors for the treatment of erectile dysfunction.[9]

  • Investigating downstream cGMP effectors: Understanding how cGMP exerts its effects involves studying its downstream targets, such as cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and cGMP-regulated PDEs.[1]

Experimental Protocols

Protocol 1: In Vitro Guanylyl Cyclase Activity Assay

This protocol describes a method to measure the activity of purified or cell-lysate-derived guanylyl cyclase by quantifying the amount of cGMP produced from GTP.

Materials:

  • Purified guanylyl cyclase or cell lysate containing GC

  • GTP solution (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 or MnCl2)

  • GC activators (e.g., NO donors like sodium nitroprusside for sGC, or natriuretic peptides for pGC)

  • Test compounds (potential inhibitors or activators)

  • Reaction termination solution (e.g., 0.1 M HCl)

  • cGMP detection kit (e.g., ELISA or radioimmunoassay)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the guanylyl cyclase enzyme preparation, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a specified time (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the test compound to interact with the enzyme.

  • Initiation of Reaction: Add the GC activator (if studying activation) followed by the GTP substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction for a fixed period (e.g., 10-30 minutes) at the optimal temperature. Ensure the reaction time is within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding the termination solution (e.g., 0.1 M HCl).

  • cGMP Quantification: Measure the concentration of cGMP in each reaction tube using a cGMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of cGMP produced against the concentration of the test compound to determine its effect on GC activity. Calculate IC50 or EC50 values for inhibitors or activators, respectively.

Protocol 2: In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol outlines a method to measure the activity of a specific PDE by quantifying the hydrolysis of cGMP to 5'-GMP. A common approach is a two-step radioassay.[10]

Materials:

  • Purified PDE enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing MgCl₂)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Test compounds (potential PDE inhibitors)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PDE enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at the optimal temperature (e.g., 30-37°C).

  • Initiation of Reaction: Add [³H]-cGMP to start the reaction.

  • Incubation: Incubate for a defined time (e.g., 10-20 minutes) to allow for cGMP hydrolysis.

  • Termination and Conversion to Guanosine: Stop the reaction by heat inactivation (e.g., boiling for 1 minute). Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine. Incubate for an additional 10 minutes.

  • Separation of Product: Add an aqueous slurry of the anion-exchange resin to the reaction mixture. The resin binds to the unreacted charged [³H]-cGMP, while the uncharged [³H]-guanosine remains in the supernatant.

  • Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the supernatant is proportional to the PDE activity. Plot the PDE activity against the concentration of the test compound to determine the IC50 value.

Data Presentation

Table 1: Inhibitory Activity of Known Compounds on Guanylyl Cyclase and Phosphodiesterases
CompoundTarget EnzymeOrganism/SourceIC50 (µM)Inhibition TypeReference
CalmidazoliumSoluble Guanylyl Cyclase (sGC)Purified10Uncompetitive[11]
PhenoxybenzamineSoluble Guanylyl Cyclase (sGC)Cerebellar cells80-[11]
TrifluoperazineSoluble Guanylyl Cyclase (sGC)Cerebellar cells180-[11]
BI 409306Phosphodiesterase 9A (PDE9A)Human0.065-[12]
BI 409306Phosphodiesterase 9A (PDE9A)Rat0.168-[12]
8-Bromo-cGMPHypoxia-induced vasoconstriction-22-[13]
8-Bromo-cGMPAngiotensin-II-induced vasoconstriction-50-[13]

Note: The inhibitory activity of compounds can vary significantly depending on the enzyme source and the specific assay conditions. Direct comparison of values across different studies should be made with caution.

Visualizations

cGMP_Signaling_Pathway Ligand NO / Natriuretic Peptides sGC Soluble Guanylyl Cyclase (sGC) Ligand->sGC Activates pGC Particulate Guanylyl Cyclase (pGC) Ligand->pGC Activates cGMP cGMP sGC->cGMP Synthesizes pGC->cGMP Synthesizes GTP GTP GTP->sGC GTP->pGC PDEs Phosphodiesterases (PDEs) cGMP->PDEs Substrate Downstream Downstream Effectors (PKG, CNG channels, etc.) cGMP->Downstream Activates GMP 5'-GMP PDEs->GMP Degrades to Response Physiological Response Downstream->Response

Caption: Overview of the cGMP signaling pathway.

GC_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, GC enzyme, Test Compound) Start->Prepare Preincubation Pre-incubate Prepare->Preincubation AddSubstrate Add Activator and GTP Preincubation->AddSubstrate Incubate Incubate (Reaction) AddSubstrate->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify cGMP Terminate->Quantify Analyze Analyze Data Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a Guanylyl Cyclase activity assay.

PDE_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, PDE enzyme, Test Compound) Start->Prepare Preincubation Pre-incubate Prepare->Preincubation AddSubstrate Add [3H]-cGMP Preincubation->AddSubstrate Incubate Incubate (Hydrolysis) AddSubstrate->Incubate Terminate Terminate & Add Nucleotidase Incubate->Terminate Separate Separate Product with Resin Terminate->Separate Quantify Quantify [3H]-Guanosine Separate->Quantify Analyze Analyze Data Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a Phosphodiesterase radioassay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Guanosine-2'-monophosphate (2'-GMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Guanosine-2'-monophosphate (2'-GMP), with a primary focus on addressing issues related to low reaction yield.

Troubleshooting Guide: Low Yield in 2'-GMP Synthesis

Low yields in the multi-step synthesis of 2'-GMP are a common challenge. This guide addresses specific problems in a question-and-answer format to help you identify and resolve the root cause of a suboptimal outcome.

Question 1: My overall yield is consistently low. Where should I start troubleshooting?

Answer: A low overall yield in a multi-step synthesis can be the result of small losses at each stage. It is crucial to analyze each step independently. The primary areas to investigate are:

  • Inefficient Protection of Guanosine (B1672433): Incomplete formation of the 3',5'-O-protected guanosine will lead to a mixture of products upon phosphorylation, significantly complicating purification and reducing the yield of the desired 2'-GMP.

  • Suboptimal Phosphorylation Reaction: The phosphorylation of the 2'-hydroxyl group is a critical step. Incomplete reaction, degradation of the starting material, or formation of side products are common culprits for low yields.

  • Formation of Side Products: The generation of isomeric byproducts (3'-GMP, 5'-GMP) or di-phosphorylated species will directly reduce the yield of 2'-GMP.

  • Degradation During Deprotection: The removal of protecting groups can sometimes lead to the degradation of the target molecule if the conditions are too harsh or not sufficiently controlled.

  • Product Loss During Purification: Guanosine monophosphates can be challenging to purify. Significant material loss can occur during chromatographic separation or precipitation/crystallization steps.

To pinpoint the issue, it is recommended to analyze the crude reaction mixture by HPLC and NMR after each key step (protection, phosphorylation, and deprotection) to assess the conversion and identify the presence of major side products.

Question 2: I am observing incomplete conversion during the 3',5'-O-protection step with TIPDSiCl₂. How can I improve this?

Answer: The protection of the 3' and 5' hydroxyl groups of guanosine using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSiCl₂) is crucial for directing phosphorylation to the 2' position. Incomplete reaction can be due to several factors:

  • Moisture in the Reaction: The silylating agent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Purity of Guanosine: The starting guanosine should be of high purity and thoroughly dried before use.

  • Insufficient Reagent or Base: Ensure the correct stoichiometry of TIPDSiCl₂ and the base (e.g., pyridine (B92270) or imidazole) is used. A slight excess of the silylating agent and base may be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require extended stirring at room temperature or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

ParameterRecommendation
Solvent Anhydrous Pyridine
Atmosphere Inert (Argon or Nitrogen)
Reagents Dry Guanosine, Pure TIPDSiCl₂
Monitoring TLC or HPLC

Question 3: My TLC/HPLC analysis after phosphorylation shows multiple spots/peaks. What are the likely side products?

Answer: The presence of multiple products after the phosphorylation step is a strong indicator of either incomplete protection or non-selective phosphorylation. The most common side products are:

  • 3'-GMP and 5'-GMP Isomers: If the 3',5'-O-protection was not complete, the free hydroxyl groups at these positions will also be phosphorylated, leading to the formation of the corresponding monophosphate isomers.

  • Di-phosphorylated Guanosine: If an excess of the phosphorylating agent is used or if the reaction conditions are too harsh, phosphorylation at multiple sites (e.g., 2' and the exocyclic N2-amino group of guanine) can occur.

  • 2',3'-Cyclic GMP: Under certain conditions, intramolecular cyclization can occur, leading to the formation of the 2',3'-cyclic monophosphate.

  • Unreacted Starting Material: Incomplete phosphorylation will result in the presence of the protected guanosine starting material.

To minimize the formation of these side products, ensure complete 3',5'-O-protection and carefully control the stoichiometry of the phosphorylating agent and the reaction conditions (temperature and time).

Question 4: How can I effectively purify 2'-GMP from its isomers and other impurities?

Answer: The purification of 2'-GMP from a mixture containing 3'-GMP, 5'-GMP, and other side products is typically achieved using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating the isomers.

    • Anion-Exchange HPLC: This method separates the isomers based on the differential interaction of the phosphate (B84403) groups with the stationary phase. A salt gradient (e.g., using triethylammonium (B8662869) bicarbonate or ammonium (B1175870) acetate) is commonly employed for elution.

    • Reversed-Phase HPLC (with an ion-pairing agent): This technique can also be used for the separation of the isomers. An ion-pairing agent (e.g., triethylammonium acetate) is added to the mobile phase to improve the retention and resolution of the charged nucleotides.

  • Column Chromatography: For larger scale purifications, traditional column chromatography on silica (B1680970) gel is generally not effective for separating the isomers. However, it can be used to remove less polar impurities.

MethodStationary PhaseMobile Phase (Typical)Separation Principle
Anion-Exchange HPLC Quaternary ammonium functionalized resinGradient of a salt buffer (e.g., TEAB)Charge-based interaction
Reversed-Phase HPLC C18 silicaAcetonitrile/Water with an ion-pairing agent (e.g., TEAA)Hydrophobicity and ion-pairing

Frequently Asked Questions (FAQs)

What is a typical overall yield for the chemical synthesis of 2'-GMP?

The overall yield for the multi-step chemical synthesis of 2'-GMP can vary significantly depending on the specific protocol, scale, and purification efficiency. Reported yields in the literature for similar multi-step nucleoside modifications often range from 20% to 40%. Achieving a higher yield requires careful optimization of each step.

What are the critical parameters to control during the phosphorylation step?

The critical parameters for the phosphorylation of the 2'-hydroxyl group are:

  • Choice of Phosphorylating Agent: Common phosphorylating agents include phosphoryl chloride (POCl₃), dibenzyl phosphite, or phosphoramidite (B1245037) reagents. The choice of agent will influence the reaction conditions and the protecting groups required for the phosphate moiety.

  • Stoichiometry: A slight excess of the phosphorylating agent is often used, but a large excess should be avoided to minimize di-phosphorylation.

  • Temperature: Phosphorylation reactions are often carried out at low temperatures (e.g., 0 °C to -20 °C) to control reactivity and minimize side reactions.

  • Reaction Time: The reaction should be monitored closely by TLC or HPLC to determine the optimal reaction time for maximizing product formation while minimizing byproduct formation.

How can I confirm that I have synthesized the correct 2'-GMP isomer?

The structural confirmation of 2'-GMP and its distinction from the 3'- and 5'- isomers is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the ribose protons (H1', H2', H3', H4', H5') are sensitive to the position of the phosphate group. In 2'-GMP, the H2' proton signal will be shifted downfield and will show coupling to the phosphorus atom.

  • ³¹P NMR: This technique provides a direct signal for the phosphorus atom. The chemical shift of the phosphate group can help to confirm its presence and successful phosphorylation.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to definitively assign all the proton and carbon signals and confirm the connectivity, including the position of the phosphate group.

Experimental Protocols

Key Experiment: Synthesis of 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)guanosine

This protocol describes the selective protection of the 3' and 5' hydroxyl groups of guanosine, a crucial step before the 2'-phosphorylation.

Materials:

  • Guanosine (dried under vacuum)

  • Anhydrous Pyridine

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂)

  • Argon or Nitrogen gas

  • Oven-dried glassware

Procedure:

  • Dissolve guanosine (1 equivalent) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TIPDSiCl₂ (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane (B109758):methanol, 9:1 v/v).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3',5'-O-protected guanosine.

Visualizations

Synthesis_Workflow cluster_protection Protection cluster_phosphorylation Phosphorylation cluster_deprotection Deprotection cluster_purification Purification Guanosine Guanosine Protected_G 3',5'-O-TIPDSi-Guanosine Guanosine->Protected_G TIPDSiCl₂, Pyridine Protected_2GMP Protected 2'-GMP Protected_G->Protected_2GMP 1. Phosphorylating Agent 2. Oxidation (if needed) Crude_2GMP Crude 2'-GMP Protected_2GMP->Crude_2GMP e.g., TBAF Pure_2GMP Pure 2'-GMP Crude_2GMP->Pure_2GMP HPLC

Caption: Overall workflow for the chemical synthesis of this compound.

Troubleshooting_Yield cluster_investigate Investigation Steps cluster_solutions Potential Solutions Low_Yield Low Overall Yield Check_Protection Analyze Protection Step Low_Yield->Check_Protection Check_Phosphorylation Analyze Phosphorylation Step Low_Yield->Check_Phosphorylation Check_Deprotection Analyze Deprotection Step Low_Yield->Check_Deprotection Check_Purification Assess Purification Loss Low_Yield->Check_Purification Optimize_Protection Ensure anhydrous conditions, optimize stoichiometry Check_Protection->Optimize_Protection Optimize_Phosphorylation Adjust temperature, reagent concentration Check_Phosphorylation->Optimize_Phosphorylation Optimize_Deprotection Use milder conditions, monitor closely Check_Deprotection->Optimize_Deprotection Optimize_Purification Optimize HPLC gradient, minimize handling Check_Purification->Optimize_Purification

Caption: A logical workflow for troubleshooting low yield in 2'-GMP synthesis.

Guanosine-2'-monophosphate (2'-GMP) Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of Guanosine-2'-monophosphate (2'-GMP) in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2'-GMP in aqueous solutions?

A1: The stability of 2'-GMP in aqueous solutions is primarily influenced by three main factors:

  • pH: 2'-GMP is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values (highly acidic or alkaline) can significantly accelerate its degradation.

  • Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis of the phosphate (B84403) ester bond and the glycosidic bond.[1][2]

  • Enzymatic Activity: The presence of contaminating enzymes, such as phosphatases and nucleotidases, can rapidly degrade 2'-GMP.[3][4]

Q2: What are the recommended storage conditions for aqueous solutions of 2'-GMP?

A2: To ensure the stability of 2'-GMP in aqueous solutions, it is recommended to:

  • pH: Maintain the solution at a pH between 4.0 and 6.0, where the rate of hydrolysis is generally at a minimum.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Buffer: Use a non-reactive buffer system, such as a citrate (B86180) or acetate (B1210297) buffer, at a low concentration to maintain the optimal pH. Phosphate buffers can sometimes participate in or catalyze hydrolysis reactions.[5][6]

  • Sterility: Prepare solutions using sterile, nuclease-free water and filter-sterilize the final solution to prevent microbial growth and enzymatic degradation.

Q3: What are the expected degradation products of 2'-GMP?

A3: The primary degradation of 2'-GMP in aqueous solution occurs through the hydrolysis of two key bonds:

  • Phosphoester Bond: Hydrolysis of the 2'-phosphate ester bond yields guanosine (B1672433) and inorganic phosphate.

  • N-Glycosidic Bond: Cleavage of the bond between the guanine (B1146940) base and the ribose sugar results in the formation of guanine and ribose-2'-phosphate.

Under forced degradation conditions, such as strong acid or base and high temperatures, further degradation of guanosine and guanine can occur.

Q4: How can I monitor the degradation of 2'-GMP in my experiments?

A4: The most common and reliable method for monitoring 2'-GMP degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate 2'-GMP from its potential degradation products, allowing for accurate quantification of the parent molecule over time.[7][8] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify and confirm the structure of the degradation products.[9][10][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving 2'-GMP solutions.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of biological activity. 1. Degradation of 2'-GMP stock solution: Improper storage (wrong pH, temperature, repeated freeze-thaw cycles). 2. Enzymatic contamination: Presence of phosphatases or nucleotidases in the solution or other reagents. 3. Inaccurate concentration: Error in initial weighing or dilution.1. Prepare fresh 2'-GMP solutions: Use sterile, nuclease-free water and buffer at pH 4.0-6.0. Aliquot and store at -80°C. 2. Use nuclease-free reagents and consumables: Filter-sterilize solutions. 3. Verify concentration: Use a spectrophotometer to measure the absorbance at ~253 nm and calculate the concentration using the molar extinction coefficient.
Unexpected peaks in HPLC chromatogram. 1. Formation of degradation products: Due to hydrolysis or other degradation pathways. 2. Contamination of the sample or mobile phase. 3. Column degradation or carryover. 1. Identify degradation products: Use LC-MS to determine the mass of the unknown peaks and compare with potential degradation products (guanosine, guanine). 2. Prepare fresh mobile phase and blank injections: Run a blank gradient to check for system contamination. 3. Wash the column thoroughly: If carryover is suspected, flush the column with a strong solvent.
Precipitation observed in the 2'-GMP solution. 1. Low solubility at the storage pH or temperature. 2. Interaction with buffer components or salts. 1. Gently warm the solution: Ensure complete dissolution before use. Consider preparing a more dilute stock solution. 2. Evaluate buffer compatibility: Test the solubility of 2'-GMP in different buffer systems.

Data Presentation: Stability of 2'-GMP in Aqueous Solution

The following tables provide illustrative data on the stability of 2'-GMP under various conditions. Note that these are representative values based on the general behavior of nucleotides and should be confirmed experimentally for specific applications.

Table 1: Effect of pH on the Half-Life (t½) of 2'-GMP at 37°C

pHBuffer System (50 mM)Estimated Half-Life (Days)
2.0Glycine-HCl~ 2
4.0Acetate> 30
5.0Acetate> 30
7.0Phosphate~ 10
9.0Borate~ 3

Table 2: Effect of Temperature on the First-Order Degradation Rate Constant (k) of 2'-GMP at pH 7.0

Temperature (°C)Estimated Rate Constant (k) (day⁻¹)
4< 0.001
25~ 0.015
37~ 0.069
50~ 0.25

Experimental Protocols

Protocol 1: Preparation of a Stable 2'-GMP Stock Solution

  • Materials:

    • This compound sodium salt

    • Nuclease-free water

    • 50 mM Sodium Acetate buffer, pH 5.0 (nuclease-free)

    • Sterile, nuclease-free microcentrifuge tubes

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh the required amount of 2'-GMP powder in a sterile, nuclease-free tube.

    • Add the appropriate volume of 50 mM Sodium Acetate buffer (pH 5.0) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the powder completely.

    • Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

    • Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method for 2'-GMP Analysis

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 4.5

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 2% B

      • 5-15 min: 2% to 20% B (linear gradient)

      • 15-20 min: 20% B

      • 20-22 min: 20% to 2% B (linear gradient)

      • 22-30 min: 2% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the 2'-GMP sample to an appropriate concentration (e.g., 100 µM) with the mobile phase A.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify and quantify the peak corresponding to 2'-GMP based on its retention time, which should be determined using a pure standard.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis start Weigh 2'-GMP dissolve Dissolve in Buffer (pH 4-6) start->dissolve filter Sterile Filter dissolve->filter aliquot Aliquot filter->aliquot store Store at -80°C aliquot->store incubate Incubate at Specific Conditions (pH, Temp) store->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Quantify Degradation) hplc->data

Caption: Experimental workflow for assessing 2'-GMP stability.

degradation_pathway GMP This compound (2'-GMP) Guanosine Guanosine GMP->Guanosine  Hydrolysis (Phosphoester Bond) Phosphate Inorganic Phosphate Guanine Guanine GMP->Guanine  Hydrolysis (N-Glycosidic Bond) RiboseP Ribose-2'-phosphate troubleshooting_logic cluster_solutions Solutions start Inconsistent Experimental Results? check_storage Check Storage Conditions (pH, Temp, Aliquots) start->check_storage Yes check_purity Verify Purity and Concentration (HPLC, UV-Vis) start->check_purity Yes check_reagents Assess Reagent Quality (Nuclease-free) start->check_reagents Yes prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh validate_method Validate Analytical Method check_purity->validate_method use_controls Include Positive/Negative Controls check_reagents->use_controls

References

Technical Support Center: Ribonuclease Inhibitor Assays Using Guanosine-2'-monophosphate (2'-GMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers utilizing Guanosine-2'-monophosphate (2'-GMP) in ribonuclease (RNase) inhibitor assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (2'-GMP) in a ribonuclease inhibitor assay?

A1: this compound acts as a competitive inhibitor for certain ribonucleases, such as RNase T1 and RNase A.[1][2][3] In an inhibitor assay, 2'-GMP competes with the substrate for binding to the active site of the RNase. By measuring the extent of this competition, the potency of a test inhibitor can be determined.

Q2: What type of ribonuclease is most suitable for an assay using 2'-GMP?

A2: RNase T1 exhibits a strong preference for guanine (B1146940) bases and is therefore highly suitable for assays involving 2'-GMP.[1][2] While RNase A can also be used, its primary specificity is for pyrimidine (B1678525) bases, so the inhibitory effect of 2'-GMP might be less pronounced compared to RNase T1.

Q3: How should I prepare and store my 2'-GMP stock solution?

A3: 2'-GMP is commercially available as a crystalline solid.[4] For aqueous buffers, it is sparingly soluble. To achieve a higher concentration, it can first be dissolved in a solvent like DMSO and then diluted with the desired aqueous buffer.[5] It is recommended not to store the aqueous solution for more than one day to avoid degradation.[5] For long-term storage, keep the solid form at -20°C.[5]

Q4: What are the critical components of a buffer for an RNase inhibitor assay with 2'-GMP?

A4: The buffer composition is crucial for optimal enzyme activity and inhibitor binding. A typical buffer might include:

  • A buffering agent to maintain a stable pH (e.g., Tris-HCl, HEPES). RNase A has an optimal pH between 7.0 and 7.5.[6]

  • Salt (e.g., NaCl, KCl) to maintain ionic strength.

  • Dithiothreitol (DTT) is often included as a reducing agent to maintain the activity of proteinaceous RNase inhibitors.[7][8]

Troubleshooting Guide

Issue 1: No or Low Inhibition Observed

Question: I am not observing any significant inhibition of RNase activity, even at high concentrations of my test compound. What could be the problem?

Possible Causes and Solutions:

  • Incorrect Assay Principle: You may be using an inappropriate assay setup for your specific inhibitor. For an assay involving 2'-GMP as a competitive inhibitor, the concentration of the substrate will directly impact the apparent inhibition.

  • Degraded 2'-GMP: If using 2'-GMP as a control inhibitor, ensure it is freshly prepared, as it can be unstable in aqueous solutions over time.[5]

  • Inactive Test Inhibitor: The test inhibitor may be inactive or degraded. Verify its integrity and concentration.

  • Sub-optimal Buffer Conditions: The pH, ionic strength, or presence/absence of co-factors can significantly affect inhibitor binding. Optimize the buffer composition based on the specific RNase being used.

Issue 2: High Background Signal or Non-specific Inhibition

Question: My assay shows a high background signal, or I see inhibition in my no-enzyme control wells. What should I do?

Possible Causes and Solutions:

  • Contaminated Reagents: One or more of your reagents may be contaminated with nucleases or other interfering substances. Use nuclease-free water and reagents.

  • Substrate Instability: The substrate itself might be unstable under the assay conditions, leading to a signal that is not dependent on enzyme activity. Run a "substrate only" control to check for degradation.

  • Test Compound Interference: The test compound might interfere with the detection method (e.g., fluorescence quenching or absorbance at the detection wavelength). Run a control with the test compound and substrate, but without the enzyme.

Issue 3: Poor Reproducibility and High Variability Between Replicates

Question: I am getting inconsistent results between my replicate wells. What are the likely sources of this variability?

Possible Causes and Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme, inhibitor, or substrate, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incomplete Mixing: Ensure all components in the reaction wells are thoroughly mixed before starting the measurement.

  • Temperature Fluctuations: Inconsistent temperature during the incubation period can affect the rate of the enzymatic reaction. Use a temperature-controlled plate reader or water bath.

  • Edge Effects on Assay Plates: The outer wells of a microplate can be more susceptible to evaporation and temperature changes. Avoid using the outermost wells or ensure proper sealing of the plate.

Experimental Protocols

Hypothetical Competitive RNase A Inhibition Assay Protocol

This protocol describes a generic competitive inhibition assay using RNase A, a fluorogenic RNA substrate, and 2'-GMP as a reference inhibitor.

Materials:

  • RNase A

  • Fluorogenic RNA substrate (e.g., RNA with a fluorophore and a quencher that are separated upon cleavage)

  • This compound (2'-GMP)

  • Test Inhibitor

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Nuclease-free water

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of RNase A in assay buffer.

    • Prepare a stock solution of the fluorogenic RNA substrate in assay buffer.

    • Prepare a serial dilution of 2'-GMP (reference inhibitor) and the test inhibitor in assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the assay buffer.

    • Add the inhibitor solutions (2'-GMP or test inhibitor) to the appropriate wells. Include a "no inhibitor" control.

    • Add the RNase A solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the fluorogenic RNA substrate to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence signal at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value for each inhibitor.

Data Presentation

Table 1: Example Data for a Competitive Inhibition Assay

Inhibitor Concentration (µM)Average Reaction Rate (RFU/min)% Inhibition
0 (No Inhibitor)5000
145010
1025050
1005090
10001098

Visualizations

Experimental Workflow

experimental_workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Assay Plate Setup (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubation (15 min @ 37°C) setup->preincubate start Initiate Reaction (Add Substrate) preincubate->start read Kinetic Read (Fluorescence) start->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: A typical workflow for a competitive RNase inhibitor assay.

Troubleshooting Logic

troubleshooting_logic start Problem: No / Low Inhibition cause1 Inactive Inhibitor? start->cause1 cause2 Incorrect Assay Conditions? start->cause2 cause3 Degraded 2'-GMP? start->cause3 solution1 Verify Inhibitor Integrity & Concentration cause1->solution1 solution2 Optimize Buffer (pH, Salt) cause2->solution2 solution3 Prepare Fresh 2'-GMP Solution cause3->solution3

Caption: A troubleshooting flowchart for addressing a lack of inhibition.

References

Technical Support Center: Optimizing Enzymatic Assays for Guanosine-2'-monophosphate (2'-GMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for enzymatic assays involving Guanosine-2'-monophosphate (2'-GMP). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme should I use to measure 2'-GMP?

A1: this compound is a product of RNA degradation. Enzymes that can act on 2'-GMP are typically non-specific nucleotidases or phosphatases that hydrolyze the phosphate (B84403) group. These enzymes often have broad substrate specificity and can act on various ribonucleoside 2'- and 3'-monophosphates. An example of an enzyme with reported 2'(or 3')-nucleotidase activity is YfkN from Bacillus subtilis.

Q2: How can I detect the product of a 2'-GMP enzymatic assay?

A2: The product of a 2'-nucleotidase or phosphatase reaction with 2'-GMP as a substrate is guanosine (B1672433) and inorganic phosphate. You can measure the production of inorganic phosphate using colorimetric methods, such as those based on malachite green. Alternatively, you can monitor the disappearance of the substrate, 2'-GMP, using chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Q3: What are the typical starting points for pH and temperature optimization?

A3: For most enzymatic assays, a good starting point for pH is in the neutral range (pH 7.0-7.5), and the temperature is often set to 37°C. However, the optimal conditions can vary significantly between enzymes. It is crucial to perform optimization experiments for your specific enzyme.

Q4: My assay shows no or very low signal. What are the common causes?

A4: Low or no signal in an enzymatic assay can be due to several factors, including inactive enzyme, suboptimal reaction conditions (pH, temperature), incorrect substrate or enzyme concentration, or the presence of inhibitors in your sample. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q5: How do I prepare my samples for a 2'-GMP assay?

A5: Sample preparation will depend on the source. For cell or tissue lysates, it is important to homogenize the sample properly and consider a deproteinization step (e.g., using a 10 kDa spin filter) to remove proteins that might interfere with the assay.

Troubleshooting Guide

Encountering issues with your enzymatic assay? This guide provides a structured approach to identifying and resolving common problems.

Problem Potential Cause Recommended Solution
No or Low Signal Inactive Enzyme- Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Run a positive control with a known substrate to verify enzyme activity.
Suboptimal Reaction Conditions- Perform a matrix of experiments to determine the optimal pH and temperature for your enzyme. - Verify that the buffer composition and ionic strength are appropriate.
Incorrect Substrate/Enzyme Concentration- Titrate the enzyme concentration to find a range that gives a linear response over time. - Ensure the substrate concentration is not limiting the reaction rate (typically use a concentration well above the Km).
Presence of Inhibitors- If assaying complex samples, consider sample purification steps. - Run a control with a known amount of 2'-GMP in your sample matrix to check for inhibition.
High Background Signal Substrate Instability- Prepare fresh substrate solutions for each experiment. - Incubate the substrate in the assay buffer without the enzyme to check for non-enzymatic degradation.
Contaminating Enzymes in Sample- For assays measuring phosphate release, samples may contain endogenous phosphatases. Include a sample control without the assay enzyme to measure this background.
Reagent Contamination- Ensure all buffers and reagents are free from phosphate contamination if using a phosphate detection method.
Inconsistent Readings Pipetting Errors- Use calibrated pipettes and be consistent with your pipetting technique. - Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature Fluctuations- Ensure that all components are at the reaction temperature before starting the assay. - Use a temperature-controlled plate reader or water bath.
Improper Mixing- Mix the reaction components thoroughly but gently upon addition of the enzyme or substrate.

Troubleshooting Workflow

TroubleshootingWorkflow start Assay Problem no_signal No / Low Signal start->no_signal high_background High Background start->high_background inconsistent Inconsistent Readings start->inconsistent check_enzyme Check Enzyme Activity (Positive Control) no_signal->check_enzyme check_substrate Check Substrate Stability (No Enzyme Control) high_background->check_substrate check_pipetting Review Pipetting Technique & Calibration inconsistent->check_pipetting check_conditions Optimize pH, Temperature, Buffer Composition check_enzyme->check_conditions Enzyme OK check_conc Titrate Enzyme and Substrate Concentrations check_conditions->check_conc Conditions OK check_inhibitors Test for Inhibitors in Sample Matrix check_conc->check_inhibitors Concentrations OK check_contaminants Check for Contaminating Enzymes in Sample check_substrate->check_contaminants Substrate Stable check_reagents Check Reagent Purity check_contaminants->check_reagents No Contaminating Enzymes check_temp Ensure Consistent Temperature check_pipetting->check_temp Pipetting OK check_mixing Ensure Proper Mixing check_temp->check_mixing Temperature Stable ExperimentalWorkflow prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_rxn Set Up Reactions in 96-Well Plate prep_reagents->setup_rxn prep_standards Prepare Phosphate Standard Curve prep_standards->setup_rxn pre_incubate Pre-incubate at Optimal Temperature setup_rxn->pre_incubate start_rxn Initiate Reaction with Enzyme pre_incubate->start_rxn incubate Incubate for Defined Time start_rxn->incubate stop_rxn Stop Reaction & Add Detection Reagent incubate->stop_rxn read_plate Read Absorbance stop_rxn->read_plate analyze Analyze Data read_plate->analyze GMP_Metabolism cluster_products RNA RNA Cyclic_GMP 2',3'-Cyclic GMP RNA->Cyclic_GMP Ribonuclease (e.g., RNase T1) GMP_2 2'-GMP Cyclic_GMP->GMP_2 Cyclic Nucleotide Phosphodiesterase GMP_3 3'-GMP Cyclic_GMP->GMP_3 Guanosine Guanosine GMP_2->Guanosine 2'-Nucleotidase / Phosphatase Pi Inorganic Phosphate (Pi)

"Guanosine-2'-monophosphate" assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Guanosine-2'-monophosphate (2'-GMP) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantification of 2'-GMP.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying 2'-GMP?

A1: The most prevalent analytical techniques for the quantification of 2'-GMP and similar nucleotides are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assays (ELISA). LC-MS/MS is often favored for its high sensitivity and selectivity, especially in complex biological matrices.[1] HPLC-UV is a robust and widely used alternative. ELISAs, typically in a competitive format, are also available for nucleotide quantification.

Q2: What are the expected performance characteristics of these assays?

A2: Assay performance varies by method. LC-MS/MS generally offers the highest precision and accuracy. While specific data for 2'-GMP is limited, performance data for the structurally similar cyclic guanosine (B1672433) monophosphate (cGMP) provides a strong reference.

Quantitative Assay Performance Comparison

Performance MetricLC-MS/MS (for cGMP)EIA (for cGMP)HPLC-UV (for 5'-GMP)
Intra-Assay Precision (%CV) 6.0 - 10.1%17.9 - 27.1%~1% (Repeatability)
Inter-Assay Precision (%CV) 5.6 - 8.1%15.1 - 39.5%~6% (Reproducibility)
Intra-Assay Accuracy (%RE) -3.6 to 7.3%-4.9 to 24.5%Not explicitly stated
Inter-Assay Accuracy (%RE) -2.1 to 6.3%-30.8 to 4.37%Not explicitly stated

%CV = Percent Coefficient of Variation; %RE = Percent Relative Error. Data for cGMP and 5'-GMP are used as surrogates due to structural similarities.[1][2]

Q3: What factors can affect the stability of 2'-GMP in my samples?

A3: The stability of nucleotides like 2'-GMP is influenced by several factors, including temperature, pH, light exposure, and the presence of enzymes (nucleases) in the sample matrix.[3][4] Storage time is also a critical factor; degradation increases with longer storage periods.[4] For optimal stability, samples should be processed quickly, stored at ultra-low temperatures (e.g., -80°C), and subjected to minimal freeze-thaw cycles. The choice of container and closure system is also important to prevent degradation from environmental factors like moisture.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during 2'-GMP quantification using various assay methods.

General Sample Preparation Issues

Problem: Poor reproducibility of results across sample replicates.

  • Possible Cause: Inconsistent sample handling and preparation.

    • Solution: Develop and adhere to a strict Standard Operating Procedure (SOP) for sample collection, processing, and storage.[5] Ensure consistent timing for all steps. For tissue or cell samples, ensure complete and uniform homogenization.[1]

  • Possible Cause: Sample degradation.

    • Solution: Keep samples on ice during processing to minimize enzymatic activity. Add nuclease inhibitors to your lysis/homogenization buffer. Aliquot samples after initial processing to avoid multiple freeze-thaw cycles.[6]

  • Possible Cause: Incomplete protein precipitation.

    • Solution: Ensure the correct ratio of precipitation solvent (e.g., perchloric acid, acetonitrile) to sample is used.[1] Vortex thoroughly and allow sufficient incubation time at the appropriate temperature to ensure complete protein removal. Centrifuge at a sufficient speed and for an adequate duration to pellet all precipitated protein.[1]

HPLC Assay Troubleshooting

Problem: No or very low signal for 2'-GMP peak.

  • Possible Cause: Incorrect mobile phase composition.

    • Solution: Verify the pH and composition of your mobile phase. Ensure all components are miscible and have been properly degassed.[7][8]

  • Possible Cause: 2'-GMP degradation.

    • Solution: Ensure the mobile phase pH is within the stability range for 2'-GMP. Check the stability of 2'-GMP in your sample diluent.[9]

  • Possible Cause: Detector issue.

    • Solution: Check that the detector lamp is on and that the correct wavelength for 2'-GMP detection is set.[8]

Problem: Poor peak shape (tailing, fronting, or broad peaks).

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent to remove contaminants.[10] If performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[11]

  • Possible Cause: Mismatch between sample solvent and mobile phase.

    • Solution: Whenever possible, dissolve your sample extracts in the initial mobile phase.[8][10] If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Possible Cause: Column overloading.

    • Solution: Dilute your sample or inject a smaller volume.[7]

LC-MS/MS Assay Troubleshooting

Problem: Weak or no 2'-GMP signal.

  • Possible Cause: Poor ionization efficiency.

    • Solution: Optimize ion source parameters (e.g., spray voltage, gas temperatures, and flow rates).[12] Ensure the mobile phase contains appropriate additives (e.g., formic acid or ammonium (B1175870) formate) to promote ionization.

  • Possible Cause: Ion suppression from matrix components.

    • Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[1] Dilute the sample to reduce the concentration of interfering substances. Adjust chromatography to separate the 2'-GMP peak from the regions of matrix suppression.

  • Possible Cause: Incorrect MS/MS transition parameters.

    • Solution: Verify the precursor and product ion m/z values for 2'-GMP. Optimize collision energy and other MS settings for maximum signal intensity.

Problem: Inconsistent signal intensity between injections.

  • Possible Cause: Contamination of the ion source.

    • Solution: Clean the ion source regularly according to the manufacturer's instructions.[13]

  • Possible Cause: Inconsistent sample injection volume.

    • Solution: Check the autosampler for air bubbles and ensure proper syringe function.

  • Possible Cause: Sample carryover from a previous injection.

    • Solution: Implement a more rigorous needle wash protocol between samples, using a strong solvent.[14]

ELISA Troubleshooting

Problem: High background signal.

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number of wash steps or the soaking time during washes to ensure complete removal of unbound reagents.[6]

  • Possible Cause: Non-specific binding of antibodies.

    • Solution: Ensure that a suitable blocking buffer is used and that the blocking step is performed for the recommended duration.[6] You may need to optimize the type of blocking agent.

  • Possible Cause: Antibody concentration is too high.

    • Solution: Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[15]

Problem: Poor assay-to-assay reproducibility.

  • Possible Cause: Variations in incubation times or temperatures.

    • Solution: Adhere strictly to the protocol's recommended incubation times and temperatures.[8] Avoid incubating plates in areas with temperature fluctuations.

  • Possible Cause: Reagent variability.

    • Solution: Prepare fresh reagents for each assay. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[6]

  • Possible Cause: Improper plate washing technique.

    • Solution: If using an automatic plate washer, ensure all ports are clean and dispensing evenly.[8] If washing manually, be consistent with the force and volume of wash buffer added to each well.

Experimental Protocols

Sample Preparation: Protein Precipitation for HPLC or LC-MS/MS

This protocol is a general method for extracting small molecules like 2'-GMP from cell or tissue samples.

  • Homogenization: Homogenize cell pellets or tissues in a cold buffer.

  • Protein Precipitation: Add a twofold volume of ice-cold acetonitrile (B52724) or a 1:1 ratio of 10% trichloroacetic acid or 1M perchloric acid to the homogenate.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate on ice for 10-15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the 2'-GMP.

  • Neutralization (if using acid): If perchloric acid was used, neutralize the supernatant with a potassium carbonate solution.

  • Analysis: The supernatant can be directly injected into the HPLC or LC-MS/MS system or dried down and reconstituted in the mobile phase.[1]

General Protocol for Competitive ELISA

This protocol outlines the general steps for a competitive ELISA to quantify 2'-GMP.

  • Prepare Standards and Samples: Create a standard curve by serially diluting a known concentration of 2'-GMP. Prepare samples, which may require prior extraction and dilution to fall within the assay's linear range.

  • Plate Coating: The wells of a microplate are pre-coated with an antibody specific for 2'-GMP.

  • Competitive Binding: Add standards and samples to the wells, followed by the addition of a fixed amount of enzyme-conjugated 2'-GMP (e.g., HRP-2'-GMP). Incubate to allow the free 2'-GMP in the sample/standard and the enzyme-conjugated 2'-GMP to compete for binding to the antibody.

  • Washing: Wash the plate several times with a wash buffer to remove any unbound reagents.[1]

  • Substrate Addition: Add a substrate that reacts with the enzyme to produce a colorimetric or fluorescent signal.[1]

  • Signal Measurement: Stop the reaction and measure the signal intensity using a microplate reader. The signal intensity will be inversely proportional to the amount of 2'-GMP in the sample.

  • Data Analysis: Generate a standard curve by plotting the signal versus the concentration of the standards. Interpolate the concentration of 2'-GMP in the samples from this curve.[1]

Visualizations

Signaling_Pathway cluster_upstream Upstream Events cluster_pathway 2',3'-cGMP-Guanosine Pathway cluster_downstream Downstream Effects Tissue_Injury Tissue Injury / Cellular Stress RNA_Degradation RNA Degradation Tissue_Injury->RNA_Degradation leads to 2_3_cGMP 2',3'-cGMP RNA_Degradation->2_3_cGMP catalyzed by RNase RNases RNase->RNA_Degradation 2_GMP 2'-GMP 2_3_cGMP->2_GMP hydrolysis by 3_GMP 3'-GMP 2_3_cGMP->3_GMP hydrolysis Guanosine Guanosine 2_GMP->Guanosine 3_GMP->Guanosine Cell_Protection Cellular Protection Guanosine->Cell_Protection promotes CNPase 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) CNPase->2_GMP Phosphatases Phosphatases Phosphatases->Guanosine catalyzed by

Caption: The 2',3'-cGMP-Guanosine Pathway.[16]

Troubleshooting_Workflow cluster_symptom Symptom Identification cluster_investigation Investigation Path cluster_checks Specific Checks Symptom Poor Reproducibility / Variability SamplePrep Review Sample Preparation Protocol Symptom->SamplePrep AssayExecution Examine Assay Execution Symptom->AssayExecution DataAnalysis Check Data Analysis Symptom->DataAnalysis ReagentStability Verify Reagent Stability Symptom->ReagentStability Check_Homogenization Consistent Homogenization? SamplePrep->Check_Homogenization Check_Pipetting Accurate Pipetting? AssayExecution->Check_Pipetting Check_Incubation Consistent Incubation (Time & Temp)? AssayExecution->Check_Incubation Check_Washing Uniform Washing? AssayExecution->Check_Washing Check_Standards Standard Curve R² > 0.99? DataAnalysis->Check_Standards Check_Reagents Reagents Expired? Properly Stored? ReagentStability->Check_Reagents

Caption: Troubleshooting Logic for Assay Variability.

References

Preventing degradation of "Guanosine-2'-monophosphate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Guanosine-2'-monophosphate (2'-GMP)

Welcome to the technical support center for this compound (2'-GMP). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 2'-GMP during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (2'-GMP) degradation during storage?

A1: The primary causes of 2'-GMP degradation are chemical hydrolysis and enzymatic activity.

  • Chemical Hydrolysis: 2'-GMP can undergo hydrolysis, which involves the cleavage of the phosphate (B84403) group to yield guanosine (B1672433) or the cleavage of the N-glycosidic bond to yield guanine (B1146940) and a ribose-2'-phosphate moiety.[1][2] This process can be catalyzed by acidic or basic conditions and is accelerated at higher temperatures.[2][3]

  • Enzymatic Degradation: Contamination with nucleotidases or phosphatases can lead to the rapid enzymatic hydrolysis of the phosphate group.[4] Purine nucleoside phosphorylase is an example of an enzyme that can further break down guanosine.[5]

Q2: What are the ideal short-term and long-term storage conditions for solid 2'-GMP?

A2: For optimal stability, solid (lyophilized or crystalline) 2'-GMP should be stored under desiccating conditions.[6]

  • Short-term storage: While some forms of guanosine monophosphate show stability at room temperature for short periods, it is recommended to store solid 2'-GMP at -20°C.[6][7]

  • Long-term storage: For long-term preservation, storing the solid compound at -20°C is crucial to minimize degradation.[6][7] Always keep the container tightly sealed to protect it from moisture.[8]

Q3: How should I prepare and store 2'-GMP solutions?

A3: 2'-GMP is soluble in water.[9] When preparing solutions, it is advisable to use high-purity, nuclease-free water. For long-term storage of solutions, it is not generally recommended; however, if necessary, aliquot the solution into smaller, single-use volumes and store them at -20°C or below to minimize freeze-thaw cycles.[7] Some suppliers recommend using the solution soon after preparation.[7]

Q4: Can repeated freeze-thaw cycles affect the stability of my 2'-GMP solution?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of 2'-GMP in solution. These cycles can introduce moisture and potentially alter the pH of the solution, which can accelerate hydrolytic degradation. To avoid this, it is best practice to aliquot the stock solution into smaller volumes for single-use experiments.

Q5: My 2'-GMP is a sodium salt. Does the salt form affect its stability?

A5: The sodium salt form of guanosine monophosphates is common and generally stable as a lyophilized or crystallized powder.[9] However, like other forms, it is susceptible to degradation in solution. The key to preventing degradation remains the control of storage temperature, pH, and prevention of enzymatic contamination.

Troubleshooting Guide

Problem 1: I observe a loss of potency or concentration in my 2'-GMP solution over time.

Potential Cause Troubleshooting Steps
Hydrolysis Verify the pH of your storage buffer; extreme pH values can accelerate hydrolysis.[2] Ensure storage at or below -20°C. Consider performing a stability study using an analytical method like HPLC to quantify degradation products.[10]
Enzymatic Contamination Your solution may be contaminated with phosphatases or nucleotidases. Use sterile, nuclease-free water and consumables for solution preparation. If contamination is suspected, filter-sterilize the solution (if appropriate for your application) or prepare a fresh stock.
Improper Storage Storing solutions at 4°C or room temperature is not recommended for long periods.[7] Always aliquot and freeze at -20°C for storage longer than a few days. Avoid repeated freeze-thaw cycles.
Light Exposure Although less common for nucleotides than for other compounds, prolonged exposure to light could potentially contribute to degradation. Store solutions in opaque tubes or protected from light as a general good practice.[11]

Problem 2: I see precipitate forming in my 2'-GMP solution after thawing.

Potential Cause Troubleshooting Steps
Concentration Exceeds Solubility The concentration of your solution may be too high for the storage temperature or buffer conditions. Gently warm the solution and vortex to redissolve the precipitate.[9] If the issue persists, consider preparing a more dilute stock solution.
pH Shift During Freezing Components of a buffer can sometimes change the pH as the solution freezes, affecting the solubility of the solute. Ensure you are using a buffer system that is stable at freezing temperatures.
Interaction with Container While rare, interactions with the storage vessel material could occur. Ensure you are using high-quality polypropylene (B1209903) or other appropriate laboratory-grade tubes.[12]

Storage Condition Guidelines

The following table summarizes the recommended storage conditions to maintain the stability of this compound.

Form Temperature Duration Key Considerations
Solid (Lyophilized Powder) -20°CLong-TermStore under desiccating conditions.[6] Keep container tightly sealed to prevent moisture absorption.[8]
2°C to 8°CShort-TermAcceptable for brief periods, but -20°C is preferred.[13] Ensure the container is well-sealed.
Aqueous Solution -20°C or belowShort- to Medium-TermLong-term storage in solution is not recommended.[7] Aliquot into single-use volumes to avoid freeze-thaw cycles. Use nuclease-free water.
2°C to 8°CVery Short-Term (Hours to Days)Not recommended. Use immediately or freeze if storage is required.

Key Degradation Pathways

Understanding the potential degradation pathways of 2'-GMP is crucial for developing an effective storage strategy. The two primary non-enzymatic degradation routes are the hydrolysis of the phosphate ester bond and the cleavage of the N-glycosidic bond.

GmpDegradation GMP This compound (2'-GMP) Guanosine Guanosine GMP->Guanosine  Hydrolysis of  Phosphate Bond  (Acid/Base, Heat) Guanine Guanine + Ribose-2'-phosphate GMP->Guanine  Cleavage of  N-glycosidic Bond  (Acid/Heat) Enzymes Contaminating Enzymes (e.g., Phosphatases) Enzymes->GMP Catalyzes Degradation

Caption: Primary chemical and enzymatic degradation pathways for 2'-GMP.

Experimental Protocols

Protocol: Assessing the Stability of 2'-GMP using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for quantifying the degradation of 2'-GMP over time using HPLC with UV detection.

1. Objective: To determine the percentage of intact 2'-GMP remaining in a solution after storage under specific conditions (e.g., different temperatures, pH values) over a set period.

2. Materials:

  • 2'-GMP standard of known purity

  • Nuclease-free water

  • Appropriate buffers for desired pH range

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase components (e.g., phosphate buffer, methanol, or acetonitrile)

  • 0.22 µm syringe filters

3. Experimental Workflow Diagram:

HplcWorkflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock 1. Prepare 2'-GMP Stock Solution in desired buffer prep_samples 2. Aliquot into multiple vials for each storage condition prep_stock->prep_samples prep_t0 3. Analyze T=0 sample immediately prep_samples->prep_t0 hplc 6. Analyze samples via HPLC-UV (Detection at ~252-260 nm) prep_t0->hplc Inject storage 4. Store aliquots under defined conditions (e.g., -20°C, 4°C, 25°C) sampling 5. At each time point (T=x), remove one aliquot per condition storage->sampling sampling->hplc Inject quant 7. Quantify 2'-GMP peak area against a standard curve hplc->quant data 8. Calculate % remaining 2'-GMP and plot degradation over time quant->data

Caption: Experimental workflow for a 2'-GMP stability study using HPLC.

4. Detailed Procedure:

  • Step 1: Preparation of Standard Curve:

    • Prepare a concentrated stock solution of 2'-GMP in your chosen buffer.

    • Perform a series of dilutions to create at least five standards of known concentrations.

    • Inject each standard into the HPLC system and record the peak area at the characteristic wavelength for guanosine compounds (typically around 252 nm).[9]

    • Plot peak area versus concentration to generate a standard curve.

  • Step 2: Sample Preparation and Storage:

    • Prepare a bulk solution of 2'-GMP at the desired experimental concentration and in the desired buffer.

    • Dispense aliquots of this solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C).

    • Immediately analyze a "time zero" (T=0) sample from this bulk solution to establish the initial concentration.[14]

  • Step 3: Time-Point Analysis:

    • At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), remove one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Before injection, filter the sample through a 0.22 µm syringe filter to remove any particulates.

    • Inject the sample into the HPLC system and record the chromatogram.

  • Step 4: Data Analysis:

    • Identify the peak corresponding to 2'-GMP based on its retention time from the standard.

    • Calculate the concentration of 2'-GMP in the sample using the peak area and the standard curve equation.

    • Determine the percentage of 2'-GMP remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining 2'-GMP versus time for each storage condition to visualize the degradation rate.

References

Technical Support Center: Refining RNA Footprinting Protocols with Guanosine-2'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNA footprinting, with a special focus on the novel application of Guanosine-2'-monophosphate (GMP) to refine these protocols.

General RNA Footprinting: Troubleshooting Guide

Question: I am observing a smear on my gel instead of discrete bands. What could be the issue?

Answer: A smeared gel is a common issue in RNA work and typically indicates RNA degradation. Here are several potential causes and solutions:

  • RNase Contamination: Ensure that all solutions, tips, and tubes are certified RNase-free. Use of fresh, autoclaved equipment is critical. Always wear gloves and work in a clean environment.

  • Improper Sample Handling: Samples should be kept on ice whenever possible and stored at -80°C for long-term storage. Avoid multiple freeze-thaw cycles.

  • Poor Quality RNA: The integrity of your starting RNA is paramount. It is recommended to assess RNA quality using a method like the RNA Integrity Number (RIN) from an Agilent Bioanalyzer. A RIN score greater than 7 is generally recommended for downstream applications.

Question: My footprinting reactions are showing no cleavage or very weak cleavage. What should I do?

Answer: Insufficient cleavage can be due to several factors related to the enzyme or reaction conditions:

  • Inactive Nuclease: Ensure your nuclease (e.g., RNase I, RNase T1) is active and has been stored correctly. It's good practice to perform a positive control with a known RNA substrate to test enzyme activity.

  • Suboptimal Reaction Conditions: The concentration of the nuclease, incubation time, and temperature are all critical parameters. It is highly recommended to perform a titration experiment to determine the optimal enzyme concentration and digestion time for your specific RNA and protein complex.

  • Incorrect Buffer Composition: Nuclease activity is highly dependent on the buffer composition, including pH and the presence of specific ions. Ensure your buffer is compatible with the nuclease you are using.

Question: I see a footprint, but the signal-to-noise ratio is very low, making it difficult to interpret. How can I improve this?

Answer: A low signal-to-noise ratio can be addressed by optimizing several aspects of the protocol:

  • Incomplete Complex Formation: Ensure that your RNA-protein complex is forming efficiently. You can optimize the binding reaction by varying the concentrations of RNA and protein, as well as the incubation time and temperature.

  • Non-specific Nuclease Activity: If the nuclease is too active, it can lead to cleavage in regions that are not truly accessible. As mentioned, a careful titration of the nuclease is essential.

  • Suboptimal Gel Electrophoresis: The resolution of your gel is critical for interpreting the results. Use a high-percentage denaturing polyacrylamide gel for better separation of small RNA fragments. Ensure the gel runs evenly and at the correct temperature.

Refining RNA Footprinting with this compound (GMP)

Question: What is the theoretical basis for using this compound (GMP) in RNA footprinting?

Answer: The use of this compound (GMP) in RNA footprinting is an emerging and exploratory technique. The rationale is grounded in the unique properties of guanosine (B1672433) in RNA structure and its potential to modulate enzyme activity.

  • Modulation of RNA Structure: Guanosine residues are known to form strong and sometimes promiscuous base-pairing interactions that can stabilize intermediate or misfolded RNA structures. It is hypothesized that free GMP could act as a competitive binder for guanosine-specific interaction sites, potentially "smoothing" the RNA folding landscape and making the native conformation more accessible for footprinting analysis.

  • Allosteric Regulation of Nuclease Activity: Some RNA-processing enzymes are known to be regulated by nucleotides. It is plausible that GMP could act as an allosteric modulator of the nucleases used in footprinting, subtly altering their activity to provide a more refined cleavage pattern. For example, some viral RNA polymerases are stimulated by guanosine and its monophosphate derivatives.[1]

Question: How might GMP be incorporated into a standard RNA footprinting protocol?

Answer: GMP would typically be introduced during the RNA folding or RNA-protein binding step, prior to the addition of the nuclease. The idea is to allow the GMP to interact with the RNA and/or the RNA-protein complex before the cleavage reaction begins. A titration of GMP concentration would be necessary to determine the optimal working concentration for a given system.

Question: What are some potential troubleshooting issues specific to using GMP in RNA footprinting?

Answer: As this is a novel application, some specific challenges may arise:

  • No Observable Effect: It is possible that for some RNA-protein systems, GMP will have no discernible effect on the footprinting pattern. This could be because the RNA structure is not amenable to modulation by GMP or the nuclease used is not affected by it.

  • Inhibition of Nuclease Activity: At high concentrations, GMP could potentially inhibit the nuclease, leading to reduced or no cleavage. A careful concentration optimization is crucial.

  • Artifactual Footprints: GMP could induce alternative RNA conformations that are not biologically relevant, leading to misleading footprinting results. It is important to compare the results with and without GMP carefully and to validate any findings with other biochemical or structural methods.

Experimental Protocols

Standard RNase Footprinting Protocol
  • RNA Preparation: Synthesize or purify the RNA of interest. Ensure it is of high purity and integrity.

  • RNA Labeling: End-label the RNA with a radioactive isotope (e.g., ³²P) or a fluorescent dye to allow for detection.

  • RNA Folding: Fold the RNA into its active conformation by heating and slow cooling in an appropriate buffer.

  • RNA-Protein Complex Formation: Incubate the folded RNA with the protein of interest to allow for complex formation.

  • Nuclease Digestion: Add a carefully titrated amount of nuclease (e.g., RNase I) and incubate for a short period to achieve partial cleavage.

  • Reaction Quenching: Stop the reaction by adding a quenching buffer, typically containing a chelating agent and protein denaturants.

  • RNA Purification: Purify the RNA fragments from the reaction mixture.

  • Gel Electrophoresis: Separate the RNA fragments on a high-resolution denaturing polyacrylamide gel.

  • Data Analysis: Visualize the gel and compare the cleavage patterns of the RNA alone and the RNA-protein complex to identify the "footprint" where the protein protects the RNA from cleavage.

Hypothetical Protocol for RNA Footprinting with GMP

This protocol assumes the user has already optimized a standard RNA footprinting protocol and is now exploring the effect of GMP.

  • RNA Preparation and Labeling: Follow steps 1 and 2 of the standard protocol.

  • RNA Folding with GMP: During the RNA folding step (step 3 of the standard protocol), add a specific concentration of this compound to the folding buffer. It is recommended to test a range of GMP concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

  • RNA-Protein Complex Formation: Proceed with step 4 of the standard protocol, keeping the GMP in the reaction buffer.

  • Nuclease Digestion and Subsequent Steps: Continue with steps 5 through 9 of the standard protocol.

  • Comparative Analysis: Critically compare the footprinting patterns obtained with and without GMP to assess its effect on the RNA structure and/or protein binding.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from an RNA footprinting experiment with and without GMP, illustrating how the data could be structured for comparison.

Table 1: Nuclease Concentration Titration
Nuclease Conc. (U/µL) % Uncleaved RNA (No GMP) % Uncleaved RNA (+10 µM GMP) % Uncleaved RNA (+1 mM GMP)
0.00195%96%98%
0.0185%88%92%
0.150%60%75%
110%25%50%
Table 2: Densitometry Analysis of Footprinted Region
Condition Relative Protection Factor Width of Footprint (nt)
No Protein1.0 (baseline)N/A
+ Protein (No GMP)5.225
+ Protein (+10 µM GMP)7.823
+ Protein (+1 mM GMP)3.128

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_binding Binding & Digestion cluster_analysis Analysis RNA_prep RNA Preparation & Labeling RNA_folding RNA Folding RNA_prep->RNA_folding Complex_formation RNA-Protein Complex Formation RNA_folding->Complex_formation Nuclease_digestion Nuclease Digestion Complex_formation->Nuclease_digestion Quench_purify Quench & Purify RNA Nuclease_digestion->Quench_purify Gel_electrophoresis Denaturing PAGE Quench_purify->Gel_electrophoresis Data_analysis Data Analysis Gel_electrophoresis->Data_analysis

Caption: Standard RNA Footprinting Experimental Workflow.

GMP_Workflow cluster_prep_gmp Preparation with GMP cluster_binding_gmp Binding & Digestion cluster_analysis_gmp Analysis RNA_prep_gmp RNA Preparation & Labeling GMP_addition Add GMP RNA_prep_gmp->GMP_addition RNA_folding_gmp RNA Folding with GMP GMP_addition->RNA_folding_gmp Complex_formation_gmp RNA-Protein Complex Formation RNA_folding_gmp->Complex_formation_gmp Nuclease_digestion_gmp Nuclease Digestion Complex_formation_gmp->Nuclease_digestion_gmp Quench_purify_gmp Quench & Purify RNA Nuclease_digestion_gmp->Quench_purify_gmp Gel_electrophoresis_gmp Denaturing PAGE Quench_purify_gmp->Gel_electrophoresis_gmp Data_analysis_gmp Comparative Data Analysis Gel_electrophoresis_gmp->Data_analysis_gmp

Caption: Hypothetical Workflow for RNA Footprinting with GMP.

References

Validation & Comparative

A Comparative Guide to Guanosine-2'-monophosphate (2'-GMP) and Guanosine-3'-monophosphate (3'-GMP) as Ribonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Guanosine-2'-monophosphate (2'-GMP) and Guanosine-3'-monophosphate (3'-GMP) as inhibitors of ribonucleases (RNases). While both molecules are known to inhibit certain RNases, their efficacy can vary depending on the specific enzyme. This document synthesizes available structural and mechanistic data and presents a comprehensive experimental protocol for their direct comparison.

Performance Comparison: 2'-GMP vs. 3'-GMP

Direct, side-by-side quantitative comparisons of the inhibitory potency (e.g., IC50 or Kᵢ values) of 2'-GMP and 3'-GMP on the same ribonuclease under identical experimental conditions are not extensively detailed in publicly available literature. However, existing research provides qualitative and structural insights into their inhibitory activities, particularly against Ribonuclease T1 (RNase T1), an enzyme specific for guanine (B1146940) residues.

Key Findings:

  • Potency against RNase T1: Studies on RNase T1 suggest that the inhibitory power of guanosine (B1672433) monophosphates follows the order: 2'-GMP > 3'-GMP > 5'-GMP. This indicates that 2'-GMP is a more potent inhibitor of RNase T1 than 3'-GMP.

  • Binding Mechanism: Both 2'-GMP and 3'-GMP act as competitive inhibitors, binding to the active site of the ribonuclease. The phosphate (B84403) group and the guanine base are crucial for this interaction.

  • Structural Insights: X-ray crystallography studies of RNase T1 in complex with 3'-GMP reveal that the inhibitor binds to the enzyme's active site. The phosphate moiety interacts with key residues such as Asn36, Tyr38, Arg77, and His92, while the 2'-OH group of the ribose forms hydrogen bonds with Glu58 and His40.[1] Molecular dynamics simulations of the RNase T1-2'-GMP complex show a closing of the active site upon inhibitor binding, leading to a decrease in the mobility of active site residues.[2]

Comparison Summary:

FeatureThis compound (2'-GMP)Guanosine-3'-monophosphate (3'-GMP)
Relative Potency (RNase T1) More potent inhibitorLess potent inhibitor
Mechanism of Action Competitive InhibitionCompetitive Inhibition
Binding Site Active site of the ribonucleaseActive site of the ribonuclease
Key Interactions (RNase T1) Involves hydrogen bonding and electrostatic interactions with active site residues. Induces a conformational change, closing the active site.[2]The phosphate group forms hydrogen bonds with Asn36, Tyr38, Arg77, and His92. The ribose 2'-OH is hydrogen-bonded to Glu58 and His40.[1]

Experimental Protocols for Determining Inhibitory Potency

To quantitatively compare the inhibitory effects of 2'-GMP and 3'-GMP, a standardized ribonuclease activity assay is required. The following protocol is a detailed methodology for determining the IC50 and Kᵢ values of these inhibitors against a target ribonuclease, such as RNase T1 or RNase A, using a spectrophotometric method.

Objective: To determine the concentration of 2'-GMP and 3'-GMP required to inhibit 50% of the ribonuclease activity (IC50) and to calculate the inhibition constant (Kᵢ).

Materials:

  • Ribonuclease (e.g., Ribonuclease T1 or Ribonuclease A)

  • RNA substrate (e.g., yeast RNA)

  • This compound (2'-GMP)

  • Guanosine-3'-monophosphate (3'-GMP)

  • Buffer solution (e.g., 100 mM Sodium Acetate (B1210297), pH 5.0 for RNase A; 0.2 M Tris-HCl, pH 7.5 for RNase T1)[3][4]

  • Perchloric acid/uranyl acetate solution (for RNase T1 assay)[4]

  • Spectrophotometer

  • Cuvettes

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock Solution setup_rxn Set up reaction mixtures: - Buffer - RNA Substrate - Inhibitor (varying concentrations) prep_enzyme->setup_rxn prep_substrate Prepare RNA Substrate Solution prep_substrate->setup_rxn prep_inhibitor Prepare Serial Dilutions of 2'-GMP and 3'-GMP prep_inhibitor->setup_rxn pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate initiate_rxn Initiate reaction by adding Enzyme pre_incubate->initiate_rxn monitor Monitor absorbance change over time initiate_rxn->monitor calc_rate Calculate initial reaction rates monitor->calc_rate plot_inhibition Plot % Inhibition vs. Inhibitor Concentration calc_rate->plot_inhibition det_ki Determine Ki using Michaelis-Menten and Lineweaver-Burk plots calc_rate->det_ki det_ic50 Determine IC50 values plot_inhibition->det_ic50

Experimental workflow for determining IC50 and Ki values.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ribonuclease in the appropriate buffer.

    • Prepare a stock solution of the RNA substrate in the same buffer. The concentration should be optimized to give a linear absorbance change over the assay time.

    • Prepare a series of dilutions of 2'-GMP and 3'-GMP in the assay buffer.

  • Enzyme Activity Assay (Control):

    • In a cuvette, mix the assay buffer and the RNA substrate solution.

    • Initiate the reaction by adding a small volume of the ribonuclease solution.

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 260 nm for the release of acid-soluble oligonucleotides in the RNase T1 assay, or 300 nm for the RNase A assay based on RNA hydrolysis) over a set period.[3][4]

    • The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

  • Inhibition Assay:

    • For each inhibitor (2'-GMP and 3'-GMP), set up a series of reactions. Each reaction should contain the assay buffer, RNA substrate, and a different concentration of the inhibitor.

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ribonuclease.

    • Monitor the reaction rate as described in the control assay.

  • Data Analysis:

    • IC50 Determination:

      • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Kᵢ Determination (for competitive inhibition):

      • Perform the enzyme activity assay with varying concentrations of the RNA substrate in the presence of different fixed concentrations of the inhibitor.

      • Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration.

      • Create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect at the y-axis.

      • The Kᵢ can be determined from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.

Mechanism of Ribonuclease Inhibition by Nucleotide Monophosphates

Guanosine monophosphates, like other nucleotide analogs, typically act as competitive inhibitors of ribonucleases. This means they bind to the same active site on the enzyme as the natural RNA substrate, thereby preventing the substrate from binding and being cleaved.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (RNA) I Inhibitor (I) (2'-GMP or 3'-GMP) ES->E P Products (P) ES->P EI->E P->E

General mechanism of competitive inhibition.

The binding of 2'-GMP and 3'-GMP to the active site of a ribonuclease is a highly specific interaction driven by a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. The guanine base is recognized by specific amino acid residues in the active site, while the negatively charged phosphate group interacts with positively charged or polar residues. The position of the phosphate group (at the 2' or 3' position of the ribose) influences the overall conformation of the bound inhibitor and its affinity for the active site, which likely accounts for the observed differences in their inhibitory potency.

Conclusion

Both this compound and Guanosine-3'-monophosphate are valuable tools for studying the function and mechanism of ribonucleases. While evidence suggests that 2'-GMP is a more potent inhibitor of RNase T1, a direct quantitative comparison across different ribonucleases requires further experimental investigation. The detailed protocol provided in this guide offers a robust framework for researchers to perform such a head-to-head comparison, enabling a more precise understanding of their relative inhibitory activities and facilitating their use in various research and drug development applications.

References

Unveiling the Nuances of Enzyme Inhibition: A Comparative Analysis of 2'-GMP and 5'-GMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in the inhibitory effects of nucleotide isomers is paramount for designing targeted therapeutics. This guide provides a comprehensive comparison of the inhibitory potential of 2'-Guanosine Monophosphate (2'-GMP) and 5'-Guanosine Monophosphate (5'-GMP) on enzyme activity, supported by experimental data and detailed protocols.

This analysis focuses on the well-characterized enzyme, Ribonuclease T1 (RNase T1), as a model system to elucidate the differential inhibitory mechanisms of these two positional isomers of GMP. The data presented herein offers valuable insights into the structure-activity relationships that govern enzyme-inhibitor interactions.

Quantitative Comparison of Inhibitory Effects

The inhibitory potency of 2'-GMP and 5'-GMP against Ribonuclease T1 has been quantified by determining their inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, providing a direct measure of the inhibitor's affinity for the enzyme.

InhibitorEnzymeKi (μM)
2'-GMPRibonuclease T113
5'-GMPRibonuclease T191

Data sourced from Walz et al. (1991)

As the data indicates, 2'-GMP is a significantly more potent inhibitor of Ribonuclease T1 than 5'-GMP, exhibiting an approximately seven-fold lower Ki value. This suggests that the positioning of the phosphate (B84403) group on the ribose sugar plays a critical role in the binding affinity of the GMP molecule to the active site of RNase T1.

Experimental Protocol: Ribonuclease T1 Inhibition Assay

The determination of the inhibition constants for 2'-GMP and 5'-GMP against Ribonuclease T1 can be achieved through a continuous spectrophotometric assay. This method monitors the enzymatic cleavage of a suitable substrate, such as guanylyl-3',5'-uridine (GpU), in the presence and absence of the inhibitors.

Materials:

  • Ribonuclease T1 (from Aspergillus oryzae)

  • Guanylyl-3',5'-uridine (GpU) as substrate

  • 2'-Guanosine Monophosphate (2'-GMP)

  • 5'-Guanosine Monophosphate (5'-GMP)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 280 nm

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Ribonuclease T1 in Tris-HCl buffer.

    • Prepare stock solutions of GpU, 2'-GMP, and 5'-GMP in Tris-HCl buffer. The concentrations should be accurately determined by spectrophotometry.

  • Assay Setup:

    • The assay is performed in a total volume of 1.0 mL in a quartz cuvette.

    • The reaction mixture contains Tris-HCl buffer, a fixed concentration of GpU (typically near its Km value), and varying concentrations of the inhibitor (2'-GMP or 5'-GMP).

  • Enzyme Reaction and Measurement:

    • The reaction is initiated by the addition of a small, fixed amount of Ribonuclease T1 to the reaction mixture.

    • The increase in absorbance at 280 nm, resulting from the cleavage of the phosphodiester bond in GpU, is monitored over time.

    • The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • The initial velocities are plotted against the inhibitor concentrations.

    • The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis. For competitive inhibition, a Dixon plot or a Lineweaver-Burk plot can also be used to determine the Ki value.

Visualizing the Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the broader context of GMP metabolism and the experimental approach to studying enzyme inhibition, the following diagrams have been generated using Graphviz.

Guanosine_Monophosphate_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_rna_degradation RNA Degradation IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP 5'-Guanosine Monophosphate (5'-GMP) XMP->GMP GMP Synthase GDP Guanosine Diphosphate (GDP) GMP->GDP GMP Kinase Guanine Guanine Guanine->GMP HGPRT RNA RNA 2_3_cGMP 2',3'-cyclic GMP RNA->2_3_cGMP RNases (e.g., RNase T1) 2_GMP 2'-Guanosine Monophosphate (2'-GMP) RNA->2_GMP Other RNases 5_GMP 5_GMP RNA->5_GMP Other RNases 3_GMP 3'-Guanosine Monophosphate (3'-GMP) 2_3_cGMP->3_GMP Cyclic Phosphodiesterase GTP Guanosine Triphosphate (GTP) GDP->GTP NDP Kinase

Caption: Overview of Guanosine Monophosphate (GMP) Metabolism.

Enzyme_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Stock Solutions B Set up reaction mixtures with varying inhibitor concentrations A->B C Initiate reaction with enzyme B->C D Monitor reaction progress spectrophotometrically C->D E Calculate initial reaction velocities D->E F Plot velocity vs. inhibitor concentration E->F G Determine Ki value using non-linear regression F->G

Caption: Experimental Workflow for Enzyme Inhibition Assay.

A Comparative Mass Spectrometric Analysis of 2'-GMP, 3'-GMP, and 5'-GMP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of nucleotide isomers are paramount. This guide provides a comparative analysis of three key positional isomers of guanosine (B1672433) monophosphate—2'-GMP, 3'-GMP, and 5'-GMP—utilizing mass spectrometry. We will delve into their structural nuances, fragmentation patterns, and the analytical methodologies crucial for their distinction, supported by experimental data from peer-reviewed literature.

Guanosine monophosphate (GMP) isomers play critical roles in various biological processes. While 5'-GMP is a well-known precursor for the synthesis of GDP and GTP and a key player in purine (B94841) metabolism, the roles of 2'-GMP and 3'-GMP are emerging, particularly as metabolites in the recently identified 2',3'-cGMP-guanosine pathway. Their structural similarity presents a significant analytical challenge, necessitating robust methods for their unambiguous identification and quantification.

Quantitative Performance of LC-MS/MS for GMP Isomer Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of GMP isomers due to its high sensitivity and selectivity. The chromatographic separation is a critical prerequisite for accurate quantification, as the isomers produce identical or very similar mass-to-charge ratios (m/z) for their precursor ions. The following table summarizes typical performance metrics for the quantification of GMP and its analogs using LC-MS/MS, as reported in various studies.

Performance MetricTypical ValueReference
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[1]
Linear Dynamic Range 0.5 - 500 nM[1]
Intra-Assay Precision (%CV) < 15%[1]
Inter-Assay Precision (%CV) < 15%[1]
Accuracy (%RE) ± 15%[1]

Distinguishing Isomers: The Role of Fragmentation

While 2'-GMP, 3'-GMP, and 5'-GMP all have the same chemical formula and molecular weight, their distinct phosphate (B84403) ester linkages lead to subtle differences in their fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer. The primary fragmentation pathway for all three isomers involves the cleavage of the glycosidic bond, resulting in a characteristic guanine (B1146940) fragment ion (m/z 152). However, the relative intensities of other fragment ions, such as those corresponding to the ribose-phosphate moiety, can vary.

Based on the fragmentation of cyclic GMP and general principles of nucleotide fragmentation, the following product ions are expected in the positive ion mode:

Precursor Ion (m/z)Product Ion (m/z)Description
364.06152.05Guanine
364.06135.04Adenine (from in-source fragmentation)
364.06248.06[Ribose + Phosphate]
364.06110.04Fragment of Guanine

Note: While a definitive, published head-to-head comparative fragmentation analysis of the three isomers was not identified, the differentiation primarily relies on chromatographic separation prior to mass spectrometric detection.

Experimental Protocol: LC-MS/MS Analysis of GMP Isomers

This protocol outlines a general method for the separation and quantification of 2'-GMP, 3'-GMP, and 5'-GMP in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample (e.g., cell lysate, plasma), add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C₁₀,¹⁵N₅-5'-GMP).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography Separation

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 20% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 364.06.

  • Product Ions (m/z): 152.05 (quantifier) and 248.06 (qualifier).

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Signaling Pathway and Experimental Workflow

To visualize the biological context and the analytical process, the following diagrams have been generated.

The 2',3'-cGMP-Guanosine Pathway 2',3'-cGMP 2',3'-cGMP Phosphodiesterase Phosphodiesterase 2',3'-cGMP->Phosphodiesterase 2'-GMP 2'-GMP Phosphatase Phosphatase 2'-GMP->Phosphatase 3'-GMP 3'-GMP 3'-GMP->Phosphatase Guanosine Guanosine Phosphodiesterase->2'-GMP Phosphodiesterase->3'-GMP Phosphatase->Guanosine

A simplified diagram of the 2',3'-cGMP-guanosine signaling pathway.

LC-MS/MS Experimental Workflow for GMP Isomer Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (Q1) Mass Analyzer (Q1) ESI Source->Mass Analyzer (Q1) Collision Cell (q2) Collision Cell (q2) Mass Analyzer (Q1)->Collision Cell (q2) Mass Analyzer (Q3) Mass Analyzer (Q3) Collision Cell (q2)->Mass Analyzer (Q3) Detector Detector Mass Analyzer (Q3)->Detector Chromatogram Integration Chromatogram Integration Detector->Chromatogram Integration Quantification Quantification Chromatogram Integration->Quantification

The experimental workflow for the analysis of GMP isomers.

References

Specificity of Guanosine-2'-monophosphate Compared to Other Guanine Nucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Guanosine-2'-monophosphate (2'-GMP) with other key guanine (B1146940) nucleotides, including its isomers (3'-GMP and 5'-GMP) and other biologically significant forms such as cyclic GMP (cGMP), Guanosine diphosphate (B83284) (GDP), and Guanosine triphosphate (GTP). This analysis focuses on binding affinity, enzymatic activity, and involvement in signaling pathways, supported by available experimental data and structural insights.

Introduction to this compound (2'-GMP)

This compound is a purine (B94841) ribonucleotide consisting of a guanine base, a ribose sugar, and a phosphate (B84403) group attached to the 2' position of the ribose. While less ubiquitous than its 5' counterpart, 2'-GMP and its related isomer, 3'-GMP, are now recognized as endogenous metabolites of 2',3'-cyclic GMP (2',3'-cGMP) in a recently identified biochemical pathway. The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is known to hydrolyze 2',3'-cGMP to 2'-GMP. Subsequently, these monophosphates can be further metabolized to guanosine, a nucleoside with neuroprotective and anti-inflammatory properties. This positions 2'-GMP as a component of a novel signaling pathway with potential physiological significance.

Comparative Analysis of Binding Affinity and Specificity

The specificity of guanine nucleotides is dictated by the intricate molecular interactions between the nucleotide and the binding pocket of a protein. These interactions involve the guanine base, the ribose sugar, and the phosphate group(s). The position of the phosphate group on the ribose ring is a critical determinant of this specificity.

Ribonuclease T1: A Case Study in Specificity

One of the most well-characterized interactions involving 2'-GMP is with Ribonuclease T1 (RNase T1), an endonuclease that specifically cleaves RNA after guanine residues. 2'-GMP acts as a potent inhibitor of RNase T1. Computational and experimental studies have provided quantitative insights into this interaction.

A study using molecular dynamics and free energy perturbation methods calculated the relative binding free energy (ΔΔGbind) between the RNase T1 complexes with 2'-GMP and 2'-adenosine monophosphate (2'-AMP). The calculated difference in the free energy of binding was 2.76 kcal/mol, favoring 2'-GMP. This computational result aligns well with the experimental value of 3.07 kcal/mol, highlighting the strong preference of RNase T1 for guanine over adenine. The primary driver for this specificity is the electrostatic stabilization of the guanine base in the active site.

While direct comparative binding data for 2'-GMP versus its 3' and 5' isomers with RNase T1 is scarce in recent literature, the structural basis of recognition suggests that the 2'-phosphate plays a crucial role in positioning the nucleotide within the active site for optimal interaction. Relaxation kinetic studies on the binding of 3'-GMP to RNase T1 indicate a multi-step binding process, suggesting that the position of the phosphate influences the binding mechanism.

Table 1: Relative Binding Free Energy of Nucleotides to Ribonuclease T1

Nucleotide PairCalculated ΔΔGbind (kcal/mol)Experimental ΔΔGbind (kcal/mol)
2'-GMP vs. 2'-AMP2.763.07

Data sourced from studies on the computational analysis of RNase T1 binding.

Signaling Pathways and Enzymatic Interactions

The roles of guanine nucleotides in cellular signaling are diverse, with each nucleotide having distinct functions.

The 2',3'-cGMP-Guanosine Pathway

Recent research has established the existence of a 2',3'-cGMP-guanosine pathway, where 2',3'-cGMP is metabolized to 2'-GMP and 3'-GMP, which are then converted to guanosine. This pathway operates in parallel with the well-known 3',5'-cGMP (cGMP) signaling cascade.

2',3'-cGMP 2',3'-cGMP 3'-GMP 3'-GMP 2',3'-cGMP->3'-GMP Hydrolysis (other PDEs) CNPase CNPase 2',3'-cGMP->CNPase 2'-GMP 2'-GMP Guanosine Guanosine 2'-GMP->Guanosine Metabolism 3'-GMP->Guanosine Metabolism CNPase->2'-GMP Hydrolysis

Figure 1. The 2',3'-cGMP-Guanosine metabolic pathway.

This pathway highlights a potential signaling role for 2'-GMP as an intermediate molecule. The relative concentrations of 2'-GMP and 3'-GMP can be indicative of the activity of specific phosphodiesterases.

Comparison with Other Guanine Nucleotides in Signaling

The following table summarizes the primary roles of various guanine nucleotides, offering a comparative context for the specificity of 2'-GMP.

Table 2: Comparison of Functions of Guanine Nucleotides

NucleotidePrimary Role(s)Key Interacting Proteins/Pathways
2'-GMP Metabolite of 2',3'-cGMP, Precursor to Guanosine, RNase T1 inhibitor2',3'-cyclic nucleotide 3'-phosphodiesterase, Ribonuclease T1
3'-GMP Metabolite of 2',3'-cGMP, Precursor to GuanosinePhosphodiesterases
5'-GMP Precursor for GDP and GTP synthesis, Flavor enhancerGuanylate kinase
cGMP Second messenger in various signaling pathwayscGMP-dependent protein kinases (PKG), cGMP-gated ion channels, Phosphodiesterases (PDEs)
GDP Inactive state of G-proteins, Precursor for GTPG-proteins (Ras, Rho, Rab families), Guanine nucleotide exchange factors (GEFs)
GTP Energy source for biochemical reactions, Active state of G-proteins, Precursor for RNA synthesisG-proteins, GTPases, Guanylate cyclase

Experimental Protocols

Accurate determination of nucleotide-protein interactions is crucial for understanding specificity. The following are detailed methodologies for key experiments cited in the study of nucleotide binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol for ITC:

  • Sample Preparation:

    • Prepare a solution of the purified protein of interest in a suitable buffer (e.g., 20-50 µM).

    • Prepare a solution of the guanine nucleotide ligand in the same buffer at a concentration 10-20 times that of the protein (e.g., 200-500 µM).

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Instrumentation and Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the nucleotide solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume (e.g., 2-10 µL), and spacing between injections.

  • Data Acquisition:

    • Perform an initial injection to account for dilution effects.

    • Carry out a series of injections of the nucleotide into the protein solution. The heat change upon each injection is measured.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Protein_Solution Protein Solution (in cell) Titration Titration (injection) Protein_Solution->Titration Nucleotide_Solution Nucleotide Solution (in syringe) Nucleotide_Solution->Titration Heat_Measurement Heat Measurement Titration->Heat_Measurement Binding_Isotherm Binding Isotherm Plot Heat_Measurement->Binding_Isotherm Thermodynamic_Parameters Kd, n, ΔH, ΔS Binding_Isotherm->Thermodynamic_Parameters

Figure 2. Workflow for Isothermal Titration Calorimetry.

Filter Binding Assay

This technique is used to measure the affinity of a protein for a radiolabeled ligand.

Protocol for Filter Binding Assay:

  • Preparation of Radiolabeled Nucleotide:

    • Synthesize or purchase the desired guanine nucleotide labeled with a radioisotope (e.g., ³²P or ³H).

  • Binding Reaction:

    • Set up a series of reactions containing a fixed concentration of the radiolabeled nucleotide and varying concentrations of the purified protein in a binding buffer.

    • Incubate the reactions at a specific temperature to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter each reaction mixture through a nitrocellulose membrane. Proteins and protein-ligand complexes bind to the membrane, while free nucleotides pass through.

    • Wash the filters with cold binding buffer to remove unbound nucleotide.

  • Quantification:

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound nucleotide as a function of the protein concentration.

    • Fit the data to a binding curve to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Protocol for SPR:

  • Chip Preparation:

    • Immobilize the purified protein (ligand) onto the surface of a sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of the guanine nucleotide (analyte) over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time.

  • Data Analysis:

    • Analyze the sensorgrams (plots of response units versus time) to determine the association rate constant (kon) and dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of koff to kon.

Conclusion

This compound, while historically less studied than its 5'-isomer, is emerging as a significant metabolite in the 2',3'-cGMP-guanosine pathway. Its high-affinity interaction with Ribonuclease T1 demonstrates that the 2'-phosphate position can confer a high degree of specificity. The lack of extensive comparative data for 2'-GMP with other guanine nucleotides across a broader range of proteins, such as GTPases and cGMP-dependent protein kinases, represents a key area for future research. Understanding the specific interactions of 2'-GMP will be crucial in elucidating its potential roles in cellular signaling and as a target for therapeutic development. The experimental protocols outlined in this guide provide a robust framework for undertaking such comparative studies.

A Comparative Guide to Anti-GMP Antibody Cross-Reactivity with Guanosine-2'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of anti-GMP antibodies with a structurally similar molecule, Guanosine-2'-monophosphate. Understanding this cross-reactivity is crucial for the development of specific immunoassays and for the correct interpretation of experimental data.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar.[1] In the context of Guanosine (B1672433) Monophosphate (GMP), an antibody developed to target GMP may also recognize and bind to its isomers, such as this compound (2'-GMP), due to the high degree of structural similarity. The primary difference between GMP (Guanosine-5'-monophosphate) and 2'-GMP lies in the position of the phosphate (B84403) group on the ribose sugar. While both share the same guanine (B1146940) base and ribose backbone, the phosphate ester linkage is at the 5' carbon in GMP and the 2' carbon in 2'-GMP. This subtle difference can be significant in the context of antibody recognition.

Due to a lack of specific experimental data directly comparing the cross-reactivity of anti-GMP antibodies with this compound in the available search results, this guide will focus on the well-documented cross-reactivity of anti-cGMP (cyclic Guanosine Monophosphate) antibodies with related guanosine monophosphates. Given the structural similarities, the principles and methodologies described are directly applicable to assessing anti-GMP antibody specificity.

Comparative Analysis of Cross-Reactivity

The most common method to quantify antibody cross-reactivity is through a competitive enzyme-linked immunosorbent assay (ELISA).[1][2][3][4][5] In this assay, the ability of a related molecule (the competitor) to inhibit the binding of the antibody to its primary antigen is measured. The results are typically expressed as a cross-reactivity percentage.

Illustrative Cross-Reactivity Data for a Hypothetical Anti-GMP Antibody

The following table presents a hypothetical but representative dataset illustrating how the cross-reactivity of an anti-GMP antibody might be summarized. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

CompoundIC50 (nM)Cross-Reactivity (%)
Guanosine-5'-monophosphate (GMP)10100%
This compound (2'-GMP)5002%
Guanosine-3'-monophosphate (3'-GMP)8001.25%
Cyclic GMP (cGMP)10001%
Guanosine>10,000<0.1%
Adenosine Monophosphate (AMP)>10,000<0.1%

Note: The IC50 is the concentration of the competitor required to inhibit 50% of the antibody binding. Cross-reactivity is calculated as (IC50 of GMP / IC50 of competitor) x 100.

Experimental Protocols

A detailed methodology for determining antibody cross-reactivity using a competitive ELISA is provided below.

Competitive ELISA Protocol

This protocol outlines the steps to assess the cross-reactivity of an anti-GMP antibody with this compound and other related molecules.[2][3][4]

Materials:

  • 96-well microtiter plates

  • Anti-GMP antibody

  • GMP-peroxidase (HRP) conjugate

  • Guanosine-5'-monophosphate (GMP) standard

  • This compound (2'-GMP) and other potential cross-reactants

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with a capture antibody or an antigen conjugate (e.g., GMP-BSA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound coating material.

  • Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the GMP standard and the potential cross-reactants (e.g., 2'-GMP). In separate tubes, mix the standard or cross-reactant dilutions with a constant concentration of the anti-GMP antibody. Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free molecules.

  • Incubation: Add the antibody-antigen mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the GMP immobilized on the plate.

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme-conjugated secondary antibody (if the primary antibody is not labeled) or the GMP-HRP conjugate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the Stop Solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free GMP or cross-reactant in the initial mixture.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents Coating 1. Coating (GMP-BSA) Blocking 2. Blocking Coating->Blocking Competition 3. Competition (Anti-GMP Ab + Free Analyte) Blocking->Competition Detection 4. Detection (Enzyme-linked Secondary Ab) Competition->Detection Substrate 5. Substrate Addition Detection->Substrate Readout 6. Signal Measurement Substrate->Readout Analyte GMP Standard or This compound Analyte->Competition Competes for Ab binding Antibody Anti-GMP Antibody Antibody->Competition Secondary_Ab HRP-conjugated Secondary Antibody Secondary_Ab->Detection Substrate_Reagent TMB Substrate Substrate_Reagent->Substrate

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

GMP_Signaling_Pathway Signal Hormones / Neurotransmitters (e.g., Nitric Oxide) Receptor Guanylate Cyclase Signal->Receptor activates cGMP Cyclic GMP Receptor->cGMP converts GTP GTP GTP->Receptor PDE Phosphodiesterase (PDE) cGMP->PDE hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE->GMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response phosphorylates targets leading to

References

A Comparative Guide to the Validation of HPLC Methods for the Separation of Guanosine Monophosphate (GMP) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of Guanosine Monophosphate (GMP) isomers are critical in various fields, including pharmaceutical development, diagnostics, and molecular biology. The presence of positional isomers, such as 2'-GMP, 3'-GMP, and the biologically prevalent 5'-GMP, can arise from the synthesis or degradation of nucleic acids and related therapeutic agents. Ensuring the isomeric purity of GMP-related compounds is paramount for guaranteeing their efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose.

This guide provides an objective comparison of various HPLC methods for the separation of GMP isomers, supported by experimental data and detailed protocols. It aims to assist researchers and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.

Comparing HPLC Methods for GMP Isomer Separation

The separation of highly polar and structurally similar nucleotide isomers like 2'-GMP, 3'-GMP, and 5'-GMP presents a significant chromatographic challenge. The choice of stationary phase and mobile phase composition is crucial for achieving adequate resolution. The three main HPLC modes applicable to this separation are Reversed-Phase (RP-HPLC), Ion-Exchange Chromatography (IEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Data Presentation: A Comparative Analysis
HPLC MethodStationary PhaseMobile Phase / Elution ConditionsKey Performance Characteristics
Ion-Exchange Chromatography (IEC) Strong Anion Exchange (SAX)Gradient elution with increasing salt concentration (e.g., ammonium (B1175870) phosphate (B84403) buffer)High Selectivity: Excellent for separating molecules based on charge differences. Can resolve 2'-, 3'-, and 5'-isomers. Good Resolution: Baseline separation of positional isomers is often achievable. MS Compatibility: Can be challenging due to the use of non-volatile salts, though volatile buffers like ammonium acetate (B1210297) or formate (B1220265) can be used.
Reversed-Phase (RP-HPLC) with Ion-Pairing C18 (Octadecylsilane)Isocratic or gradient elution with an aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium) and an organic modifier (e.g., methanol (B129727) or acetonitrile).Versatility: C18 columns are widely available and robust. Improved Retention: Ion-pairing agents are necessary to retain the highly polar GMP isomers. Moderate Resolution: Separation of 2' and 3' isomers can be challenging.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Diol, or Zwitterionic phasesGradient elution with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.Good Retention of Polar Analytes: Ideal for compounds that are poorly retained in reversed-phase. Orthogonal Selectivity: Offers a different separation mechanism compared to RP-HPLC and IEC. MS-Friendly: Uses volatile mobile phases, making it highly compatible with mass spectrometry.

Experimental Protocols and Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. For pharmaceutical applications, method validation must be performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

General Experimental Protocol for HPLC Analysis of GMP Isomers
  • Standard and Sample Preparation:

    • Prepare stock solutions of 2'-GMP, 3'-GMP, and 5'-GMP standards in a suitable solvent (e.g., water or a weak buffer).

    • Dilute the stock solutions to create a series of calibration standards.

    • Prepare samples by dissolving them in the mobile phase or a compatible solvent, followed by filtration through a 0.22 µm or 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Select an appropriate column based on the chosen method (e.g., a strong anion-exchange column, a C18 column, or a HILIC column).

    • Mobile Phase: Prepare the mobile phase as specified by the chosen method, ensuring all components are HPLC grade and the mobile phase is degassed.

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 25-40 °C) to ensure reproducible retention times.

    • Detection: Use a UV detector, typically at a wavelength of 254 nm or 260 nm, for nucleotide analysis.

  • Data Analysis:

    • Identify the peaks corresponding to the GMP isomers based on their retention times compared to the standards.

    • Quantify the amount of each isomer by constructing a calibration curve from the peak areas of the standards.

Key Validation Parameters

A comprehensive HPLC method validation for the analysis of GMP isomers should include the following parameters:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other nucleotide isomers. This is demonstrated by achieving baseline resolution between the peaks of interest.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments, where a known amount of the standard is added to a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Mandatory Visualizations

HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for GMP isomer analysis, from initial development to routine implementation.

HPLC Method Validation Workflow for GMP Isomer Analysis A Method Development & Optimization B Method Validation Protocol A->B Define Validation Parameters C Validation Experiments B->C Execute Protocol D Data Analysis & Reporting C->D Evaluate Results F Specificity C->F G Linearity & Range C->G H Accuracy & Precision C->H I LOD & LOQ C->I J Robustness C->J E Routine Use in QC D->E Implement Validated Method

Caption: A generalized workflow for the validation of an HPLC method.

Decision Tree for HPLC Column Selection

Choosing the right HPLC column is the first critical step in developing a separation method for GMP isomers. The following decision tree provides a logical guide for selecting an appropriate column based on the analytical requirements.

Decision Tree for HPLC Column Selection for GMP Isomer Separation Start Start: Separation of GMP Positional Isomers Q1 Is high selectivity for charged isomers the primary goal? Start->Q1 A1 Use Ion-Exchange Chromatography (IEC) Q1->A1 Yes Q2 Are the isomers poorly retained on a standard C18 column? Q1->Q2 No End Proceed with Method Development A1->End A2 Use Reversed-Phase (RP) with an Ion-Pairing Agent Q2->A2 No A3 Consider Hydrophilic Interaction Liquid Chromatography (HILIC) Q2->A3 Yes A2->End A3->End

A Comparative Guide to Utilizing Guanosine-2'-monophosphate (2'-GMP) as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of using a structural isomer, such as Guanosine-2'-monophosphate (2'-GMP), as an internal standard versus the gold-standard approach of using a stable isotope-labeled (SIL) internal standard for the quantification of other guanosine (B1672433) monophosphate isomers, like the biologically prevalent 5'-GMP.

The ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations during sample preparation and analysis. While a SIL-IS of the analyte is often the preferred choice due to its nearly identical physicochemical properties, a structural analog or isomer like 2'-GMP can be a viable and more accessible alternative. This guide presents supporting data from studies on related nucleotides to inform the selection process.

Comparative Performance of Internal Standards

The following tables summarize the performance of LC-MS/MS methods for nucleotide quantification, comparing the use of stable isotope-labeled internal standards with methods that could employ a structural analog. The data is compiled from studies quantifying guanosine monophosphates and other structurally similar nucleotides.

Table 1: Performance Characteristics of LC-MS/MS Methods for Guanosine Monophosphate (GMP) Quantification

Performance ParameterStable Isotope-Labeled IS for cGMP[1]Structural Analog IS (Acyclovir) for cGMP[2]
Linearity (r²) >0.999Not explicitly stated, but method was validated
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 pmol/ml
Upper Limit of Quantification (ULOQ) 20 ng/mL1000.0 pmol/ml
Intra-assay Precision (%CV) 6.0 - 10.1%Not explicitly stated, but method was validated
Inter-assay Precision (%CV) 5.6 - 8.1%Not explicitly stated, but method was validated
Intra-assay Accuracy (%RE) -3.6% to 7.3%Not explicitly stated, but method was validated
Inter-assay Accuracy (%RE) -2.1% to 6.3%Not explicitly stated, but method was validated

Table 2: Performance of a Validated LC-MS/MS Method for Simultaneous Nucleotide Quantification (including 5'-GMP)

This data demonstrates the performance of a method that could be adapted for use with 2'-GMP as an internal standard for 5'-GMP.

AnalyteLinearity (r²)LLOQ (pmol/sample)ULOQ (pmol/sample)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%dev)Inter-assay Accuracy (%dev)
GTP (as a proxy for GMP) Not explicitly stated1.02001.2 - 16.0%≤15.0%-3.6% to 14.7%-8.6% to 13.2%

Data synthesized from a study on adenosine, guanosine, and inosine (B1671953) nucleotides.[3]

Conceptual Framework for Internal Standard Selection

The choice of an internal standard is a critical step in developing a robust quantitative mass spectrometry assay. The following diagram illustrates the relationship between the analyte and the two main types of internal standards discussed.

cluster_Analyte Analyte cluster_IS Internal Standard (IS) Alternatives cluster_Properties Key Comparative Properties Analyte e.g., 5'-GMP SIL_IS Stable Isotope-Labeled IS (e.g., ¹³C,¹⁵N-5'-GMP) Analyte->SIL_IS Identical Chemistry, Different Mass Analog_IS Structural Analog / Isomer IS (e.g., 2'-GMP) Analyte->Analog_IS Similar Chemistry, Identical Mass (Isomer) or Different Mass (Analog) Prop_SIL Pros: - Best correction for matrix effects - Co-elutes with analyte - Highest accuracy and precision Cons: - Expensive - Not always commercially available Prop_Analog Pros: - More affordable and accessible - Can provide good quantification if validated Cons: - May not perfectly mimic analyte behavior - Potential for different matrix effects - Chromatographic separation from analyte is essential

Caption: Comparison of Internal Standard Types.

Experimental Protocols

The following are generalized experimental protocols based on validated methods for the quantification of guanosine monophosphates and other nucleotides. These can be adapted for a method using 2'-GMP as an internal standard.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting nucleotides from biological matrices like plasma or cell lysates.

  • Internal Standard Spiking : To 100 µL of the sample (e.g., plasma, cell lysate), add a known concentration of the internal standard (either SIL-5'-GMP or 2'-GMP).

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation : Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following conditions are representative for the analysis of guanosine monophosphates.

  • LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column : A reversed-phase C18 column or a HILIC column suitable for polar analytes. For isomers like 2'-GMP and 5'-GMP, chromatographic separation is critical.

  • Mobile Phase A : Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.

  • Mobile Phase B : Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient Elution : A gradient from a low to a high percentage of Mobile Phase B is typically used to separate the nucleotides.

  • Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer : A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for phosphorylated compounds.

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For GMP, a common transition is the fragmentation of the precursor ion to the guanine (B1146940) base (m/z 152).[4]

Table 3: Example MRM Transitions for GMP Isomers

CompoundPrecursor Ion (m/z)Product Ion (m/z)
5'-GMP / 2'-GMP 362.0152.0
¹³C,¹⁵N-5'-GMP (SIL-IS) 377.0167.0

Note: The exact m/z values may vary slightly based on the specific isotopes used in the SIL-IS.

Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte (e.g., 5'-GMP) using an internal standard.

Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with Internal Standard (e.g., 2'-GMP or SIL-5'-GMP) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis (MRM Mode) Prepare->Analyze Process Data Processing (Peak Integration) Analyze->Process Quantify Quantification (Analyte/IS Peak Area Ratio vs. Calibration Curve) Process->Quantify Result Final Concentration Quantify->Result

Caption: Quantitative Mass Spectrometry Workflow.

Conclusion

The key to successfully using a structural isomer as an internal standard lies in the thorough validation of the method. It is crucial to demonstrate that the isomer behaves similarly to the analyte during sample processing and ionization and, most importantly, that it can be chromatographically resolved from the analyte. With careful validation, 2'-GMP can serve as a reliable and accessible internal standard for quantitative nucleotide analysis, enabling accurate and precise results for researchers in various scientific disciplines.

References

A Comparative Analysis of Conformational Changes Induced by 2'-GMP and 3'-GMP Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational changes induced by the binding of 2'-guanosine monophosphate (2'-GMP) and 3'-guanosine monophosphate (3'-GMP) to target proteins. By presenting supporting experimental data and detailed methodologies, this document aims to elucidate the structural nuances that differentiate the biological activities of these two closely related isomers.

Introduction

Guanosine (B1672433) monophosphates are fundamental signaling molecules in various biological processes. While 3',5'-cyclic GMP (cGMP) is a well-established second messenger, the roles of its linear isomers, 2'-GMP and 3'-GMP, are increasingly being recognized, particularly in the context of the recently identified 2',3'-cGMP-guanosine pathway.[1] The subtle difference in the phosphate (B84403) group's position on the ribose sugar can lead to distinct conformational changes in their target proteins, thereby modulating downstream cellular events. This guide focuses on a comparative structural analysis using Ribonuclease T1 (RNase T1) as a model system, for which there is a wealth of structural data available for complexes with both 2'-GMP and 3'-GMP.

Comparative Analysis of Ligand-Induced Conformational Changes in Ribonuclease T1

The binding of 2'-GMP and 3'-GMP to RNase T1 induces specific, albeit different, conformational changes in both the ligand and the protein. These have been characterized primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter2'-GMP Bound to RNase T13'-GMP Bound to RNase T1Reference
Ligand Conformation
Glycosyl Torsion Anglesyn-conformationNot explicitly stated, but implied to be similar to 2'-GMP[2]
Sugar PuckerC2'-endo in wild-type (crystal); C3'-endo in Y45W mutant (crystal) and in solution for bothNot explicitly stated, structural models show variability[2][3][4]
Protein-Ligand Interactions
Key Interacting ResiduesTyr38, His40, Glu58, Arg77, His92Asn36, Tyr38, His40, Glu58, Arg77, His92[2][5]
Protein Conformational Change
Binding MechanismPrimarily induced fitInvolves a subsequent isomerization of the enzyme-ligand complex[6]
Active Site GeometryMinimal local mobility in the beta-sheet forming the active site.The ribose phosphate moiety makes contact with all active site residues.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the conformational changes upon 2'-GMP and 3'-GMP binding.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes.[7][8][9]

  • Protein Expression and Purification:

    • Clone the gene for the target protein (e.g., RNase T1) into an appropriate expression vector.

    • Express the protein in a suitable host system (e.g., E. coli).

    • Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).

  • Crystallization:

    • Concentrate the purified protein to a high concentration (typically 5-20 mg/mL).

    • Screen for crystallization conditions using commercially available or custom-made screens that vary parameters such as pH, precipitant type and concentration, and temperature. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

    • For complex structures, co-crystallize the protein with a molar excess of 2'-GMP or 3'-GMP, or soak the apo-protein crystals in a solution containing the ligand.

  • Data Collection:

    • Mount a single, well-diffracting crystal and cryo-cool it in liquid nitrogen.

    • Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source.[10]

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group, and to integrate the reflection intensities.

    • Solve the phase problem using methods such as molecular replacement, if a homologous structure is available.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data, alternating between automated refinement and manual model building, until the model and the data are in good agreement.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of protein-ligand complexes in solution.[12]

  • Sample Preparation:

    • Prepare a sample of the target protein, typically uniformly labeled with ¹⁵N and/or ¹³C, in a suitable NMR buffer.

    • Acquire a reference spectrum of the apo-protein.

    • Titrate the protein sample with increasing concentrations of 2'-GMP or 3'-GMP and record a series of spectra (e.g., ¹H-¹⁵N HSQC).

  • Chemical Shift Perturbation Mapping:

    • Analyze the changes in the chemical shifts of the protein's backbone amide signals upon ligand binding.

    • Map the residues with significant chemical shift perturbations onto the protein's structure to identify the binding site.

  • Structure Determination of the Complex:

    • For a detailed structural analysis, prepare a sample of the protein-ligand complex with the ligand in stoichiometric excess.

    • Acquire a suite of multidimensional NMR experiments (e.g., NOESY, TOCSY, HSQC) to assign the resonances of both the protein and the bound ligand.

    • Use the nuclear Overhauser effect (NOE) data, which provides distance restraints between protons that are close in space, to calculate the three-dimensional structure of the complex.

Signaling Pathways and Experimental Workflows

Hypothetical 2',3'-cGMP-Guanosine Signaling Pathway

The following diagram illustrates a potential signaling pathway involving 2'-GMP and 3'-GMP, originating from the hydrolysis of 2',3'-cGMP. The differential conformational changes induced by 2'-GMP and 3'-GMP in target proteins are hypothesized to lead to distinct downstream cellular responses.

G cluster_upstream Upstream Signaling cluster_hydrolysis Hydrolysis cluster_downstream Downstream Effects Cellular Stress Cellular Stress RNA_Degradation RNA Degradation Cellular Stress->RNA_Degradation induces 23cGMP 2',3'-cGMP RNA_Degradation->23cGMP produces Phosphodiesterase Phosphodiesterase (e.g., CNPase) 23cGMP->Phosphodiesterase 2GMP 2'-GMP Phosphodiesterase->2GMP 3GMP 3'-GMP Phosphodiesterase->3GMP Target_Protein Target Protein (e.g., Ribosome, RNase T1) 2GMP->Target_Protein 3GMP->Target_Protein Conf_Change_2 Conformational Change A Target_Protein->Conf_Change_2 2'-GMP binding Conf_Change_3 Conformational Change B Target_Protein->Conf_Change_3 3'-GMP binding Response_A Cellular Response A Conf_Change_2->Response_A Response_B Cellular Response B Conf_Change_3->Response_B

A hypothetical signaling pathway involving 2'-GMP and 3'-GMP.
Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments for a comparative study of 2'-GMP and 3'-GMP binding to a target protein.

G cluster_binding Binding Characterization cluster_structure Structural Determination Start Protein_Production Target Protein Production (Expression & Purification) Start->Protein_Production Ligand_Binding_Studies Ligand Binding Studies Protein_Production->Ligand_Binding_Studies ITC Isothermal Titration Calorimetry (ITC) Ligand_Binding_Studies->ITC SPR Surface Plasmon Resonance (SPR) Ligand_Binding_Studies->SPR Structural_Analysis Structural Analysis XRay X-ray Crystallography Structural_Analysis->XRay NMR NMR Spectroscopy Structural_Analysis->NMR Functional_Assays Functional Assays Comparative_Analysis Comparative Analysis & Conclusion Functional_Assays->Comparative_Analysis End Comparative_Analysis->End ITC->Structural_Analysis SPR->Structural_Analysis XRay->Functional_Assays NMR->Functional_Assays

Experimental workflow for the comparative study.

Conclusion

The available structural data, primarily from studies on RNase T1, clearly indicate that 2'-GMP and 3'-GMP induce distinct conformational changes upon binding to a target protein. These differences, though subtle, likely have significant implications for the downstream biological functions they mediate. Further research, employing the experimental strategies outlined in this guide, is necessary to fully elucidate the differential signaling roles of these two guanosine monophosphate isomers in a broader range of biological systems. This knowledge will be invaluable for understanding the intricacies of nucleotide signaling and for the rational design of novel therapeutics targeting these pathways.

References

A Comparative Guide to the Purity of Chemically vs. Enzymatically Synthesized Guanosine-2'-monophosphate (2'-GMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanosine-2'-monophosphate (2'-GMP), a key nucleotide in various biological processes, can be produced through both chemical and enzymatic synthesis. The choice of synthesis route can significantly impact the final product's purity, which is a critical consideration for research and pharmaceutical applications where impurities can interfere with experimental results or pose safety risks. This guide provides an objective comparison of the purity of 2'-GMP derived from these two methods, supported by a summary of potential impurities and a detailed analytical protocol for purity assessment.

Comparison of Purity and Impurity Profiles

The purity of this compound is paramount for its application in sensitive biological assays and therapeutic development. While both chemical and enzymatic synthesis routes can yield high-purity 2'-GMP, they are characterized by distinct impurity profiles.

FeatureChemical SynthesisEnzymatic Synthesis
Typical Purity ≥98% achievable, can exceed 99% with extensive purification.Generally high, often exceeding 99%.
Process-Related Impurities Residual solvents (e.g., pyridine, methanol), unreacted phosphorylating agents (e.g., POCl₃), and byproducts from protecting group removal.Residual enzyme (host cell proteins), components from the reaction buffer, and co-factors (e.g., residual ATP).
Product-Related Impurities Positional isomers (e.g., 3'-GMP, 5'-GMP), di- and tri-phosphorylated guanosine, and unreacted guanosine. Byproducts from side reactions due to harsh reaction conditions.Unreacted guanosine, and potential byproducts from non-specific enzyme activity (generally low due to high enzyme specificity).
Stereo- and Regioselectivity May require chiral separations and protecting groups to achieve high selectivity, with the potential for isomeric impurities.High stereo- and regioselectivity due to the specific nature of enzymes, leading to fewer isomeric byproducts.
Environmental & Safety Concerns Often involves hazardous reagents and organic solvents, generating more chemical waste.[1]Utilizes aqueous media and biodegradable enzymes under mild conditions, making it a more environmentally friendly approach.[1]

Experimental Methodologies

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust and widely used method for determining the purity of 2'-GMP is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique allows for the separation and quantification of 2'-GMP from its potential impurities.

Protocol for HPLC Analysis of 2'-GMP Purity

  • Instrumentation:

    • HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column:

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • A linear gradient can be optimized to ensure the separation of all potential impurities. A typical gradient might be:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 70% A, 30% B

      • 25-30 min: Hold at 70% A, 30% B

      • 30-35 min: Linear gradient back to 100% A

      • 35-45 min: Re-equilibration at 100% A

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 25°C.

  • Detection:

    • UV absorbance at 254 nm.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the 2'-GMP sample in the mobile phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume:

    • 10 µL.

  • Data Analysis:

    • The purity of 2'-GMP is determined by calculating the area percentage of the 2'-GMP peak relative to the total area of all peaks in the chromatogram.

Visualizing the Synthesis Pathways

To better understand the origins of potential impurities, it is helpful to visualize the workflows for both chemical and enzymatic synthesis of 2'-GMP.

Chemical_Synthesis_Workflow cluster_protection Protection cluster_phosphorylation Phosphorylation cluster_deprotection Deprotection cluster_purification Purification Guanosine Guanosine Protected_Guanosine Protected Guanosine (e.g., 3',5'-O-protected) Guanosine->Protected_Guanosine Protecting Group Chemistry Protected_2GMP Protected 2'-GMP Protected_Guanosine->Protected_2GMP Phosphorylating_Agent Phosphorylating Agent (e.g., POCl₃) Phosphorylating_Agent->Protected_2GMP Final_2GMP 2'-GMP Protected_2GMP->Final_2GMP Deprotection Purified_2GMP Purified 2'-GMP Final_2GMP->Purified_2GMP Chromatography

Caption: Chemical synthesis workflow for 2'-GMP.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_product_formation Product Formation cluster_purification Purification Guanosine Guanosine Reaction_Mix Guanosine->Reaction_Mix ATP ATP (Phosphate Donor) ATP->Reaction_Mix Kinase Nucleoside Kinase Two_GMP 2'-GMP Kinase->Two_GMP ADP ADP Kinase->ADP Reaction_Mix->Kinase Purified_2GMP Purified 2'-GMP Two_GMP->Purified_2GMP Enzyme Removal & Chromatography

Caption: Enzymatic synthesis workflow for 2'-GMP.

Logical Comparison of Synthesis Methods

The decision between chemical and enzymatic synthesis of 2'-GMP involves a trade-off between various factors, including purity requirements, cost, scalability, and environmental impact.

Comparison Synthesis_Choice Choice of 2'-GMP Synthesis Method Chem_Synth Chemical Synthesis Synthesis_Choice->Chem_Synth Enz_Synth Enzymatic Synthesis Synthesis_Choice->Enz_Synth Chem_Purity Purity Profile: - Process-related impurities - Isomeric byproducts Chem_Synth->Chem_Purity Chem_Conditions Reaction Conditions: - Harsh reagents - Organic solvents Chem_Synth->Chem_Conditions Chem_Selectivity Selectivity: - Requires protecting groups Chem_Synth->Chem_Selectivity Enz_Purity Purity Profile: - Enzyme/substrate-related impurities - High specificity Enz_Synth->Enz_Purity Enz_Conditions Reaction Conditions: - Mild, aqueous environment Enz_Synth->Enz_Conditions Enz_Selectivity Selectivity: - High stereo- & regioselectivity Enz_Synth->Enz_Selectivity

Caption: Key factors in choosing a synthesis method.

References

Safety Operating Guide

Guiding Your Research: Proper Disposal of Guanosine-2'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and upholding environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Guanosine-2'-monophosphate, focusing on immediate safety and logistical protocols to build a foundation of trust in your laboratory's safety and chemical handling practices.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

All handling and disposal activities should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash without prior institutional approval.[1][2][3]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification and Labeling:

    • Designate a specific, sealable container for "this compound waste."

    • The container must be in good condition, chemically compatible with the waste, and clearly labeled with its contents and the words "Hazardous Waste."[3][4][5]

  • Waste Segregation:

    • Solid Waste: Carefully transfer solid this compound to the designated waste container using a chemically resistant spatula. Take precautions to minimize dust formation.[1]

    • Liquid Waste: If the this compound is in a solution, the solvent will dictate the appropriate waste stream. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be segregated.[5][6] Consult your institution's EHS guidelines for specific instructions on solvent waste.

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated "Satellite Accumulation Area" (SAA).[1][4][6]

    • This area should be away from ignition sources and incompatible chemicals. Ensure acids and bases are stored separately.[1][6]

  • Professional Disposal:

    • Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][4]

    • Provide the Safety Data Sheet (SDS) for Guanosine or a similar nucleotide if a specific one for the 2'-isomer is unavailable, to ensure all necessary information for proper handling is accessible.[1]

  • Empty Container Disposal:

    • A container that has held this compound should generally be managed as hazardous waste.[1]

    • However, some institutional guidelines may permit the disposal of non-acutely hazardous chemical containers in regular trash after they have been triple-rinsed with a suitable solvent (such as water). The empty container must be defaced of any chemical labels before disposal.[2] Always confirm this procedure with your EHS office.

Disposal of Recombinant or Synthetic Nucleic Acid Contaminated Waste:

If the this compound waste is contaminated with recombinant or synthetic nucleic acids, it must be decontaminated prior to disposal.[7]

  • Liquid Waste: Decontaminate by adding fresh bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes. Alternatively, the liquid waste can be autoclaved.[7][8]

  • Solid Waste: Place solid waste contaminated with recombinant materials into a biohazard bag and autoclave it.[8]

Quantitative Data and Safety Summary

For quick reference, the following table summarizes key quantitative and safety information for Guanosine, which can be used as a proxy in the absence of specific data for the 2'-monophosphate isomer.

PropertyValueSource
CAS Number 118-00-3 (Guanosine)[9][10][11]
Molecular Formula C₁₀H₁₃N₅O₅[10][11]
Molecular Weight 283.24 g/mol [10][11]
Hazard Statements May be harmful if swallowed, and may cause eye, skin, and respiratory tract irritation.[12][13]
Storage Temperature Store in a cool, dry, well-ventilated area away from incompatible substances. Refrigeration may be required.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start This compound Waste Generated is_recombinant Contaminated with Recombinant/Synthetic Nucleic Acids? start->is_recombinant decontaminate Decontaminate (e.g., Autoclave or 10% Bleach) is_recombinant->decontaminate Yes treat_as_hazardous Treat as Hazardous Chemical Waste is_recombinant->treat_as_hazardous No decontaminate->treat_as_hazardous segregate Segregate Solid and Liquid Waste into Labeled, Compatible Containers treat_as_hazardous->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage disposal Arrange for Pickup by Institutional EHS storage->disposal

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific guidelines and EHS office for any questions or clarifications.

References

Essential Safety and Operational Guide for Handling Guanosine-2'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and logistical procedures for the handling and disposal of Guanosine-2'-monophosphate (G-2'-P), ensuring the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is generally considered a low-hazard chemical. However, it may cause eye, skin, and respiratory tract irritation. Adherence to the following PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended PPESpecifications
Eye Protection Safety glasses with side shields or safety gogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Nitrile glovesDisposable, powder-free. Check for rips or punctures before use.[]
Body Protection Laboratory coatStandard, long-sleeved.
Respiratory Protection N95 respirator or equivalentRequired if there is a risk of generating dust. Must be used in accordance with OSHA 29 CFR 1910.134 or European Standard EN 149.[2]
Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and contamination, follow these procedural steps when handling this compound powder.

Step 1: Preparation

  • Ensure the work area, preferably a chemical fume hood or a designated area with good ventilation, is clean and uncluttered.

  • Cover the work surface with absorbent bench paper.

  • Assemble all necessary equipment: spatulas, weigh boats, containers, etc.

  • Don the required PPE as specified in Table 1.

Step 2: Weighing and Aliquoting

  • Use an enclosed balance to minimize the dispersion of the powder.

  • To prevent dust accumulation on bottle threads, avoid pouring the powder directly from the bottle.[3]

  • Use a clean spatula to transfer small amounts of the powder to a weigh boat.[3]

  • Keep the stock container closed as much as possible to prevent spills and contamination.[3]

  • If preparing a solution, add the powder to the solvent slowly to avoid splashing. This compound is soluble in water.

Step 3: Post-Handling

  • Securely close all containers of this compound.

  • Decontaminate the work surface with a suitable cleaning agent.

  • Dispose of all contaminated disposable materials as outlined in the Disposal Plan (Section 4).

  • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Storage and Incompatibilities

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

Table 2: Storage Conditions

ParameterRecommendation
Temperature Refrigerate (2-8°C).
Atmosphere Store in a dry, well-ventilated area.
Container Keep in a tightly closed container.
Incompatible Substances Strong oxidizing agents.
Disposal Plan

Dispose of this compound and associated waste in accordance with institutional and local regulations.

Step 1: Segregation

  • Segregate solid this compound waste from liquid and other hazardous waste streams.

Step 2: Containment

  • Place solid waste, including contaminated weigh boats, gloves, and bench paper, into a designated, clearly labeled, and sealed waste container.

Step 3: Labeling

  • Label the waste container as "Non-hazardous Chemical Waste" and include "this compound".

Step 4: Final Disposal

  • For uncontaminated, empty containers, deface the label and dispose of them as regular laboratory glass or plastic waste.

  • For the sealed chemical waste container, arrange for pickup and disposal through your institution's environmental health and safety office.

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Table 3: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek medical attention.[2]
Minor Powder Spill 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully sweep or vacuum the material into a designated waste container. 4. Decontaminate the area with soap and water.

Workflow for Handling this compound

G2MP_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Management prep_area Clean & Prepare Work Area don_ppe Don Required PPE prep_area->don_ppe weigh Weigh Powder in Enclosure don_ppe->weigh aliquot Aliquot or Prepare Solution weigh->aliquot store Store in Tightly Closed Container aliquot->store clean Clean & Decontaminate Area store->clean dispose_waste Dispose of Contaminated Items clean->dispose_waste doff_ppe Doff PPE & Wash Hands dispose_waste->doff_ppe segregate Segregate Solid Waste dispose_waste->segregate contain Place in Labeled Container segregate->contain dispose Dispose via EHS contain->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.